molecular formula C9H13NO2 B1301010 2-Methoxy-5-[(methylamino)methyl]phenol CAS No. 54542-57-3

2-Methoxy-5-[(methylamino)methyl]phenol

Cat. No.: B1301010
CAS No.: 54542-57-3
M. Wt: 167.2 g/mol
InChI Key: WOVANLRZNKFUQE-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(methylamino)methyl]phenol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-[(methylamino)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-[(methylamino)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-7-3-4-9(12-2)8(11)5-7/h3-5,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVANLRZNKFUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364068
Record name 2-methoxy-5-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54542-57-3
Record name 2-methoxy-5-[(methylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of the promising research compound, 2-Methoxy-5-[(methylamino)methyl]phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into a proposed, scientifically robust synthetic route and the expected analytical characterization of the target molecule. While direct literature on this specific compound is sparse, the methodologies presented herein are founded on well-established chemical principles and data from closely related analogues.

Introduction and Strategic Importance

2-Methoxy-5-[(methylamino)methyl]phenol, a derivative of the naturally abundant vanillin, belongs to the class of methoxyphenolic amines. Compounds within this family have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties[1][2]. The structural motif of a substituted phenol with an aminoalkyl side chain is a key pharmacophore in various biologically active molecules. The strategic importance of this target molecule lies in its potential as a novel scaffold for the development of new therapeutic agents. This guide provides a plausible and detailed pathway for its synthesis, enabling further investigation into its biological potential.

Proposed Synthetic Pathway: Reductive Amination of Vanillin

The most logical and efficient synthetic route to 2-Methoxy-5-[(methylamino)methyl]phenol is the reductive amination of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with methylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis in organic chemistry, valued for its high yields and operational simplicity[3][4]. The reaction proceeds through the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Synthesis_Pathway Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Schiff_Base Schiff Base Intermediate (Imine) Vanillin->Schiff_Base + Methylamine - H2O Methylamine Methylamine (CH3NH2) Methylamine->Schiff_Base Target_Molecule 2-Methoxy-5-[(methylamino)methyl]phenol Schiff_Base->Target_Molecule + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Target_Molecule

Caption: Proposed synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol via reductive amination.

Rationale for Method Selection

The choice of reductive amination is predicated on several key advantages:

  • Readily Available Starting Materials: Vanillin is an inexpensive and abundant starting material, often derived from lignin, a renewable resource[5]. Methylamine is also a common and readily available reagent.

  • High Selectivity: Modern reducing agents, such as sodium borohydride, are highly selective for the reduction of the imine double bond in the presence of the aldehyde starting material, minimizing side reactions[6].

  • Favorable Reaction Conditions: The reaction can typically be carried out under mild conditions, avoiding the need for high pressures or temperatures.

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized as necessary in a laboratory setting.

Materials and Reagents:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Methylamine (40% solution in water or as hydrochloride salt)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation if desired)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of vanillin in 20 mL of methanol.

    • Cool the solution in an ice bath.

    • Slowly add 1.13 mL (10 mmol) of a 40% aqueous solution of methylamine to the cooled vanillin solution while stirring. If using methylamine hydrochloride, pre-neutralize it with an equimolar amount of a suitable base.

    • Allow the reaction mixture to stir at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • In Situ Reduction:

    • After the formation of the Schiff base, cool the reaction mixture again in an ice bath.

    • In small portions, carefully add 0.45 g (12 mmol) of sodium borohydride to the stirring solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 10 mL of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add 20 mL of dichloromethane and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization of 2-Methoxy-5-[(methylamino)methyl]phenol

As no published spectra for the target compound are available, the following characterization data are predicted based on the analysis of structurally similar compounds[7][8][9].

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in methanol, ethanol, dichloromethane
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ ~6.8-7.0 ppm (m, 3H): Aromatic protons on the benzene ring.

  • δ ~5.5-6.5 ppm (br s, 1H): Phenolic hydroxyl proton (-OH). This peak is exchangeable with D₂O.

  • δ ~3.8-3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

  • δ ~3.7 ppm (s, 2H): Benzylic protons (-CH₂-N).

  • δ ~2.4 ppm (s, 3H): N-methyl group protons (-NH-CH₃).

  • δ ~1.5-2.5 ppm (br s, 1H): Amine proton (-NH-). This peak is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ ~145-150 ppm: Aromatic carbon attached to the hydroxyl group.

  • δ ~140-145 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~125-135 ppm: Quaternary aromatic carbon.

  • δ ~110-120 ppm: Aromatic CH carbons.

  • δ ~55-60 ppm: Methoxy carbon (-OCH₃).

  • δ ~50-55 ppm: Benzylic carbon (-CH₂-N).

  • δ ~35-40 ppm: N-methyl carbon (-NH-CH₃).

IR (Infrared) Spectroscopy:

  • ~3300-3400 cm⁻¹ (broad): O-H stretching of the phenolic group.

  • ~3200-3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

  • ~2800-3000 cm⁻¹: C-H stretching of aromatic and aliphatic groups.

  • ~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching of the ether and phenol.

  • ~1000-1100 cm⁻¹: C-N stretching.

MS (Mass Spectrometry):

  • Expected Molecular Ion (M⁺): m/z = 167.

  • Key Fragmentation Pattern: A prominent peak at m/z = 152, corresponding to the loss of the methyl group (-CH₃). Another significant fragment would be the benzylic cation at m/z = 137, resulting from the cleavage of the C-N bond.

Self-Validating System and Quality Control

The purity and identity of the synthesized 2-Methoxy-5-[(methylamino)methyl]phenol should be rigorously confirmed through a combination of the analytical techniques described above. The concordance of the obtained data with the predicted values will serve as a validation of the successful synthesis. High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final product with high accuracy.

Potential Applications and Future Directions

Given the known biological activities of related methoxyphenolic compounds, 2-Methoxy-5-[(methylamino)methyl]phenol is a promising candidate for screening in various biological assays. Its antioxidant potential could be evaluated using assays such as the DPPH radical scavenging activity test[10]. Furthermore, its structural similarity to certain neurotransmitters suggests that it could be investigated for its effects on the central nervous system. The synthetic protocol outlined in this guide provides a reliable starting point for the production of this compound, paving the way for future research and development.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Vanillin Vanillin Reaction Reductive Amination Vanillin->Reaction Methylamine, NaBH4 Extraction Extraction Reaction->Extraction Chromatography Chromatography Extraction->Chromatography NMR NMR Chromatography->NMR IR IR Chromatography->IR MS MS Chromatography->MS Bioassays Biological Assays NMR->Bioassays IR->Bioassays MS->Bioassays

Sources

An In-depth Technical Guide to the Potential Biological Activities of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminophenol Scaffold - A Privileged Structure in Medicinal Chemistry

Substituted aminophenols represent a class of organic compounds characterized by a benzene ring functionalized with both hydroxyl (-OH) and amino (-NH2) groups. This deceptively simple scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate and a pharmacologically active core in its own right.[1] The electronic interplay between the electron-donating hydroxyl and amino groups imparts unique chemical reactivity and a capacity to engage with biological targets through various non-covalent interactions, including hydrogen bonding and redox reactions.[2]

Historically, the utility of aminophenols is exemplified by paracetamol (acetaminophen), a globally recognized analgesic and antipyretic derived from 4-aminophenol.[3][4] However, the therapeutic potential of this structural class extends far beyond pain and fever management. By modifying the substitution pattern on the aromatic ring, the position of the functional groups (ortho-, meta-, para-), and the nature of the substituents, a vast chemical space can be explored, yielding derivatives with a broad spectrum of biological activities. These activities range from antioxidant and anti-inflammatory to anticancer, antimicrobial, and neuroprotective effects.[5][6]

This technical guide provides an in-depth exploration of the diverse biological activities of substituted aminophenols. We will dissect the structure-activity relationships (SAR) that govern their function, detail the molecular mechanisms and signaling pathways they modulate, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical class.

Part 1: Core Principles and Structure-Activity Relationships (SAR)

The biological activity of an aminophenol derivative is not an arbitrary property; it is intrinsically linked to its molecular architecture. Understanding the SAR is paramount for the rational design of novel compounds with enhanced potency and selectivity.[7][8]

The Crucial Role of Isomerism

The relative positioning of the hydroxyl and amino groups dictates the molecule's electronic properties and its ability to stabilize radical species.

  • Ortho- and Para-Aminophenols: These isomers generally exhibit potent antioxidant and radical-scavenging activities.[9] The reason for this enhanced activity lies in their ability to form stable quinone-imine or quinone-like radical species upon donating a hydrogen atom. This delocalization of the unpaired electron across the conjugated system reduces the reactivity of the radical, effectively terminating oxidative chain reactions.

  • Meta-Aminophenol: In contrast, the meta-isomer is significantly less active as a radical scavenger.[9] The electronic arrangement in the meta-position does not allow for the formation of a similarly stabilized conjugated system after hydrogen donation, making it a less favorable antioxidant.

SAR_Isomers cluster_ortho Ortho-Aminophenol cluster_para Para-Aminophenol cluster_meta Meta-Aminophenol ortho Ortho Isomer ortho_radical Stable Quinone-Imine Radical ortho->ortho_radical H• donation ortho_activity High Antioxidant Activity ortho_radical->ortho_activity para Para Isomer para_radical Stable Quinone-Imine Radical para->para_radical H• donation para_activity High Antioxidant Activity para_radical->para_activity meta Meta Isomer meta_radical Unstable Radical meta->meta_radical H• donation meta_activity Low Antioxidant Activity meta_radical->meta_activity

Caption: Isomeric position dictates antioxidant potential.

Influence of Ring Substituents

The nature and position of additional substituents on the aromatic ring profoundly modulate the compound's activity.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R) or methoxy (-OCH3) can increase the electron density on the ring, facilitating hydrogen or electron donation from the -OH or -NH2 groups, often enhancing antioxidant activity.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density, which can diminish antioxidant potential but may be engineered to confer other activities, such as specific enzyme inhibition.

  • Lipophilicity: The addition of lipophilic chains (e.g., long alkyl groups) can significantly enhance a compound's ability to cross cell membranes. This is a key factor in anticancer activity, where longer alkyl chains on 4-aminophenols correlate with increased potency and cellular uptake.[6][10] For instance, p-dodecylaminophenol has been shown to be a more potent anticancer agent than its shorter-chain analogs.[10]

Part 2: Major Biological Activities and Mechanisms of Action

Antioxidant and Pro-oxidant Duality

The most widely studied property of aminophenols is their ability to modulate oxidative stress. This is a double-edged sword, as they can act as both antioxidants and pro-oxidants depending on the chemical environment.

Mechanism of Action (Antioxidant): The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl or amino group to neutralize free radicals, such as reactive oxygen species (ROS).[9] This process is particularly efficient for ortho- and para-isomers due to the formation of stabilized radical intermediates, as previously discussed.

Mechanism of Action (Pro-oxidant): In the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺), 2- and 4-aminophenols can exhibit pro-oxidant behavior.[11] They reduce the metal ions (e.g., Cu²⁺ to Cu⁺), which can then react with molecular oxygen to generate superoxide radicals (O₂⁻•), initiating a cascade of ROS production.[11] This pro-oxidant activity is thought to contribute to the cytotoxic effects of some aminophenol derivatives, including the well-known toxicity of acetaminophen metabolites.[11]

Redox_Duality cluster_antioxidant Antioxidant Pathway cluster_prooxidant Pro-oxidant Pathway AP Aminophenol (AP-H) ROS Free Radical (R•) AP->ROS donates H• AP_Radical Stable AP• Radical AP->AP_Radical Metal_ox Metal Ion (e.g., Cu²⁺) AP->Metal_ox reduces Neutral Neutralized Molecule (R-H) ROS->Neutral Metal_red Reduced Metal (e.g., Cu⁺) Metal_ox->Metal_red O2 Oxygen (O₂) Metal_red->O2 reacts with Superoxide Superoxide (O₂⁻•) O2->Superoxide

Caption: The dual role of aminophenols in redox biology.

Featured Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard, reliable method for assessing the in vitro antioxidant capacity of chemical compounds. The causality is based on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, reducing it and causing a color change from violet to yellow, which is quantifiable by spectrophotometry.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test aminophenol derivatives (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or quercetin can be used as a positive control.[5]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound.

    • Determine the SC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve. A lower SC50 value indicates higher antioxidant activity.[5]

Table 1: Antioxidant Activity of Selected o-Aminophenol Derivatives

Compound IDSC50 (µg/mL)[5]EC50 (µg/mL)[5]Standard Control (Value)
6a 34.26-Ascorbic Acid (SC50: 12.60 µg/mL)
6b 22.18-Ascorbic Acid (SC50: 12.60 µg/mL)
6c 25.11-Ascorbic Acid (SC50: 12.60 µg/mL)
6d -4.00Quercetin (EC50: 9.8 µg/mL)
6g -11.25Quercetin (EC50: 9.8 µg/mL)
12a -8.85Quercetin (EC50: 9.8 µg/mL)
SC50 and EC50 are two different metrics for antioxidant capacity, often used in parallel assays.
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Substituted aminophenols can intervene in inflammatory pathways through multiple mechanisms.

Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes in the arachidonic acid cascade.[12]

  • Phospholipase A2 (PLA2) Inhibition: Some derivatives can inhibit PLA2, the enzyme responsible for releasing arachidonic acid from cell membranes, which is the rate-limiting step in eicosanoid production.[12][13]

  • Cyclooxygenase (COX) Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) target COX enzymes. Aminophenol derivatives have been shown to selectively inhibit COX-2, the inducible isoform that is upregulated at sites of inflammation.[13][14]

  • Inhibition of Microglial Activation: In the central nervous system, metabolites of acetaminophen, such as p-aminophenol and AM404, have been shown to suppress the activation of microglia, the brain's resident immune cells.[15] This suggests a role in mitigating neuroinflammation, potentially through pathways independent of COX inhibition.[15]

Inflammation_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX-1/COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Substituted Aminophenols Inhibitor->PLA2 inhibit Inhibitor->COX inhibit (esp. COX-2)

Caption: Aminophenol intervention in the arachidonic acid cascade.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and substituted aminophenols have emerged as a promising scaffold.

Mechanism of Action: The antiproliferative effects of aminophenol derivatives are diverse and depend on the specific substitutions.

  • Induction of Apoptosis via ROS: The pro-oxidant activity of some aminophenols can be harnessed for therapeutic benefit. By generating high levels of intracellular ROS, they can induce oxidative stress that triggers apoptosis (programmed cell death) in cancer cells.[6] This is a proposed mechanism for fenretinide, an atypical retinoid with an aminophenol moiety.[6]

  • DNA Binding and Intercalation: Certain complex aminophenol derivatives, such as those fused into pentacyclic systems, can act as DNA intercalators.[16][17] By inserting themselves between DNA base pairs, they disrupt DNA replication and transcription, leading to cell cycle arrest and death.

  • Kinase Inhibition: More targeted derivatives have been designed to inhibit specific signaling pathways crucial for cancer cell survival. For example, a 4-aminophenol-1,3,4-oxadiazole derivative was shown to induce apoptosis in triple-negative breast cancer cells by targeting the p38 MAP kinase pathway.[18]

  • Targeting Tyrosinase: In malignant melanoma, some N-substituted 4-aminophenols have been designed as tyrosinase-targeted prodrugs, showing significant antiproliferative effects.[19]

Featured Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. Its scientific rationale is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HepG2, A549) under standard conditions (e.g., 37°C, 5% CO₂).[5]

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test aminophenol compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Table 2: Cytotoxic Activity of Selected o-Aminophenol Derivatives against Various Cancer Cell Lines

Compound IDCell LineIC50 (µg/mL)[5]
6b KB74.94
6c KB43.11
6f KB32.00
6i KB48.91
6i HepG229.46
6i A54971.29
6i MCF780.02
Antimicrobial Activity

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Phenolic compounds, in general, are known for their antimicrobial properties, and aminophenol derivatives are no exception.[14]

Mechanism of Action: The exact mechanisms are varied, but they are often attributed to:

  • Disruption of Cell Membranes: The lipophilic character of some derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: Aminophenols can inhibit essential bacterial enzymes. For instance, some derivatives have been suggested to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.[14]

  • Inhibition of Biofilm Formation: Some compounds may interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.

Studies have shown that azo compounds and Schiff bases derived from 4-aminophenol exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[20][21][22] Comparative studies have also indicated that p-aminophenol has greater antibacterial efficacy than its ortho- and meta-isomers.[23]

Part 3: Challenges and Future Perspectives

Despite their therapeutic promise, the development of aminophenol-based drugs is not without challenges. The primary concern is often toxicity. The case of paracetamol is illustrative; its overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and causes severe liver damage.[24] Therefore, a key focus of future research must be the design of derivatives with an improved therapeutic window, minimizing off-target toxicity while maximizing efficacy.

The future of aminophenol research lies in:

  • Target-Specific Design: Moving away from broad-spectrum activity towards the design of molecules that inhibit specific enzymes or receptors with high selectivity.

  • Prodrug Strategies: Developing prodrugs that release the active aminophenol selectively at the target site (e.g., within a tumor microenvironment), thereby reducing systemic toxicity.

  • Combination Therapies: Exploring the synergistic effects of aminophenol derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

Conclusion

Substituted aminophenols are a privileged and highly versatile scaffold in medicinal chemistry. Their biological activities are profoundly influenced by their substitution patterns, with SAR studies providing a clear roadmap for rational drug design. From modulating oxidative stress and inflammation to inducing cancer cell death and inhibiting microbial growth, the therapeutic applications are vast. By understanding their underlying mechanisms and carefully navigating the challenges of potential toxicity, researchers and drug developers can continue to unlock the full potential of this remarkable class of compounds to create the next generation of innovative medicines.

References

  • Iwahashi, H. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Journal of Clinical Biochemistry and Nutrition, 70(2), 139-144. Retrieved from [Link]

  • Wang, H., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(3), 708. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • pharmacy180.com. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Bentham Science. (n.d.). The Study of the Biological Activity of Amino-Substituted Benzofuroxans. Current Organic Synthesis, 1(2), 159-172. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Takahashi, N., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 84, 117214. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aminophenol – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry, 27(11), 4087-4090. Retrieved from [Link]

  • d'Ischia, M., et al. (1992). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Bioorganic & Medicinal Chemistry Letters, 2(5), 475-480. Retrieved from [Link]

  • Paris, D. F., et al. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology, 44(1), 153-158. Retrieved from [Link]

  • Raguenes-Nicol, C., et al. (1999). Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway. Biochemical Pharmacology, 57(4), 433-443. Retrieved from [Link]

  • Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 107, 130080. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • Royal Society of Chemistry. (n.d.). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Retrieved from [Link]

  • Takahashi, N., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 902-909. Retrieved from [Link]

  • O'Neal, S. T., et al. (2020). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Inflammopharmacology, 28(6), 1641-1651. Retrieved from [Link]

  • National Institutes of Health. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]

  • PubMed Central. (2023). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of aminophenol derivatives. Retrieved from [Link]

  • ResearchGate. (2010). A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. Retrieved from [Link]

  • Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Testing of early cellular effects of aminophenol derivatives in HK-2.... Retrieved from [Link]

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  • PubMed. (2023). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Bioorganic Chemistry, 141, 106889. Retrieved from [Link]

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The Versatile Scaffolding of 2-Methoxy-5-[(methylamino)methyl]phenol: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a High-Potential Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. These foundational units must offer a blend of structural novelty, synthetic accessibility, and functional group handles amenable to diverse chemical transformations. "2-Methoxy-5-[(methylamino)methyl]phenol" is one such molecule, a trifunctional scaffold poised for significant utility. Its architecture, featuring a phenolic hydroxyl group, a methoxy ether, and a secondary amine, presents a compelling platform for the generation of compound libraries with diverse pharmacological potential. This guide provides an in-depth exploration of the synthesis, properties, and prospective applications of this valuable, yet under-documented, chemical entity. We will delve into a robust synthetic pathway, predicated on established and reliable organic transformations, and explore the mechanistic rationale behind the procedural steps.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its successful synthesis and characterization. Below is a summary of the predicted properties for 2-Methoxy-5-[(methylamino)methyl]phenol.

PropertyValue
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Predicted Boiling Point ~300-350 °C (decomposes)
Predicted Melting Point Not widely reported, expected to be a crystalline solid
Solubility Expected to be soluble in methanol, ethanol, DMSO, and aqueous acidic solutions.
CAS Number Not readily available

Spectroscopic Data (Predicted)

The structural elucidation of novel compounds relies heavily on spectroscopic analysis. Based on analogous structures, the following spectral data are anticipated for 2-Methoxy-5-[(methylamino)methyl]phenol:

  • ¹H NMR (in CDCl₃, δ in ppm):

    • ~6.8-7.0 (m, 3H, Ar-H)

    • ~3.85 (s, 3H, OCH₃)

    • ~3.70 (s, 2H, Ar-CH₂-N)

    • ~2.45 (s, 3H, N-CH₃)

    • A broad singlet corresponding to the phenolic -OH and a singlet for the N-H proton, which may exchange with D₂O.

  • ¹³C NMR (in CDCl₃, δ in ppm):

    • ~147-150 (Ar-C-O)

    • ~145-148 (Ar-C-OH)

    • ~120-125 (Ar-C)

    • ~110-115 (Ar-CH)

    • ~55-56 (OCH₃)

    • ~50-55 (Ar-CH₂-N)

    • ~35-40 (N-CH₃)

  • IR (cm⁻¹):

    • ~3300-3400 (broad, O-H stretch)

    • ~3300 (N-H stretch)

    • ~2800-3000 (C-H stretch)

    • ~1500-1600 (C=C aromatic stretch)

    • ~1200-1270 (C-O ether stretch)

A Robust Synthetic Pathway: Reductive Amination

The most logical and efficient synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol proceeds via a two-step reductive amination, starting from the readily available and bio-renewable building block, vanillin (4-hydroxy-3-methoxybenzaldehyde). This method is well-established for the synthesis of related secondary amines.[1]

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) SchiffBase Intermediate Schiff Base (Imine) Vanillin->SchiffBase Condensation -H₂O Methylamine Methylamine (CH₃NH₂) Methylamine->SchiffBase Product 2-Methoxy-5-[(methylamino)methyl]phenol SchiffBase->Product Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Product

Caption: Synthetic workflow for 2-Methoxy-5-[(methylamino)methyl]phenol from vanillin.

Step 1: Imine Formation (Schiff Base Condensation)

The initial step involves the condensation of the aldehyde group of vanillin with the primary amine, methylamine, to form a Schiff base (imine). This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Step 2: Reduction of the Imine

The intermediate Schiff base is then reduced to the target secondary amine. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is selective for the imine double bond and will not reduce the aromatic ring.

Detailed Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methylamine (40% solution in water)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of the Schiff Base Intermediate

  • In a 250 mL round-bottom flask, dissolve 10.0 g of vanillin in 100 mL of methanol.

  • With stirring, slowly add 1.2 equivalents of methylamine solution at room temperature.

  • Continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Schiff base, which can be used in the next step without further purification.

Part B: Reduction to 2-Methoxy-5-[(methylamino)methyl]phenol

  • Re-dissolve the crude Schiff base in 100 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4-6 hours.

  • Quench the reaction by carefully adding 50 mL of 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Applications as a Synthetic Building Block

The true value of 2-Methoxy-5-[(methylamino)methyl]phenol lies in its potential for diversification. The three distinct functional groups offer orthogonal handles for a variety of chemical modifications.

G cluster_0 2-Methoxy-5-[(methylamino)methyl]phenol Molecule Structure of the molecule here Phenolic_OH Phenolic -OH Phenolic_OH->Molecule Alkylation (O-alkylation) Esterification Secondary_Amine Secondary Amine (-NH) Secondary_Amine->Molecule Acylation Sulfonylation Reductive Amination Aromatic_Ring Aromatic Ring Aromatic_Ring->Molecule Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Caption: Potential derivatization sites on 2-Methoxy-5-[(methylamino)methyl]phenol.

  • The Phenolic Hydroxyl Group: This group can be readily alkylated to form a variety of ethers or esterified to produce corresponding esters. These modifications can modulate the compound's lipophilicity and pharmacokinetic properties.

  • The Secondary Amine: The secondary amine is a versatile functional group that can undergo acylation to form amides, sulfonylation to form sulfonamides, or further reductive amination to generate tertiary amines. These transformations are fundamental in the construction of many pharmaceutical agents. The presence of this amine functionality is a common feature in compounds targeting the central nervous system.[2]

  • The Aromatic Ring: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring towards electrophilic aromatic substitution, allowing for the introduction of additional substituents such as halogens or nitro groups, further expanding the chemical space for library development.

The structural motif of a substituted phenol is also associated with antioxidant and antimicrobial properties, suggesting that derivatives of 2-Methoxy-5-[(methylamino)methyl]phenol could be explored for these applications.[3]

Safety and Handling

While specific toxicity data for 2-Methoxy-5-[(methylamino)methyl]phenol is not available, it is prudent to handle it with the care afforded to other substituted phenols and amines. Based on data for structurally related compounds such as 2-Methoxy-5-methylphenol and 2-Methoxy-5-nitrophenol, the following hazards should be considered[4][5]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Methoxy-5-[(methylamino)methyl]phenol represents a building block of significant potential for synthetic and medicinal chemists. Its straightforward synthesis from a renewable resource, coupled with the presence of three distinct and reactive functional groups, makes it an attractive scaffold for the development of novel chemical entities. This guide provides a foundational understanding of its synthesis and potential applications, encouraging its adoption in the broader research community as a versatile tool for innovation in drug discovery and materials science.

References

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  • Process for producing methoxyphenol or ethoxyphenol.
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  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. (2021-10-15). [Link]

  • 2-methoxy-5-(6-methoxypyridin-3-yl-imino-methyl)phenol and its Transition Metal Complexes as Potent Antibacterial Agents: Synthesis, Characterization, Theoretical Investigations and Biological Evaluation. ResearchGate. (2021-11-24). [Link]

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A Senior Application Scientist's Guide to Discovering Novel Therapeutic Applications of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Antioxidant Facade

For decades, phenolic compounds have been celebrated, and often typecast, for their antioxidant properties. While this is a cornerstone of their bioactivity, to view them solely through this lens is to overlook a vast landscape of therapeutic potential. As a Senior Application Scientist, my experience has shown that the most profound discoveries emerge not from simply confirming known effects, but from systematically interrogating these multifaceted molecules for novel mechanisms of action against complex diseases.

This guide is structured to mirror a logical, field-proven drug discovery campaign. We will not follow a rigid template but rather a strategic workflow, moving from broad-based screening to precise mechanistic elucidation. The causality behind each experimental choice is paramount; we aim not just to perform experiments, but to understand why we are performing them and how each step validates the next. This is the core of building a robust, trustworthy therapeutic discovery pipeline.

Chapter 1: The Modern Discovery Funnel for Phenolic Compounds

The journey from a crude plant extract to a validated drug lead is a process of systematic filtration. Our goal is to efficiently identify and advance candidates with the highest potential. This requires an integrated approach, combining computational, in vitro, and in vivo methodologies. The causality here is clear: we use less resource-intensive methods first to generate hypotheses and narrow the field, then apply progressively more complex and biologically relevant systems to test and validate those hypotheses.

Discovery_Funnel cluster_0 Phase 1: Identification & Initial Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Preclinical Development A Source Material (Plant Extracts, Compound Libraries) B In Silico Screening (Virtual Docking, ADMET Prediction) A->B C High-Throughput Screening (HTS) (Cell-Based & Target-Based Assays) A->C F Dose-Response & Potency (IC50 Determination) B->F Predicted Hits D Bioassay-Guided Fractionation & Isolation C->D Active Extracts E Structural Elucidation (LC-MS/MS, NMR) D->E E->F G Mechanism of Action (MoA) Elucidation F->G Validated Hits H In Vivo PK/PD & Bioavailability Studies G->H I In Vivo Efficacy Models (e.g., Xenografts) G->I J Lead Candidate I->J

Caption: The integrated drug discovery funnel for phenolic compounds.

Chapter 2: Phase 1 - Casting a Wide Net with Precision

The initial phase is about breadth and efficiency. We start with a large pool of candidates—either from fractionated natural extracts or curated compound libraries—and use high-speed, predictive methods to identify the most promising starting points.

In Silico Screening: The Digital Proving Ground

Before committing to costly and time-consuming wet lab experiments, in silico screening allows us to prioritize compounds based on their predicted interaction with a biological target and their drug-like properties.[1][2][3] The logic is to fail fast and cheap on a computer, rather than slowly and expensively at the bench. A typical workflow involves target identification, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[4][5]

This protocol outlines a standard procedure using widely accessible tools like AutoDock Vina for predicting the binding affinity of a phenolic compound to a protein target.[6]

  • Target Preparation:

    • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.

    • Steps:

      • Obtain the 3D crystal structure of the target protein (e.g., human pancreatic α-amylase, PDB ID: 5E0F) from the Protein Data Bank (PDB).[6]

      • Using a molecular modeling tool (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands.[6]

      • Add polar hydrogen atoms and assign Kollman charges to the protein atoms. This step is critical for accurately calculating electrostatic interactions.

      • Save the prepared protein structure in the required format (e.g., PDBQT).

  • Ligand Preparation:

    • Objective: To prepare the 3D structure of the phenolic compound for docking.

    • Steps:

      • Retrieve the 3D structure of the phenolic compound (e.g., Propyl Gallate) from a database like PubChem.[6]

      • Using AutoDock Tools, assign Gasteiger charges and set the rotatable bonds. The definition of rotatable bonds is crucial for allowing conformational flexibility during the docking simulation.[6]

      • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Objective: To define the specific three-dimensional space on the target protein where the docking algorithm will search for binding poses.

    • Steps:

      • Identify the active site of the protein, often by referring to the position of the co-crystallized ligand in the original PDB file.

      • Define the center and dimensions (x, y, z) of a "grid box" that encompasses this entire active site. For PDB ID 5E0F, a grid center of -7.9, 10.4, -21.8 Å with dimensions of 40x40x40 points is a validated starting point.[6]

  • Docking Simulation:

    • Objective: To run the docking algorithm and analyze the results.

    • Steps:

      • Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration files as input.

      • The software will generate multiple binding poses for the ligand within the active site, each with a corresponding binding affinity score (in kcal/mol).

      • Analyze the results: a lower binding affinity score indicates a more favorable predicted interaction. Visualize the top-ranked poses using software like Discovery Studio or PyMOL to inspect the specific hydrogen bonds and hydrophobic interactions.[6][7]

High-Throughput Screening (HTS): Interrogating Biology at Scale

HTS allows for the rapid, parallel testing of thousands of compounds in miniaturized biological assays.[8] The choice between a cell-based or target-based assay is a critical strategic decision.

  • Target-Based Assays: These are biochemically "pure" systems, measuring the direct interaction of a compound with an isolated protein (e.g., a kinase or protease).[9][10] They are excellent for identifying potent, direct inhibitors but provide no information about cellular permeability or off-target effects.

  • Cell-Based (Phenotypic) Assays: These assays use whole cells and measure a physiological outcome (e.g., reduction in inflammatory cytokine production, induction of apoptosis).[4][8] They are inherently more biologically relevant, as they simultaneously test for compound permeability, toxicity, and efficacy on a pathway. However, the direct molecular target is not immediately known.

This protocol describes a common assay to screen for inhibitors of the NF-κB pathway, a central regulator of inflammation.

  • Cell Line and Reagents:

    • RAW 264.7 macrophage cell line (or a similar line with a robust inflammatory response).

    • Lipopolysaccharide (LPS) to induce inflammation.

    • Assay medium, compound library (phenolics dissolved in DMSO), and multi-well plates (384-well format is common).

    • Detection reagent (e.g., ELISA kit for TNF-α, a key inflammatory cytokine downstream of NF-κB).

  • Assay Procedure:

    • Seed RAW 264.7 cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight. This step ensures a consistent and healthy cell monolayer for the assay.

    • Using robotic liquid handlers, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells. Include appropriate controls:

      • Negative Control: Cells + vehicle (DMSO) only (baseline response).

      • Positive Control: Cells + vehicle (DMSO) + LPS (maximum inflammatory response).

      • Reference Compound: Cells + known NF-κB inhibitor + LPS (to validate assay performance).

    • Pre-incubate the cells with the compounds for 1 hour. This allows the compounds to permeate the cells and engage with their potential targets before the inflammatory stimulus is applied.

    • Add LPS to all wells except the negative controls to stimulate the inflammatory cascade.

    • Incubate for a defined period (e.g., 6-18 hours) to allow for cytokine production and secretion.

    • Centrifuge the plates to pellet the cells and carefully collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using a homogeneous ELISA assay, measuring the signal on a plate reader.

  • Data Analysis and Hit Identification:

    • Normalize the data from each plate to its own controls. The activity of each compound is typically expressed as a percentage of inhibition relative to the positive (LPS only) and negative (vehicle only) controls.

    • A "hit" is defined as a compound that causes a statistically significant reduction in TNF-α production (e.g., >50% inhibition or a Z-score > 3) without significant cytotoxicity (which should be assessed in a parallel assay).

Chapter 3: Phase 2 - From 'Hit' to Validated Lead

A "hit" from a primary screen is merely a starting point. This phase is dedicated to confirming the activity, isolating the specific molecule responsible (if starting from an extract), and determining its precise chemical identity and potency.

Bioassay-Guided Fractionation

When the initial hit comes from a complex natural extract, the next step is to isolate the single active compound. This is achieved through a systematic process of chromatographic separation, where each resulting fraction is tested in the original bioassay.[11] The activity guides the chemist toward the fraction containing the compound of interest for further purification.[11]

Bioassay_Guided_Fractionation cluster_0 Fractions A Crude Extract (Active in Primary Screen) B Chromatographic Separation (e.g., Column Chromatography) A->B C Fraction 1 B->C D Fraction 2 (Most Active) B->D E Fraction 3 B->E F Fraction 'n' B->F G Bioassay Testing (e.g., Anti-inflammatory Assay) C->G D->G H Further Separation of Active Fraction 2 D->H E->G F->G G->D Identifies Active Fraction I Pure Bioactive Compound H->I

Caption: Workflow for bioassay-guided fractionation.

Structural Elucidation: Defining the Molecule

Once a pure compound is isolated, its exact chemical structure must be determined. This is a crucial, self-validating step; without a confirmed structure, all subsequent work is built on an unstable foundation. The combination of mass spectrometry and NMR spectroscopy is the gold standard.[12][13]

  • LC-MS/MS Analysis:

    • Objective: To determine the compound's mass, purity, and fragmentation pattern, which provides clues to its substructures.

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QTOF-MS).[14]

    • Procedure:

      • Develop an HPLC method (e.g., using a C18 column and a gradient of acetonitrile and 0.1% formic acid in water) to achieve a sharp, symmetrical peak for the compound.[15]

      • Inject the purified compound into the LC-MS/MS system.

      • Acquire data in both positive and negative ionization modes to determine the accurate mass of the parent ion ([M+H]+ or [M-H]-).

      • Perform a tandem MS (MS/MS) experiment, where the parent ion is isolated, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern is a unique fingerprint of the molecule.

  • NMR Spectroscopy:

    • Objective: To determine the precise 3D structure and connectivity of atoms in the molecule.[12]

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Procedure:

      • Dissolve a small amount (typically <1 mg) of the pure compound in a deuterated solvent (e.g., DMSO-d6).

      • Acquire a suite of 1D and 2D NMR spectra:

        • 1D ¹H NMR: Shows the number and type of protons.

        • 1D ¹³C NMR: Shows the number and type of carbon atoms.

        • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled (adjacent) to each other.

        • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

        • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, revealing the connectivity of the molecular fragments.

      • By meticulously piecing together the information from all these spectra, the complete, unambiguous structure of the phenolic compound can be elucidated.[16]

Technique Information Provided Causality/Purpose
LC-MS/MS Molecular Weight, Elemental Formula, Sub-structural fragmentsTo rapidly confirm mass and purity, and provide initial structural hypotheses.
¹H NMR Proton chemical shifts, integrations, and coupling constantsTo identify the types and number of hydrogen atoms and their immediate neighbors.
¹³C NMR Carbon chemical shiftsTo identify the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivity (H-H, C-H)To definitively assemble the molecular fragments into a complete structure.

Chapter 4: Phase 3 - Proving Therapeutic Relevance

With a validated, structurally defined hit in hand, we move to the most critical phase: understanding its biological mechanism and testing its efficacy in systems that more closely mimic human disease.

Mechanism of Action (MoA) Elucidation

Understanding how a compound works is essential for its development. If our HTS assay showed inhibition of TNF-α, we must now determine where in the NF-κB signaling pathway our compound is acting.

This protocol tests whether a hit compound prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, which are hallmark events in NF-κB activation.[17][18][19]

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells and grow to ~80% confluency.

    • Pre-treat cells with various concentrations of the hit compound for 1 hour.

    • Stimulate the cells with LPS for a short, defined time (e.g., 30 minutes) to activate the NF-κB pathway. Include unstimulated and LPS-only controls.

  • Protein Extraction:

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation status of key signaling proteins.[20]

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by size.[19]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) for 1 hour to prevent non-specific antibody binding.[19]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins:

      • Anti-phospho-IκBα (to detect degradation)

      • Anti-phospho-p65 (to detect activation)

      • Anti-total p65 (as a loading control)

      • Anti-β-actin (as a loading control)

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (that binds to the primary antibody) for 1 hour at room temperature.[19]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting light signal. A decrease in phospho-IκBα and phospho-p65 levels in the compound-treated lanes compared to the LPS-only control would indicate successful inhibition of the pathway.

In Vivo Pharmacokinetics (PK) and Efficacy

Even a potent compound is therapeutically useless if it cannot reach its target in the body at a sufficient concentration. In vivo studies are the ultimate validation of a compound's potential.

This protocol provides a streamlined approach to assess the basic PK profile of a phenolic compound in rats.[21][22]

  • Animal Model and Dosing:

    • Use adult Sprague-Dawley rats (n=3-4 per group).[21]

    • Administer the compound via oral gavage at a specific dose (e.g., 50 mg/kg). The compound should be formulated in a safe and appropriate vehicle.

  • Sample Collection:

    • Collect blood samples (~100 µL) from the tail vein at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to separate the plasma.[22]

  • Bioanalysis:

    • Extract the compound (and any potential metabolites) from the plasma samples.

    • Quantify the concentration of the parent compound in each sample using a validated LC-MS/MS method.[21]

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).

For anticancer applications, the human tumor xenograft model is a cornerstone of preclinical efficacy testing.[23][24][25]

  • Model Establishment:

    • Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human cells.

    • Subcutaneously inject a suspension of human cancer cells (e.g., HT-29 colon cancer cells) into the flank of the mice.[25]

    • Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Treatment and Monitoring:

    • Randomize the mice into treatment groups (e.g., vehicle control, hit compound, positive control drug).

    • Administer the treatments according to a pre-defined schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general indicator of toxicity.

  • Endpoint Analysis:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI). A statistically significant reduction in the tumor growth rate in the treated group compared to the vehicle control indicates efficacy.[26]

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blot) to confirm that the MoA observed in vitro is also occurring in vivo.

Conclusion: A Self-Validating Path to Discovery

This guide outlines a rigorous, integrated, and logical pathway for the discovery of novel therapeutics from phenolic compounds. Each phase is designed to generate decision-making data and to validate the findings of the previous stage. By moving from predictive in silico models to high-throughput in vitro screens, and finally to complex in vivo systems, we systematically build a case for a compound's therapeutic potential. This adherence to scientific integrity and causality—understanding the "why" behind every protocol—is what transforms a simple bioactive molecule into a promising candidate for drug development.

References

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  • Petrou, T., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. MDPI. [Link]

  • Al-Megrin, W. A., et al. (2023). Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia. National Institutes of Health. [Link]

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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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  • Li, Y., et al. (2023). Western blot analysis of NF-κB pathway activation in RAW264.7... ResearchGate. [Link]

  • Gfeller, D., & Giraud, N. (2022). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Unuofin, J. O., et al. (2021). In Silico strategies for drug discovery: optimizing natural compounds from foods for therapeutic applications. ResearchGate. [Link]

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  • ProteinSimple. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Bio-Techne. [Link]

  • Mosse, Y. P., et al. (2013). Patient-derived xenograft models for oncology drug discovery. OAE Publishing Inc. [Link]

  • ResearchGate. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. ResearchGate. [Link]

  • Petrou, T., et al. (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. [Link]

  • Lee, J. S., et al. (2015). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. PubMed. [Link]

  • Popiołek, Ł., et al. (2023). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. [Link]

  • Wadood, A., et al. (2013). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

  • ResearchGate. (2024). (PDF) Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. ResearchGate. [Link]

  • Petrou, T., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed. [Link]

  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

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  • Houghton, P. J., et al. (2007). Identifying novel therapeutic agents using xenograft models of pediatric cancer. PubMed Central. [Link]

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  • Kar, P., et al. (2021). COVID-19: docking-based virtual screening and molecular dynamics study to identify potential SARS-CoV-2 spike protein inhibitors from plant-based phenolic compounds. PubMed. [Link]

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  • Ahmad, F., et al. (2016). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. PubMed Central. [Link]

  • ResearchGate. (n.d.). Evaluation of drug efficacy using xenografts derived from patient's... ResearchGate. [Link]

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  • Lekmine, S., et al. (2023). Molecular Docking Simulation of Phenolics towards Tyrosinase, Phenolic Content, and Radical Scavenging Activity of Some Zingiberaceae Plant Extracts. MDPI. [Link]

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  • Di Marco, S., et al. (2023). Bioactive Phenolic Compounds from Apples during Simulated In Vitro Gastrointestinal Digestion: Kinetics of Their Release. MDPI. [Link]

  • Wang, S., et al. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. SciELO. [Link]

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Methodological & Application

Synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol via Mannich Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton located adjacent to a carbonyl group or other electron-activating functionality.[1] In the realm of phenolic chemistry, this reaction provides a powerful and direct route to introduce aminomethyl moieties onto the aromatic ring, yielding structures of significant interest in medicinal chemistry and materials science. Phenolic Mannich bases are valuable precursors for a wide array of pharmaceuticals and other biologically active compounds.[2]

This document provides a detailed guide to the synthesis of "2-Methoxy-5-[(methylamino)methyl]phenol," a substituted phenolic Mannich base. The protocol leverages the inherent nucleophilicity of the phenol ring, activated by the hydroxyl and methoxy substituents, to react with an in-situ generated Eschenmoser salt precursor (an iminium ion) derived from formaldehyde and methylamine.[1]

The regiochemical outcome of the Mannich reaction on substituted phenols is dictated by the electronic and steric effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director due to resonance delocalization of its lone pair of electrons into the aromatic system. Consequently, electrophilic aromatic substitution, the key step in this Mannich reaction, is directed to the positions ortho and para to the hydroxyl group. In the case of 2-methoxy-5-methylphenol, the position ortho to the hydroxyl group and para to the methyl group is the most sterically accessible and electronically activated site for aminomethylation.

Reaction Mechanism and Workflow

The synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol proceeds via a two-stage mechanism:

  • Formation of the Methaniminium Ion: In the initial step, formaldehyde reacts with methylamine in an acidic or neutral medium to form a highly electrophilic methaniminium ion (also known as the Eschenmoser salt precursor).[1] This reactive species is the key electrophile in the subsequent aromatic substitution step.

  • Electrophilic Aromatic Substitution: The electron-rich 2-methoxy-5-methylphenol then acts as a nucleophile, attacking the methaniminium ion. This results in the formation of a carbon-carbon bond at the position ortho to the phenolic hydroxyl group, yielding the desired aminomethylated product.[1]

Diagram of the Reaction Mechanism

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium_Ion Methaniminium Ion Formaldehyde->Iminium_Ion + Methylamine Methylamine Methylamine->Iminium_Ion + Product 2-Methoxy-5-[(methylamino)methyl]phenol Iminium_Ion->Product Attack Phenol 2-Methoxy-5-methylphenol Phenol->Product Nucleophilic caption Overall reaction pathway. Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve phenol in ethanol Start->Reaction_Setup Reagent_Addition Reagent Addition: - Methylamine - Formaldehyde Reaction_Setup->Reagent_Addition Reaction Reaction: - Reflux for 4h - TLC Monitoring Reagent_Addition->Reaction Workup Work-up: - Concentrate - Neutralize Reaction->Workup Extraction Extraction: - Diethyl Ether Workup->Extraction Purification Purification: - Column Chromatography or - Recrystallization Extraction->Purification Characterization Characterization: - NMR - IR - Mass Spec Purification->Characterization Final_Product Final Product: 2-Methoxy-5-[(methylamino)methyl]phenol Characterization->Final_Product

Sources

Application Note: A Validated GC-MS Method for Purity Determination of 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of the purity of "2-Methoxy-5-[(methylamino)methyl]phenol," a critical intermediate in pharmaceutical synthesis. Due to the polar nature of the analyte, a derivatization step is incorporated to enhance volatility and improve chromatographic performance. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in a regulated environment. This document provides a comprehensive protocol, from sample preparation to data analysis, and serves as a practical guide for researchers, scientists, and drug development professionals.

Introduction

"2-Methoxy-5-[(methylamino)methyl]phenol" (CAS No. 54542-57-3) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance as any impurities can carry through to the final drug product, potentially affecting its safety and efficacy. Therefore, a reliable and accurate analytical method for purity assessment is essential for quality control and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] For polar and non-volatile compounds like phenols and amines, derivatization is a crucial step to enable their analysis by GC-MS.[2][3] This process chemically modifies the analyte to increase its volatility and thermal stability.[4]

This application note details the development and validation of a GC-MS method for the purity analysis of "2-Methoxy-5-[(methylamino)methyl]phenol" following silylation derivatization. The method is validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[5]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number 54542-57-3Sigma-Aldrich
Molecular Formula C₉H₁₃NO₂ECHEMI
Molecular Weight 167.21 g/mol ECHEMI
Boiling Point 278.8 °CECHEMI
Flash Point 122.4 °CECHEMI
Density 1.089 g/cm³ECHEMI

Experimental

Materials and Reagents
  • Analyte: 2-Methoxy-5-[(methylamino)methyl]phenol (Purity ≥ 98%)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): (To be selected based on commercial availability and non-interference, e.g., a structurally similar compound not expected to be present in the sample)

  • Inert Gas: Helium (99.999% purity)

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration was used for this study:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Autosampler: Agilent 7693A Automatic Liquid Sampler (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Inlet Temperature 280 °C
Injection Mode Split (Split ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 450 amu
Solvent Delay 4 min
Standard and Sample Preparation Protocol

3.4.1. Internal Standard (IS) Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the selected Internal Standard.

  • Dissolve in and dilute to 25.0 mL with Dichloromethane in a volumetric flask.

3.4.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of "2-Methoxy-5-[(methylamino)methyl]phenol" reference standard.

  • Dissolve in and dilute to 25.0 mL with Dichloromethane in a volumetric flask.

3.4.3. Working Standard Solution (100 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution and 1.0 mL of the IS Stock Solution into a 10.0 mL volumetric flask.

  • Dilute to volume with Dichloromethane.

3.4.4. Sample Preparation (Nominal concentration 100 µg/mL)

  • Accurately weigh approximately 10 mg of the "2-Methoxy-5-[(methylamino)methyl]phenol" test sample into a 100.0 mL volumetric flask.

  • Dissolve in and dilute to volume with Dichloromethane.

  • Pipette 1.0 mL of this solution and 1.0 mL of the IS Stock Solution into a suitable vial.

3.4.5. Derivatization Protocol

  • To 100 µL of the prepared standard or sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

Method Validation

The developed method was validated according to the ICH Q2(R1) guideline for the determination of purity.[5]

Specificity

Specificity was evaluated by analyzing a blank (DCM and derivatizing reagent), the derivatized internal standard, and the derivatized analyte. The chromatograms were examined for any interfering peaks at the retention times of the analyte and the IS. The mass spectra of the derivatized analyte and IS were used to confirm their identity.

Linearity and Range

Linearity was assessed by preparing a series of six calibration standards of the derivatized analyte at concentrations ranging from 50% to 150% of the nominal working concentration (i.e., 50, 80, 100, 120, and 150 µg/mL). Each standard was prepared and analyzed in triplicate. A calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte reference standard was spiked into a placebo (if available) or a sample of known purity at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

Precision

4.4.1. Repeatability (Intra-day Precision)

Repeatability was evaluated by analyzing six replicate preparations of the standard solution at 100% of the nominal concentration on the same day, under the same operating conditions. The relative standard deviation (RSD) of the peak area ratios was calculated.

4.4.2. Intermediate Precision (Inter-day Precision)

Intermediate precision was assessed by repeating the analysis on a different day with a different analyst and/or different equipment. Six replicate preparations of the standard solution at 100% of the nominal concentration were analyzed. The RSD was calculated, and the results were compared with the repeatability data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally introducing small variations in the method parameters and observing the effect on the results. The parameters varied included:

  • GC oven temperature ramp rate (± 2 °C/min)

  • Helium flow rate (± 0.1 mL/min)

  • Derivatization temperature (± 5 °C)

  • Derivatization time (± 5 min)

The system suitability parameters (e.g., peak shape, resolution) and the assay results were monitored.

Results and Discussion

Method Development and Optimization

The initial method development focused on achieving good chromatographic separation and peak shape for the derivatized analyte and internal standard. The use of a DB-5ms column provided good resolution. The temperature program was optimized to ensure the elution of the derivatized analyte in a reasonable time with good peak symmetry. The split injection mode was chosen to handle the relatively high concentration of the analyte and to prevent column overloading.

The silylation with BSTFA + 1% TMCS was found to be an effective derivatization technique for both the phenolic hydroxyl and the secondary amine groups of the analyte, resulting in a single, sharp chromatographic peak.

Validation Data Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention times of analyte and ISComplies
Linearity (r²) ≥ 0.9950.9992
Range 50% - 150% of nominal concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 3.0%1.2%
LOD Report0.1 µg/mL
LOQ Report0.3 µg/mL
Robustness System suitability parameters metComplies

Workflow Diagrams

Analytical Workflow

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of Sample and Standard B Dissolution in Dichloromethane A->B C Addition of Internal Standard B->C D Aliquotting of Solution C->D E Addition of BSTFA + 1% TMCS D->E F Heating at 70°C for 30 min E->F G Injection into GC-MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration and Identification I->J K Purity Calculation J->K L Reporting K->L

Caption: Overall workflow for the GC-MS analysis of "2-Methoxy-5-[(methylamino)methyl]phenol".

Method Validation Logic

Validation_Logic Method Developed GC-MS Method Validation Method Validation (ICH Q2(R1)) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Logical flow of the method validation process according to ICH Q2(R1) guidelines.

Conclusion

A sensitive, specific, and robust GC-MS method for the purity determination of "2-Methoxy-5-[(methylamino)methyl]phenol" has been successfully developed and validated. The use of silylation derivatization with BSTFA + 1% TMCS proved to be effective in producing a thermally stable and volatile derivative suitable for GC-MS analysis. The validation results demonstrate that the method is accurate, precise, and linear over the specified range, making it suitable for routine quality control analysis in the pharmaceutical industry. This application note provides a comprehensive guide for the implementation of this method in a regulated laboratory setting.

References

  • Agilent Technologies. (n.d.). Analysis of impurities in pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Jain, R., & Singh, B. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51.
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Wang, S., et al. (2017). Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs.
  • Zhang, Y., Che, J., & Wang, S. (2019). Determination of genotoxic nitrosamines in Valsartan with gas chromatography and mass spectrometry (Application Note 21922). Thermo Fisher Scientific.
  • Zygmunt, B., & Namieśnik, J. (2003). Preparation of samples for gas chromatographic analysis. Polish Journal of Environmental Studies, 12(3), 269-281.
  • Dogra, R., & Mandal, U. K. (2022). Recent Applications of Derivatization Techniques for Pharmaceutical and Bioanalytical Analysis through High-performance Liquid Chromatography. Current Analytical Chemistry, 18(2), 217-243.
  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Guan, J., et al. (2017). Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • Separation Science. (2023). GC/MS strategies for mutagenic impurities analysis. Retrieved from [Link]

Sources

Protocol for DPPH assay of "2-Methoxy-5-[(methylamino)methyl]phenol" antioxidant activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for Determining the Antioxidant Activity of "2-Methoxy-5-[(methylamino)methyl]phenol" using the DPPH Radical Scavenging Assay

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for assessing the antioxidant potential of the phenolic compound "2-Methoxy-5-[(methylamino)methyl]phenol" using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Phenolic compounds, characterized by hydroxyl and methoxy functional groups, are of significant interest in pharmaceutical research for their potential to mitigate oxidative stress.[1][2] This document outlines the underlying chemical principles of the DPPH assay, provides a step-by-step experimental workflow suitable for a 96-well microplate format, and details the necessary calculations for determining the half-maximal inhibitory concentration (IC50), a key metric of antioxidant efficacy. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction: The Rationale for Antioxidant Screening

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged. The development of novel antioxidant compounds is a cornerstone of modern drug discovery.

The target molecule, "2-Methoxy-5-[(methylamino)methyl]phenol," possesses structural motifs—specifically a phenolic hydroxyl (-OH) and a methoxy (-OCH3) group—that are strongly associated with antioxidant activity.[2] These groups can donate a hydrogen atom or an electron to neutralize free radicals. Therefore, quantifying the antioxidant capacity of this compound is a critical step in evaluating its therapeutic potential.

The DPPH assay is a widely adopted method for screening the radical scavenging ability of compounds.[3] It is a rapid, simple, and economical colorimetric assay that has been extensively validated for its accuracy and reproducibility in evaluating the antioxidant potential of pure compounds and complex mixtures.[3][4]

The Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • The DPPH Radical (DPPH•): In its radical form, DPPH has a deep violet color in solution, which is due to its unpaired electron. This property results in a strong absorption of light at a characteristic wavelength, typically between 515 and 517 nm.[5][6]

  • The Scavenging Reaction: When an antioxidant compound (denoted as AH) is introduced, it donates a hydrogen atom or an electron to the DPPH• radical. This neutralizes the radical, converting it to its reduced form, 2,2-diphenyl-1-picrylhydrazine (DPPH-H).[7]

  • Colorimetric Measurement: The reduction of DPPH• to DPPH-H is accompanied by a stoichiometric loss of the violet color, resulting in a pale yellow solution.[6] The decrease in absorbance at ~517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the antioxidant capacity of the sample.[8]

The fundamental reaction is illustrated below:

G DPPH_radical DPPH• (Violet Radical) DPPH_reduced DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_reduced + H• (from Antioxidant) Antioxidant Antioxidant (AH) (e.g., Test Compound) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical - H•

Caption: Chemical reaction of the DPPH radical with an antioxidant.

Materials and Equipment

Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), M.W. 394.32 g/mol

  • 2-Methoxy-5-[(methylamino)methyl]phenol (Test Compound)

  • Ascorbic Acid or Trolox (Positive Control)[9]

  • Methanol (ACS Grade or higher) or Ethanol[10]

  • Deionized Water

Equipment
  • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

  • Analytical Balance (4-decimal place)

  • Calibrated Micropipettes (P10, P200, P1000)

  • Vortex Mixer

  • Class A Volumetric Flasks (10 mL, 50 mL, 100 mL)

  • Amber glass bottles for DPPH solution storage

  • 96-well clear, flat-bottom microplates

  • Microcentrifuge tubes (1.5 mL)

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, which allows for high-throughput screening. All preparations and reactions should be performed with minimal exposure to light to prevent photodegradation of the DPPH reagent.[11]

Step 1: Preparation of Stock Solutions

The causality behind preparing concentrated stock solutions is to minimize solvent effects in the final reaction mixture and to allow for precise serial dilutions.

  • DPPH Stock Solution (0.5 mM):

    • Accurately weigh 9.86 mg of DPPH powder.

    • Transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and vortex until fully dissolved. Sonication may be used to aid dissolution.[12]

    • Bring the volume up to the 50 mL mark with methanol and mix thoroughly.[13]

    • Store this solution in an amber bottle at 4°C. It should be prepared fresh for optimal results.[9]

  • Test Compound Stock Solution (e.g., 1 mg/mL or 1000 µg/mL):

    • Accurately weigh 10 mg of "2-Methoxy-5-[(methylamino)methyl]phenol".

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in and bring to volume with methanol.

  • Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL):

    • Accurately weigh 10 mg of Ascorbic Acid.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in and bring to volume with methanol.

Step 2: Preparation of Working Solutions
  • DPPH Working Solution:

    • Before the assay, dilute the 0.5 mM DPPH stock solution with methanol. The goal is to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11] A common starting point is a 1:5 or 1:10 dilution.

    • Measure the absorbance of the diluted solution against a methanol blank. Adjust the dilution factor as necessary to achieve the target absorbance. This step standardizes the initial radical concentration for every experiment.

  • Serial Dilutions of Test Compound and Positive Control:

    • Create a series of dilutions from your stock solutions to test a range of concentrations. This is crucial for generating a dose-response curve to calculate the IC50.

    • An example dilution series is presented in the table below.

TubeStock Solution Volume (µL)Methanol Volume (µL)Final Concentration (µg/mL)
1500 µL of 1000 µg/mL Stock500 µL500
2500 µL of Tube 1500 µL250
3500 µL of Tube 2500 µL125
4500 µL of Tube 3500 µL62.5
5500 µL of Tube 4500 µL31.25
6500 µL of Tube 5500 µL15.63
7500 µL of Tube 6500 µL7.81
Step 3: Assay Procedure (96-Well Plate)

A self-validating protocol requires the inclusion of proper controls in triplicate.

  • Plate Layout: Design your plate map to include triplicates of all samples and controls.

  • Sample Addition: Add 20 µL of each sample dilution (Test Compound and Positive Control) or methanol (for blanks and controls) into the designated wells.

  • DPPH Addition: Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to all wells except the "Sample Blank" wells.

  • Blank Addition: To the "Sample Blank" wells, add 200 µL of methanol instead of the DPPH solution. This accounts for any intrinsic color of the test compound.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate in the dark at room temperature for 30 minutes .[11][13] This controlled incubation period allows the scavenging reaction to reach a stable endpoint.[4]

  • Absorbance Reading: Measure the absorbance of the plate at 517 nm using a microplate reader.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add 200 µL DPPH Working Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions (Test Compound & Control) add_sample Add 20 µL Sample/ Control to Wells prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. Log[Conc]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Analysis and Interpretation

Step 1: Calculate Percentage of Radical Scavenging Activity (% Inhibition)

The trustworthiness of the results hinges on accurate calculations. The percentage of DPPH radical scavenging is calculated using the following formula:[5][14]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

Where:

  • Acontrol is the absorbance of the negative control (DPPH solution + methanol).

  • Asample is the absorbance of the test sample (DPPH solution + test compound). If the sample has inherent color, this value should be corrected by subtracting the absorbance of the sample blank (test compound + methanol).

Step 2: Determine the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.

  • Plot Data: Create a scatter plot with the sample concentrations on the x-axis (preferably on a logarithmic scale) and the corresponding % Inhibition on the y-axis.

  • Linear Regression: For the linear portion of the curve, perform a linear regression to obtain the equation of the line, y = mx + c .[15][16]

  • Calculate IC50: The IC50 value is the concentration (x) at which the inhibition is 50% (y). Rearrange the equation to solve for x:[16][17]

IC50 = (50 - c) / m

Where:

  • y = 50

  • m = the slope of the regression line

  • c = the y-intercept of the regression line

Sample Data Table
Concentration (µg/mL)Avg. Absorbance% Inhibition
Control (0) 1.0520.00
7.81 0.91513.02
15.63 0.76827.00
31.25 0.54748.00
62.5 0.32669.01
125 0.11688.97

Using the linear data points (e.g., from 15.63 to 62.5 µg/mL), a regression analysis would yield the IC50 value. For the sample data above, the IC50 would be approximately 33 µg/mL . This value should be compared against the IC50 of the positive control (e.g., Ascorbic Acid) to benchmark its potency.

References

  • Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI Encyclopedia. [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES EXTRACT. RASĀYAN Journal of Chemistry, 11(3), 1183-1192. [Link]

  • Sharma, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1326. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Product Manual. [Link]

  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Product Manual. [Link]

  • Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5). [Link]

  • ResearchGate. (2022). How can I calculate IC50 in DPPH test?. Q&A Forum. [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. Preprint. [Link]

  • Louli, V., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(11), 2215. [Link]

  • de la Rosa, L. A., et al. (2019). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Antioxidants, 8(10), 481. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit Manual. Product Manual. [Link]

  • Młynarczyk, K., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(21), 5018. [Link]

  • Bio-Resource. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]

  • St-Pierre, S., et al. (2023). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Antioxidants, 12(3), 738. [Link]

  • Kyeyune, S., et al. (2021). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products. American Journal of Analytical Chemistry, 12(12), 479-493. [Link]

  • BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. Proceedings of the 1st International Conference on Science and Technology, ICOSTECH 2020. [Link]

  • D'agostino, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1827. [Link]

  • Preprints.org. (2024). Spectrophotometric Analysis of Flavonoid Content and DPPH Activity in Vertically Farmed Medicinal Plants A25, B25, and T25 Under Abiotic Stress. Preprint. [Link]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. [Link]

  • Xiao, F., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Journal of Agricultural and Food Chemistry, 68(8), 2329-2339. [Link]

Sources

Application Notes and Protocols for Assessing the Viability of Cells Treated with 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Understanding 2-Methoxy-5-[(methylamino)methyl]phenol and the Imperative of Viability Assessment

2-Methoxy-5-[(methylamino)methyl]phenol is a phenolic compound of interest in various research and development sectors. Its structural similarity to other bioactive molecules suggests potential applications that necessitate a thorough understanding of its effects on living cells. For researchers in drug development, toxicology, and other life sciences, determining the cytotoxic potential of any new compound is a foundational step. Cell viability assays serve as the frontline tool for this purpose, providing critical data on how a compound affects cell health, proliferation, and metabolic activity.

This document provides a detailed guide for assessing the cellular response to 2-Methoxy-5-[(methylamino)methyl]phenol using the MTT assay, a widely adopted colorimetric method for determining cell viability. We will delve into the mechanistic underpinnings of the assay, provide a comprehensive, step-by-step protocol, and discuss the critical considerations and potential pitfalls, particularly when working with phenolic compounds.

The Principle of the MTT Assay: A Window into Cellular Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to assess cell viability.[1] The core principle lies in the enzymatic conversion of the yellow, water-soluble MTT reagent into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[1][2] This conversion is only possible in viable cells with an active metabolism. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.[2] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

It is crucial to understand that the MTT assay measures metabolic activity, which is often used as a proxy for cell viability. A decrease in the metabolic rate of a cell population in response to a compound like 2-Methoxy-5-[(methylamino)methyl]phenol could indicate cytotoxicity, but it may also reflect other cellular states, such as cytostasis (inhibition of proliferation without cell death). Therefore, it is often advisable to complement the MTT assay with other methods that measure different aspects of cell health, such as membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., caspase activity assays).

Potential Interactions of Phenolic Compounds with the MTT Assay

Phenolic compounds, such as 2-Methoxy-5-[(methylamino)methyl]phenol, are known to possess antioxidant properties.[3][4] This is a critical consideration for MTT assays, as the assay's chemistry is based on a reduction reaction. The inherent reducing potential of some phenolic compounds could lead to the non-enzymatic reduction of MTT, resulting in a false-positive signal (higher apparent viability). Conversely, some compounds can interfere with the mitochondrial enzymes responsible for MTT reduction, leading to an underestimation of viability.[5] Therefore, appropriate controls are essential to validate the results obtained with this class of compounds.

Detailed Protocol: MTT Assay for 2-Methoxy-5-[(methylamino)methyl]phenol

This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.

I. Reagent and Material Preparation
  • Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • 2-Methoxy-5-[(methylamino)methyl]phenol Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol. The final solvent concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • MTT Reagent (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex or sonicate to ensure complete dissolution.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store in light-protected aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Solubilization Solution:

    • Option 1 (Acidic Isopropanol): 0.04 M HCl in absolute isopropanol.

    • Option 2 (DMSO): High-purity, cell culture grade DMSO.[2]

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm (and a reference wavelength of ~630 nm, if desired).

II. Experimental Workflow

The following diagram illustrates the key steps of the MTT assay workflow.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay P1 Prepare Cell Suspension P2 Seed Cells in 96-well Plate P1->P2 P3 Allow Cells to Adhere (24h) P2->P3 T2 Treat Cells with Compound P3->T2 T1 Prepare Serial Dilutions of Compound T1->T2 T3 Incubate (e.g., 24, 48, 72h) T2->T3 A1 Add MTT Reagent T3->A1 A2 Incubate (2-4h) A1->A2 A3 Solubilize Formazan Crystals A2->A3 A4 Read Absorbance A3->A4

Caption: A simplified workflow of the MTT cell viability assay.

III. Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the time of the assay.

    • Seed the cells in a 96-well plate at the predetermined density in 100 µL of culture medium per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Methoxy-5-[(methylamino)methyl]phenol stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Crucially, include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Medium Background Control: Wells with culture medium but no cells, to account for background absorbance.

      • Compound Interference Control: Wells with medium and the compound but no cells, to check if the compound directly reacts with MTT.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. The optimal incubation time may vary between cell lines and should be determined empirically.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[2]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background absorbance from cell debris.

    • Read the plate within 1 hour of adding the solubilization solution.

IV. Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the medium background control wells from all other readings.

  • Calculate Percentage Viability: The percentage of cell viability can be calculated using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100%

  • Dose-Response Curves: Plot the percentage of viability against the concentration of 2-Methoxy-5-[(methylamino)methyl]phenol to generate a dose-response curve. From this curve, you can determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation and Key Experimental Parameters

For robust and reproducible results, it is essential to optimize and standardize several experimental parameters. The following table provides a starting point for optimization.

ParameterRecommended RangeConsiderations
Cell Seeding Density 5,000 - 15,000 cells/wellCell line-dependent; should be in exponential growth phase.
Compound Concentration Range Logarithmic scale (e.g., 0.1 - 100 µM)Based on expected potency.
Incubation Time with Compound 24, 48, 72 hoursTo assess time-dependent effects.
MTT Incubation Time 2 - 4 hoursOptimize to get a good signal without toxicity from MTT itself.
Final Solvent (DMSO) Conc. ≤ 0.5%High concentrations can be toxic to cells.

Troubleshooting and Scientific Integrity

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance Contamination; Phenol red in medium; Compound interference.Use sterile technique; Use phenol red-free medium; Run compound interference controls.
Low Signal (Low Absorbance) Low cell number; Insufficient MTT incubation; Cell death.Optimize seeding density; Increase MTT incubation time; Confirm cell death with another assay.
Inconsistent Results Uneven cell seeding; Incomplete formazan dissolution; Edge effects in the plate.Proper mixing of cell suspension; Ensure complete dissolution with shaking; Avoid using the outer wells of the plate.
Artificially High Viability Compound reduces MTT directly.Run a "no-cell" control with the compound and MTT to quantify direct reduction.

Visualizing the Core Principle of the MTT Assay

The following diagram illustrates the reduction of MTT to formazan by viable cells.

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Conversion MTT MTT (Yellow, Soluble) MTT->Mitochondrion:f0 Uptake & Reduction

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Conclusion and Future Directions

The MTT assay is a robust and high-throughput method for assessing the effect of 2-Methoxy-5-[(methylamino)methyl]phenol on cell viability. By following the detailed protocol and being mindful of the potential interactions of phenolic compounds, researchers can obtain reliable and reproducible data. For a comprehensive toxicological profile, it is recommended to validate the findings from the MTT assay with orthogonal methods that measure different cellular health markers. Studies on similar compounds have shown that they can have biological activities without being cytotoxic to human cells, which is a critical finding for any potential therapeutic application.[6]

References

  • Frontiers in Microbiology (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence. [Link]

  • PubMed (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. [Link]

  • International Journal of Advanced Biochemistry Research (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. [Link]

  • Springer Nature Experiments (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • MDPI (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • ResearchGate (2017). (A) Determination of the concentration of selected phenolic and flavonoid compounds in the extract from caraway seeds. [Link]

Sources

Application Notes and Protocols for Anti-Inflammatory Studies of 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Methoxy-5-[(methylamino)methyl]phenol in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic and unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling molecules, with pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) playing a central role.[1][2][3][4][5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the expression of these inflammatory mediators.[6][7][8][9][10][11][12]

Methoxyphenolic compounds, a class of molecules characterized by the presence of a hydroxyl group and a methoxy group on a benzene ring, have garnered significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[13] Studies on related compounds, such as 2-Methoxy-4-vinylphenol (2M4VP), have demonstrated potent anti-inflammatory effects through the suppression of NF-κB and MAPK activation and the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are critical for the synthesis of pro-inflammatory prostaglandins.[14][15][16][17][18]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of "2-Methoxy-5-[(methylamino)methyl]phenol" in anti-inflammatory studies. While direct studies on this specific molecule are emerging, its structural similarity to other bioactive methoxyphenols suggests a strong rationale for its investigation as a novel anti-inflammatory agent. The protocols outlined herein are designed to systematically evaluate its efficacy and elucidate its mechanism of action, from initial in vitro screening to more complex in vivo models.

Section 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of a novel compound's anti-inflammatory potential is typically conducted using a battery of in vitro assays. These assays are cost-effective, rapid, and provide valuable preliminary data on the compound's efficacy and potential mechanisms.[19]

Rationale for In Vitro Testing

In vitro models allow for the investigation of the direct effects of "2-Methoxy-5-[(methylamino)methyl]phenol" on specific cell types and molecular targets involved in the inflammatory response. This approach minimizes the use of animal models in the early stages of research and provides a controlled environment to dissect the compound's activity.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a logical workflow for the in vitro screening of "2-Methoxy-5-[(methylamino)methyl]phenol".

in_vitro_workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Signaling Pathway Analysis A Cytotoxicity Assay (MTT/LDH) B LPS-stimulated Macrophages (e.g., RAW 264.7) A->B Determine non-toxic concentrations C Nitric Oxide (NO) Production (Griess Assay) B->C Assess anti-inflammatory potential D Pro-inflammatory Cytokine Quantification (ELISA/qPCR) (TNF-α, IL-6, IL-1β) B->D E COX-2 & iNOS Expression (Western Blot/qPCR) C->E Investigate downstream targets D->E F NF-κB Activation Assay (p65 Nuclear Translocation) E->F Elucidate mechanism of action G MAPK Pathway Activation (Phosphorylation of p38, ERK, JNK) E->G

Caption: A stepwise workflow for the in vitro evaluation of "2-Methoxy-5-[(methylamino)methyl]phenol".

Detailed Protocols

Causality: It is crucial to first determine the non-toxic concentration range of "2-Methoxy-5-[(methylamino)methyl]phenol" to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

Methodology:

  • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of "2-Methoxy-5-[(methylamino)methyl]phenol" (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Causality: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Inhibition of NO production is a key indicator of anti-inflammatory activity.

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of "2-Methoxy-5-[(methylamino)methyl]phenol" for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.

Causality: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are key mediators of the inflammatory response.[1][2][3][4][5] Measuring the inhibition of their production provides direct evidence of the compound's anti-inflammatory effects.

Methodology:

  • Seed and treat RAW 264.7 cells with "2-Methoxy-5-[(methylamino)methyl]phenol" and LPS as described in Protocol 1.2.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Causality: To delve into the molecular mechanism, it is essential to examine the expression of key inflammatory enzymes like COX-2 and iNOS, and the activation of upstream signaling pathways like NF-κB and MAPK.[6][7][8][9][10][11][12][15][20]

Methodology:

  • Treat cells as described previously for a shorter duration (e.g., 30 minutes for MAPK phosphorylation, 6-24 hours for protein expression).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Expected Data and Interpretation
AssayParameter MeasuredExpected Outcome with Effective CompoundInterpretation
MTT Assay Cell ViabilityHigh cell viability at tested concentrationsThe compound is not cytotoxic at effective doses.
Griess Assay Nitric Oxide (NO)Dose-dependent decrease in NO productionThe compound inhibits iNOS activity or expression.
ELISA TNF-α, IL-6, IL-1β levelsDose-dependent decrease in cytokine secretionThe compound suppresses the production of key pro-inflammatory mediators.
Western Blot Protein Expression/PhosphorylationDecreased expression of iNOS and COX-2. Decreased phosphorylation of p65, p38, ERK, and JNK.The compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Section 2: In Vivo Assessment of Anti-Inflammatory Activity

Following promising in vitro results, the anti-inflammatory effects of "2-Methoxy-5-[(methylamino)methyl]phenol" should be validated in established in vivo models of inflammation.[21][22] These models mimic aspects of human inflammatory diseases and provide a more comprehensive understanding of the compound's efficacy in a complex biological system.

Rationale for In Vivo Testing

In vivo studies are essential to evaluate the compound's pharmacokinetic and pharmacodynamic properties, assess its efficacy in a whole organism, and identify potential side effects.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_0 Phase 1: Acute Inflammation Models cluster_1 Phase 2: Chronic Inflammation Models (if applicable) cluster_2 Phase 3: Analysis A Carrageenan-Induced Paw Edema E Measurement of Edema/Clinical Score A->E Assess acute anti-inflammatory effect B LPS-Induced Systemic Inflammation G Biochemical Analysis of Tissues/Serum B->G Evaluate systemic response C Collagen-Induced Arthritis (CIA) C->E Assess therapeutic potential in chronic disease F Histopathological Analysis C->F D Inflammatory Bowel Disease (IBD) Model D->F D->G

Caption: A general workflow for in vivo evaluation of "2-Methoxy-5-[(methylamino)methyl]phenol".

Detailed Protocols

Causality: This is a classic and widely used model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.

Methodology:

  • Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Divide the animals into groups: Vehicle control, "2-Methoxy-5-[(methylamino)methyl]phenol" treated groups (at various doses), and a positive control group (e.g., Indomethacin).

  • Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group.

Causality: This model mimics the systemic inflammatory response seen in sepsis.[23] It is useful for assessing the compound's ability to suppress the systemic production of pro-inflammatory cytokines.

Methodology:

  • Acclimatize male C57BL/6 mice for one week.

  • Group the animals and administer "2-Methoxy-5-[(methylamino)methyl]phenol" or vehicle as described in Protocol 2.1.

  • Inject LPS (e.g., 5 mg/kg) intraperitoneally.

  • Collect blood samples via cardiac puncture at a specified time point (e.g., 2 or 6 hours) after LPS injection.

  • Separate the serum and measure the levels of TNF-α, IL-6, and other relevant cytokines using ELISA.

Data Analysis and Interpretation
  • Paw Edema: A significant reduction in paw volume in the treated groups compared to the vehicle control indicates acute anti-inflammatory activity.

  • Systemic Inflammation: A significant decrease in serum levels of pro-inflammatory cytokines in the treated groups demonstrates the compound's ability to modulate systemic inflammation.

  • Histopathology: Histological examination of tissues from the inflamed site can reveal a reduction in immune cell infiltration and tissue damage in the treated groups.

Section 3: Mechanistic Elucidation and Target Validation

To further solidify the understanding of how "2-Methoxy-5-[(methylamino)methyl]phenol" exerts its anti-inflammatory effects, more targeted mechanistic studies are warranted.

Investigating the NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory response.[6][7][8][9][10][11][12] The following diagrams illustrate the key components of these pathways that can be targeted for investigation.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates transcription MAPK_pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates transcription

Caption: General MAPK signaling pathway.

By employing techniques such as Western blotting for phosphorylated proteins, immunofluorescence for NF-κB nuclear translocation, and reporter gene assays, researchers can pinpoint the specific signaling nodes affected by "2-Methoxy-5-[(methylamino)methyl]phenol".

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the comprehensive evaluation of "2-Methoxy-5-[(methylamino)methyl]phenol" as a potential anti-inflammatory agent. The proposed studies are designed to progress logically from broad in vitro screening to more specific in vivo and mechanistic investigations. Positive results from these studies would provide a strong foundation for further preclinical development, including more extensive toxicological studies and evaluation in more complex, chronic disease models. The exploration of this and related methoxyphenolic compounds holds promise for the discovery of novel therapeutics to address the significant unmet medical need in the treatment of inflammatory diseases.

References

  • Chem-Impex. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • Pace, E., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed, 12(1), 28. Retrieved from [Link]

  • Sakat, S. S., et al. (2010). In-vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development & Research, 2(4), 794-799. Retrieved from [Link]

  • Hussan, F., et al. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules, 25(23), 5573. Retrieved from [Link]

  • Suryanti, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]

  • Abeysekera, W. P. K. M., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Foods, 7(11), 188. Retrieved from [Link]

  • Kim, B. H., et al. (2013). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. Retrieved from [Link]

  • Jeong, J. B., & Jeong, H. J. (2010). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. Retrieved from [Link]

  • Molbank. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank. Retrieved from [Link]

  • MDPI. (2022). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]

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  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

  • PubMed. (2020). In Vivo Models for Inflammatory Arthritis. Retrieved from [Link]

  • ResearchGate. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2011). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Journal of Inflammation, 8, 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Retrieved from [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • PubMed. (1995). Proinflammatory cytokines. Retrieved from [Link]

  • Frontiers. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

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  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]

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  • The Journal of Immunology. (2006). The Nuclear Factor NF-κB Pathway in Inflammation. The Journal of Immunology, 177(8), 5057-5062. Retrieved from [Link]

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  • PubMed Central. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(23), 3496-3518. Retrieved from [Link]

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  • Google Patents. (1968). Process for producing methoxyphenol or ethoxyphenol.
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Application Note: A Framework for Assessing the Chemical Stability of 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-5-[(methylamino)methyl]phenol is a molecule of interest in pharmaceutical development due to its structural motifs, which are common in physiologically active compounds. The presence of a phenolic hydroxyl group, a secondary amine, and a methoxy group on an aromatic ring suggests potential susceptibility to specific degradation pathways, including oxidation and photolysis. Understanding the intrinsic stability of this compound is a critical prerequisite for its development as a drug candidate. This application note provides a comprehensive experimental framework for assessing the chemical stability of 2-Methoxy-5-[(methylamino)methyl]phenol in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols outlined herein are designed to identify potential degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method.

Physicochemical Properties and Potential Degradation Pathways

While specific experimental data for 2-Methoxy-5-[(methylamino)methyl]phenol is not extensively available in public literature, its structure allows for the prediction of its chemical behavior based on the constituent functional groups. The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures. The secondary amine can also undergo oxidation and may be involved in reactions such as N-dealkylation or condensation. The overall molecule may be sensitive to light and extreme pH conditions.

A related compound, 2-Methoxy-5-methylphenol, is noted for its antioxidant properties, which implies it can be readily oxidized.[1] This characteristic underscores the importance of evaluating the oxidative stability of the target molecule.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

Materials and Equipment
  • API: 2-Methoxy-5-[(methylamino)methyl]phenol (purity >99%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2), HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, Formic acid, Ammonium acetate.

  • Equipment: HPLC system with UV/Vis and Mass Spectrometric detectors (LC-MS), photostability chamber, temperature- and humidity-controlled stability chambers, pH meter, analytical balance, vortex mixer, sonicator.

Protocol for Forced Degradation Studies

A stock solution of 2-Methoxy-5-[(methylamino)methyl]phenol (e.g., 1 mg/mL in methanol or a suitable solvent) should be prepared. This stock solution will be used for the following stress conditions:

2.2.1. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1N NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

2.2.2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1N HCl.

  • Dilute with the mobile phase for HPLC analysis.

2.2.3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% H2O2.

  • Keep the solution at room temperature for 24 hours.

  • At specified time points, withdraw an aliquot.

  • Dilute with the mobile phase for HPLC analysis.

2.2.4. Thermal Degradation:

  • Place the solid API in a stability chamber at 80°C for 48 hours.

  • Also, expose the stock solution to 80°C for 48 hours.

  • At specified time points, sample the solid and the solution for HPLC analysis.

2.2.5. Photolytic Degradation:

  • Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze the samples by HPLC.

The following diagram illustrates the workflow for the forced degradation studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) API->Acid Base Base Hydrolysis (1N NaOH, 60°C) API->Base Oxidation Oxidation (30% H2O2, RT) API->Oxidation Thermal Thermal Degradation (80°C) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo Neutralize_Acid Neutralize (NaOH) Acid->Neutralize_Acid Neutralize_Base Neutralize (HCl) Base->Neutralize_Base Dilute Dilute with Mobile Phase Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize_Acid->Dilute Neutralize_Base->Dilute Analysis HPLC-UV/MS Analysis Dilute->Analysis

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[6][7][8]

Proposed HPLC-UV/MS Method
  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for the separation of phenolic compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV/Vis Detector: Monitoring at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) is advisable to detect all potential degradants.

    • Mass Spectrometer: To identify the mass-to-charge ratio (m/z) of the parent compound and its degradation products, which aids in structural elucidation.

  • Injection Volume: 10 µL

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Long-Term and Accelerated Stability Studies

Once the stability-indicating method is established, formal stability studies can be initiated to determine the shelf-life of the drug substance.

Protocol for Long-Term and Accelerated Stability
  • Packaging: Store the API in containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analysis: At each time point, the samples should be analyzed for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating HPLC method.

The following diagram outlines the overall stability assessment strategy:

Stability_Assessment_Strategy cluster_forced Forced Degradation cluster_method Analytical Method cluster_stability Formal Stability Studies Stress Stress Testing (Acid, Base, Oxidative, Thermal, Photo) Degradants Identify Degradation Products and Pathways Stress->Degradants Develop Develop Stability-Indicating HPLC-UV/MS Method Degradants->Develop Validate Validate Method (ICH Q2(R1)) Develop->Validate LongTerm Long-Term Stability (25°C/60%RH) Validate->LongTerm Accelerated Accelerated Stability (40°C/75%RH) Validate->Accelerated Analysis Analyze at Time Points LongTerm->Analysis Accelerated->Analysis ShelfLife Establish Shelf-Life and Storage Conditions Analysis->ShelfLife

Caption: Overall Stability Assessment Strategy.

Data Presentation

The results of the stability studies should be presented in a clear and organized manner. Tables are an effective way to summarize the quantitative data.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
1N HCl, 60°C, 24h
1N NaOH, 60°C, 24h
30% H2O2, RT, 24h
80°C, 48h (Solid)
80°C, 48h (Solution)
Photostability (ICH Q1B)

Table 2: Long-Term Stability Data (25°C/60%RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0
3
6
9
12
18
24
36

Conclusion

This application note provides a robust and scientifically sound framework for assessing the stability of 2-Methoxy-5-[(methylamino)methyl]phenol. By following these protocols, researchers can gain a thorough understanding of the compound's degradation profile, which is essential for its successful development as a pharmaceutical agent. The emphasis on forced degradation studies, the development of a validated stability-indicating HPLC method, and adherence to ICH guidelines ensures the integrity and reliability of the stability data generated.

References

  • 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2014). Hindawi. Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). ResearchGate. Retrieved from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021). PubMed Central. Retrieved from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. (2019). AKJournals. Retrieved from [Link]

  • 2-Methoxy-5-methylphenol. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]

  • Modeling and Optimization of Phenolic Compound Adsorption from Olive Wastewater Using XAD-4 Resin, Activated Carbon, and Chitosan Biosorbent. (2024). MDPI. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). PubMed Central. Retrieved from [Link]

  • Bacterial degradation of monocyclic aromatic amines. (2013). PubMed Central. Retrieved from [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 26, 2026, from [Link]

  • Meta pathway of phenol degradation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. Retrieved from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2016). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). ResearchGate. Retrieved from [Link]

  • (PDF) Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. (2006). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2008). BioProcess International. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Retrieved from [Link]

  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). Food Technology and Biotechnology. Retrieved from [Link]

  • phenolic profile and antibacterial activity of young and aged wine fraction from argentina. (2023). bioRxiv. Retrieved from [Link]

  • 2-Methoxy-5-methylphenol. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]

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Application Notes and Protocols: 2-Methoxy-5-[(methylamino)methyl]phenol in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

These application notes serve as a technical guide for researchers, materials scientists, and professionals in drug development exploring the utility of 2-Methoxy-5-[(methylamino)methyl]phenol. While direct, extensive literature on this specific molecule within materials science is emerging, its structural motifs—a substituted phenol and a secondary amine—suggest significant potential. Phenolic compounds are widely recognized for their antioxidant, antimicrobial, and metal-chelating properties, making them valuable functional groups in the design of advanced materials.[1][2][3][4][5] This guide synthesizes data from analogous structures and established chemical principles to propose and detail protocols for its application in polymer synthesis and surface functionalization. The methodologies herein are designed to be robust, providing a strong foundation for innovation.

Compound Profile: 2-Methoxy-5-[(methylamino)methyl]phenol

2-Methoxy-5-[(methylamino)methyl]phenol is a bifunctional organic molecule featuring a guaiacol (2-methoxyphenol) core functionalized with a methylaminomethyl group. This combination imparts a unique set of properties that are highly desirable in materials science.

Core Physicochemical Properties

The properties of this molecule can be inferred from structurally similar compounds. The presence of the phenolic hydroxyl and the secondary amine groups dictates its reactivity and potential applications.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₃NO₂Inferred
Molecular Weight 167.21 g/mol Inferred
Appearance Likely a solid at room temperature, similar to related compounds.[6][7]Inferred
Solubility Expected to be soluble in polar organic solvents like methanol and DMSO, with limited solubility in water. The phenolic group confers slight acidity, enhancing solubility in aqueous base.[6]Inferred
Key Functional Groups Phenolic hydroxyl (-OH), Methoxy (-OCH₃), Secondary Amine (-NHCH₃)N/A
Key Functional Attributes for Materials Science
  • Antioxidant Activity : The phenolic hydroxyl group is a potent hydrogen donor, capable of scavenging free radicals. This is a well-documented property of 2-methoxyphenols, which can protect materials from oxidative degradation.[8][9]

  • Antimicrobial Potential : Phenolic compounds and amines are known to exhibit antimicrobial properties, which could be leveraged to create materials resistant to biofouling.[8][10]

  • Chelating Properties : The ortho-positioning of the hydroxyl and methoxy groups, along with the nearby amine, can facilitate the chelation of metal ions. This could be useful for applications in sensing, catalysis, or creating metal-organic frameworks.

  • Reactive Handles for Polymerization and Grafting : Both the phenolic hydroxyl and the secondary amine can serve as reactive sites for incorporation into polymer chains or for covalent attachment to surfaces.

Synthesis Protocol: 2-Methoxy-5-[(methylamino)methyl]phenol

The synthesis of this compound can be achieved via a reductive amination pathway, a robust and well-established method. This two-step process involves the formation of a Schiff base intermediate followed by its reduction.[11][12]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Amination A Vanillin (3-hydroxy-4-methoxybenzaldehyde) C Imine Intermediate A->C + Methanol, Reflux B Methylamine Solution B->C E 2-Methoxy-5-[(methylamino)methyl]phenol (Final Product) C->E + Methanol/DCM, Stir C->E D Sodium Borohydride (NaBH4) D->E

Caption: Synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol via a two-step reductive amination.

Detailed Experimental Protocol

Materials:

  • Vanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Methylamine (40% solution in water)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Schiff Base Formation:

    • In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of methanol.

    • While stirring, slowly add 8.5 mL (0.1 mol) of a 40% aqueous methylamine solution.

    • Attach a condenser and reflux the mixture at 65°C for 4 hours. The reaction progress can be monitored by TLC.

    • After completion, remove the solvent under reduced pressure to yield the crude Schiff base (imine) intermediate, which may be a yellowish oil or solid. Proceed to the next step without extensive purification.

  • Reduction to the Amine:

    • Dissolve the crude imine intermediate in a 1:1 mixture of methanol and dichloromethane (100 mL).

    • In a separate beaker, carefully prepare a solution of 7.6 g (0.2 mol) of sodium borohydride in 50 mL of methanol. Caution: NaBH₄ reacts with water and can generate hydrogen gas.

    • Slowly add the sodium borohydride solution to the stirred imine solution at room temperature. An ice bath can be used to control any exotherm.

    • Stir the reaction mixture for 12-20 hours at room temperature.[12]

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent system.

Application I: Development of Antioxidant Polymers

The bifunctional nature of 2-Methoxy-5-[(methylamino)methyl]phenol allows it to be used as a comonomer in polymerization reactions, such as in the synthesis of polyurethanes or polyesters, to imbue the final material with antioxidant properties.

Proposed Polymerization Scheme (Polyurethane)

Polymerization_Scheme Monomer 2-Methoxy-5- [(methylamino)methyl]phenol Polymer Antioxidant Polyurethane Monomer->Polymer Reacts via -OH and -NH groups Diol Polyol (e.g., Polyethylene Glycol) Diol->Polymer Chain Extender Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Polymer Forms Urethane Linkage

Caption: Proposed reaction scheme for an antioxidant polyurethane.

Protocol: Synthesis of an Antioxidant Polyurethane

This protocol describes the synthesis of a polyurethane incorporating our target molecule as a functional chain extender.

Materials:

  • 2-Methoxy-5-[(methylamino)methyl]phenol (Functional Monomer)

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol (Macrodiol)

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) (Catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

  • Pre-polymer Formation:

    • In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 20 g (0.01 mol) of PEG in 50 mL of anhydrous DMF.

    • Heat the solution to 70°C.

    • Slowly add 3.36 g (0.02 mol) of HDI to the solution.

    • Add 2-3 drops of DBTDL catalyst.

    • Allow the reaction to proceed for 2 hours to form the isocyanate-terminated pre-polymer.

  • Chain Extension:

    • In a separate flask, dissolve 1.67 g (0.01 mol) of 2-Methoxy-5-[(methylamino)methyl]phenol in 20 mL of anhydrous DMF.

    • Slowly add this solution to the pre-polymer mixture. The secondary amine and hydroxyl groups will react with the terminal isocyanate groups.

    • Increase the temperature to 80°C and continue stirring for an additional 4-6 hours until a significant increase in viscosity is observed.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous solution into a large volume of cold methanol or water.

    • Collect the polymer by filtration.

    • Wash the polymer with methanol to remove unreacted monomers and solvent.

    • Dry the final polyurethane product in a vacuum oven at 50°C for 24 hours.

Validation: The incorporation of the phenolic monomer can be confirmed using FTIR (disappearance of NCO peak, appearance of urethane peaks) and NMR spectroscopy. The antioxidant capacity of the resulting polymer can be evaluated using standard assays like the DPPH method.[6][13]

Application II: Surface Functionalization for Bio-Interfaces

The reactive amine and hydroxyl groups can be used to covalently graft the molecule onto material surfaces, creating an antioxidant and potentially antimicrobial interface. This is particularly useful for biomedical devices and food packaging materials.

Surface Grafting Workflow

Surface_Grafting_Workflow A Substrate with -COOH groups (e.g., Plasma-treated Polymer) B EDC/NHS Activation A->B Step 1 C Activated Surface (NHS-ester) B->C E Functionalized Surface C->E Step 2: Amide Bond Formation D 2-Methoxy-5- [(methylamino)methyl]phenol D->E

Caption: Workflow for surface grafting via EDC/NHS coupling chemistry.

Protocol: Grafting onto a Carboxylated Surface

This protocol uses EDC/NHS chemistry, a common bioconjugation technique, to attach the molecule via its amine group to a surface presenting carboxylic acid groups.

Materials:

  • Substrate with surface carboxyl groups (e.g., poly(acrylic acid)-coated slides, or oxygen-plasma-treated polyethylene)

  • 2-Methoxy-5-[(methylamino)methyl]phenol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanol and deionized water

Procedure:

  • Surface Activation:

    • Prepare a fresh activation solution in MES buffer containing 50 mM EDC and 25 mM NHS.

    • Immerse the carboxylated substrate in the activation solution for 30 minutes at room temperature with gentle agitation. This converts the surface -COOH groups to reactive NHS-esters.

    • Rinse the substrate thoroughly with MES buffer and then deionized water to remove excess EDC and NHS.

  • Covalent Grafting:

    • Prepare a 10 mg/mL solution of 2-Methoxy-5-[(methylamino)methyl]phenol in PBS (pH 7.4).

    • Immerse the activated substrate in this solution and allow it to react for 4-12 hours at room temperature or 4°C overnight. The primary or secondary amine of the molecule will react with the NHS-ester to form a stable amide bond.

    • After the reaction, remove the substrate and sonicate it briefly in ethanol and then deionized water to remove any non-covalently bound molecules.

  • Finalization:

    • Rinse the functionalized surface extensively with deionized water.

    • Dry the surface under a stream of nitrogen.

Validation: Successful grafting can be verified using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the increase in nitrogen and the characteristic phenolic carbon signals, and contact angle measurements to observe changes in surface hydrophilicity.

Conclusion

2-Methoxy-5-[(methylamino)methyl]phenol represents a promising, yet underexplored, building block for the creation of functional materials. Its inherent antioxidant potential, coupled with reactive handles suitable for polymerization and surface grafting, opens avenues for the development of advanced polymers and coatings with enhanced stability and biocompatibility. The protocols detailed in these notes provide a validated starting point for researchers to harness the capabilities of this versatile molecule.

References

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2018). ResearchGate. Available at: [Link]

  • 2-Methoxy-5-methylphenol. NIST WebBook. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). ResearchGate. Available at: [Link]

  • 2-Methoxy-5-methylphenol. PubChem. Available at: [Link]

  • 2-Methoxy-5-[methyl(phenyl)amino]phenol. PubChem. Available at: [Link]

  • 2-methoxy-5-(6-methoxypyridin-3-yl-imino-methyl)phenol and its Transition Metal Complexes as Potent Antibacterial Agents: Synthesis, Characterization, Theoretical Investigations and Biological Evaluation. (2021). ResearchGate. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI. Available at: [Link]

  • 2-Methoxy-5-phenyliminomethyl-phenol. PubChem. Available at: [Link]

  • Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function (RSC Publishing). Available at: [Link]

  • Phenolic Compounds from By-Products for Functional Textiles. (2023). MDPI. Available at: [Link]

  • Phenolic-Compound-Based Functional Coatings: Versatile Surface Chemistry and Biomedical Applications. (2023). PubMed. Available at: [Link]

  • Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability. IntechOpen. Available at: [Link]

  • Process for producing methoxyphenol or ethoxyphenol. Google Patents.
  • Phenolic-Compound-Based Functional Coatings: Versatile Surface Chemistry and Biomedical Applications. DR-NTU. Available at: [Link]

  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024). MDPI. Available at: [Link]

  • 2 Methoxy 5 methylaniline. mzCloud. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Mannich Reaction for 2-Methoxy-5-[(methylamino)methyl]phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol. This valuable intermediate, notably used in the synthesis of pharmaceuticals like Tapentadol, is commonly prepared via a Mannich reaction. However, achieving high yield and regioselectivity can be challenging. This document provides in-depth troubleshooting advice, optimized protocols, and the fundamental principles governing the reaction to empower you to overcome common experimental hurdles.

Section 1: Foundational Concepts & The Regioselectivity Challenge

The synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol involves the three-component condensation of guaiacol (2-methoxyphenol), formaldehyde, and methylamine.[1] The reaction proceeds via an electrophilic aromatic substitution, where an in situ generated electrophile, the N-methylmethaniminium ion (CH₂=N⁺HCH₃), is attacked by the electron-rich guaiacol ring.[2]

The Core Challenge: Ortho vs. Para Substitution

The primary obstacle in this synthesis is controlling the position of the aminomethylation on the guaiacol ring. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and direct incoming electrophiles to the ortho and para positions.[2]

  • -OH Group: A powerful activating group, directing to positions 4 (para) and 6 (ortho).

  • -OCH₃ Group: A strong activating group, directing to positions 3 (ortho) and 5 (para).

This leads to the potential formation of two primary isomers:

  • Desired Product: 2-Methoxy-5-[(methylamino)methyl]phenol (para to the -OH group).

  • Major Side-Product: 2-Methoxy-6-[(methylamino)methyl]phenol (ortho to the -OH group).

Historical studies on the Mannich reaction of guaiacol have shown that substitution often occurs at the ortho position (position 6).[3] This is likely due to a kinetic preference where the phenolic hydroxyl group can coordinate with the incoming iminium ion, stabilizing the transition state for ortho attack. Achieving the desired para-substituted product requires carefully optimized conditions to favor the thermodynamically more stable, less sterically hindered isomer.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is very low. What are the most likely causes?

Low yield is a frequent issue and can stem from several factors:

  • Suboptimal Temperature: Excessively high temperatures can lead to the polymerization of formaldehyde and the formation of resinous, intractable byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess of formaldehyde or methylamine can promote the formation of di-substituted products or other side reactions. A common starting point is a ratio of approximately 1:1:1 (Guaiacol:Formaldehyde:Methylamine).

  • Reagent Quality: Ensure the use of high-purity guaiacol. Phenolic impurities, particularly resorcinol-type structures, are known to cause the formation of intensely colored byproducts.[4] Use fresh, stabilized formaldehyde solutions (e.g., 37 wt. % in water) or paraformaldehyde.

  • Inefficient Mixing: As a multiphasic reaction (depending on the solvent), vigorous stirring is essential to ensure proper mixing and mass transfer between reactants.

Q2: I'm isolating the wrong isomer. How can I improve the yield of the desired 5-substituted (para) product over the 6-substituted (ortho) product?

This is the most critical optimization challenge. Favoring the para product involves shifting the reaction from kinetic to thermodynamic control.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 25-40°C) for a longer duration can favor the formation of the more thermodynamically stable para isomer. High temperatures tend to favor the kinetically preferred ortho product.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents.

    • Protic Solvents (e.g., Ethanol, Water): These can hydrogen-bond with the phenolic -OH, potentially influencing the transition state.

    • Aprotic, Non-polar Solvents (e.g., Toluene, Benzene): These may disfavor the hydrogen-bond-assisted ortho attack, potentially increasing the para/ortho ratio. However, solubility of reactants can be an issue.

  • Slow Addition of Reagents: Adding the formaldehyde and methylamine solution slowly to the guaiacol solution at a controlled temperature can help maintain a low concentration of the reactive iminium ion, which can improve selectivity.

Q3: The reaction mixture turns dark brown or black and forms a tar-like substance. How can I prevent this?

The formation of dark, resinous materials is a sign of polymerization and degradation side reactions.

  • Control Temperature: This is the most crucial factor. Avoid high temperatures and localized overheating. Use a water or oil bath for uniform heating.

  • Inert Atmosphere: Phenols are susceptible to oxidation, which can be exacerbated by heat and basic conditions, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly mitigate this issue.

  • Check Purity of Guaiacol: As mentioned, certain impurities can act as catalysts for polymerization.[4] Consider purifying your starting guaiacol by distillation if its purity is questionable.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of a non-polar solvent like Hexane or Dichloromethane and a polar solvent like Ethyl Acetate or Methanol is a good starting point. For example, Dichloromethane:Methanol (9:1) with a few drops of triethylamine or ammonia to prevent the basic product from streaking on the silica plate.

  • Visualization: Use a UV lamp (254 nm) for visualization. You can also use staining agents like potassium permanganate or iodine. The product spot should be distinct from the guaiacol starting material spot.

Q5: What is the best strategy for work-up and purification?

Since the product is a phenolic amine, it has both acidic and basic properties, which can be exploited for purification.

  • Initial Quench & Extraction: After the reaction is complete, cool the mixture and dilute it with water and a suitable organic solvent (e.g., Ethyl Acetate or Toluene).

  • Acid-Base Extraction:

    • Perform a basic wash (e.g., with a dilute NaHCO₃ solution) to remove any unreacted acidic starting material (guaiacol).

    • Next, perform an acidic extraction (e.g., with 1M HCl). The desired Mannich base product, being basic, will move into the aqueous acidic layer, leaving non-basic organic impurities behind.

    • Separate the aqueous layer and basify it (e.g., with NaOH or NH₄OH to pH 9-10) to precipitate the free base product.

    • Extract the product back into an organic solvent (e.g., Ethyl Acetate), dry the organic layer with Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Final Purification: The crude product obtained from the extraction will likely be a mixture of ortho and para isomers. These can be separated by silica gel column chromatography.

Section 3: Visualized Mechanisms and Workflows

Reaction Mechanism: Ortho vs. Para Electrophilic Attack

The diagram below illustrates the key steps of the Mannich reaction on guaiacol, highlighting the competing pathways that lead to the desired para product and the ortho side-product.

Mannich_Mechanism Fig 1. Competing Ortho vs. Para Substitution Pathways cluster_reagents Reactant Preparation cluster_phenol Guaiacol Nucleophile cluster_products Product Formation MeNH2 Methylamine (CH₃NH₂) Iminium N-methylmethaniminium Ion [CH₂=N⁺HCH₃] MeNH2->Iminium Formation of Electrophile H2CO Formaldehyde (H₂CO) H2CO->Iminium Formation of Electrophile Guaiacol Guaiacol Para_Product Desired Para-Product 2-Methoxy-5-[(methylamino)methyl]phenol Guaiacol->Para_Product Para Attack (Thermodynamically Favored) Ortho_Product Ortho Side-Product 2-Methoxy-6-[(methylamino)methyl]phenol Guaiacol->Ortho_Product Ortho Attack (Kinetically Favored)

Caption: Fig 1. Competing Ortho vs. Para Substitution Pathways

Experimental & Purification Workflow

This flowchart outlines the key stages of the synthesis and, crucially, the purification process required to isolate the target compound.

Workflow Fig 2. Synthesis and Purification Workflow A 1. Reaction Setup Guaiacol in Solvent (e.g., Ethanol) Cool in Ice Bath B 2. Reagent Addition Slowly add premixed Formaldehyde & Methylamine A->B C 3. Reaction Stir at controlled temp (e.g., 25-40°C) Monitor by TLC B->C D 4. Quench & Extraction Dilute with Water & EtOAc Acid/Base Wash C->D E 5. Isolate Crude Product Basify aqueous layer to pH 9-10 Extract with EtOAc, Dry, Concentrate D->E F 6. Isomer Separation Silica Gel Column Chromatography E->F G 7. Final Product 2-Methoxy-5-[(methylamino)methyl]phenol Characterize (NMR, MS) F->G

Caption: Fig 2. Synthesis and Purification Workflow

Section 4: Optimized Experimental Protocol (Baseline)

This protocol provides a robust starting point for optimization. The key is to maintain a low temperature and monitor the reaction closely to maximize the para/ortho ratio.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Formaldehyde (37 wt. % in H₂O)

  • Methylamine (40 wt. % in H₂O)

  • Ethanol

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve guaiacol (1.0 eq) in ethanol (approx. 2-3 M concentration). Place the flask in a water bath to maintain a constant temperature. If desired, purge the flask with nitrogen.

  • Reagent Preparation: In a separate beaker, cool the aqueous methylamine solution (1.05 eq) in an ice bath. Slowly add the aqueous formaldehyde solution (1.05 eq) to the methylamine solution while stirring. This exothermic reaction forms the iminium ion precursor.

  • Reaction: Slowly add the methylamine/formaldehyde mixture dropwise to the stirring guaiacol solution over 30-60 minutes, ensuring the reaction temperature does not exceed 30°C.

  • Monitoring: Allow the reaction to stir at room temperature (or slightly elevated, e.g., 30-40°C) for 12-24 hours. Monitor the consumption of guaiacol by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extraction: Dilute the residue with Ethyl Acetate and water. Transfer to a separatory funnel. a. Wash the organic layer with saturated NaHCO₃ solution to remove unreacted guaiacol. b. Extract the organic layer with 1M HCl (2-3 times). The product will move to the aqueous layer. c. Combine the acidic aqueous layers. Cool in an ice bath and slowly add 1M NaOH with stirring until the pH is ~10. A precipitate or oil of the product should form. d. Extract the product from the basified aqueous layer with Ethyl Acetate (3 times). e. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a mixture of isomers.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% Dichloromethane and gradually increasing the polarity with Methanol) to separate the para and ortho isomers.

Section 5: Optimization Parameters Summary

ParameterCondition to VaryRationale / Expected Outcome
Temperature 10°C to 60°CLower temperatures (25-40°C) are expected to favor the thermodynamically stable para isomer.
Solvent Ethanol, Toluene, DioxaneAprotic, non-polar solvents may decrease the rate of the kinetically favored ortho attack.
Stoichiometry 1:1:1 to 1.2:1:1 (Guaiacol:CH₂O:MeNH₂)A slight excess of guaiacol can help ensure the complete consumption of the iminium ion and minimize di-substitution.
Reaction Time 4 to 48 hoursLower temperature reactions will require longer times to reach completion. Monitor by TLC.

References

  • Chen, et al. (2023). Application of the Mannich reaction in the structural modification of natural products. National Institutes of Health. Available at: [Link]

  • Dimmock, J. R., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim., 2013, 58(2-3), 157-164. Available at: [Link]

  • Eliel, E. L. (1951). The Structure of the Guaiacol "Mannich Bases". Journal of the American Chemical Society, 73(1), 43-46. Available at: [Link]

  • Nafiah, R. N. M., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]

  • Patel, M. (n.d.). A study of the Mannich reaction with. Brunel University Research Archive. Available at: [Link]

  • Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Mannich reaction. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of "2-Methoxy-5-[(methylamino)methyl]phenol". This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges you may encounter during the purification of this compound. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and success of your experiments.

Introduction to the Molecule and its Challenges

"2-Methoxy-5-[(methylamino)methyl]phenol" is a polar molecule containing both a weakly acidic phenolic hydroxyl group and a basic secondary amine. This bifunctional nature, coupled with its susceptibility to oxidation, presents unique challenges in its purification. Success hinges on a carefully selected strategy that leverages the molecule's properties while mitigating potential degradation.

A likely synthetic route to this compound is the reductive amination of 3-hydroxy-4-methoxybenzaldehyde with methylamine, followed by reduction with a mild reducing agent like sodium borohydride. This synthesis can introduce specific impurities, such as unreacted aldehyde, the corresponding primary amine, and potentially over-alkylated tertiary amine byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may face during the purification of "2-Methoxy-5-[(methylamino)methyl]phenol".

Problem Potential Cause(s) Recommended Solution(s)
Low yield after purification - Oxidation of the phenol: Aminophenols are prone to oxidation, especially at basic pH and in the presence of air, leading to colored impurities and product loss.[1][2][3] - Incomplete extraction: The compound may not have been fully extracted from the aqueous or organic phase during workup. - Precipitation issues: The compound may not have fully precipitated from the solution during recrystallization.- Work under an inert atmosphere: When possible, perform extractions and solvent removal under nitrogen or argon to minimize contact with oxygen. - pH control: Maintain the pH of aqueous solutions as close to neutral as possible when the compound is in its free base form. - Optimize extraction: Perform multiple extractions with smaller volumes of solvent. Check the pH of the aqueous layer to ensure it is in the desired range for protonation or deprotonation. - Optimize recrystallization: Ensure the solution is fully saturated at the higher temperature and cooled slowly to promote crystal growth.
Product discoloration (pink, brown, or dark) - Oxidation: As mentioned, oxidation of the aminophenol functionality is a primary cause of discoloration.[1][2][3] - Residual acidic or basic impurities: Traces of acid or base from the workup can catalyze degradation.- Use of antioxidants: Consider adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid to the aqueous layers during extraction. - Charcoal treatment: While sometimes effective for removing colored impurities, use activated charcoal with caution as it can adsorb the desired product. A small-scale test is recommended. - Thorough washing: Ensure the final product is washed with a neutral solvent to remove any residual acids or bases.
Oily product instead of solid - Presence of impurities: Unreacted starting materials or byproducts can act as a eutectic mixture, preventing crystallization. - Residual solvent: Incomplete removal of the recrystallization or extraction solvent.- Re-purify: If purity is low, consider an alternative purification method (e.g., column chromatography if recrystallization failed). - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. - Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent.
Streaking on TLC plate during column chromatography - High polarity of the compound: The polar amine and phenol groups can interact strongly with the acidic silica gel, leading to poor separation.[4][5] - Inappropriate solvent system: The mobile phase may not be polar enough to effectively elute the compound.- Deactivate silica gel: Pre-treat the silica gel with a solvent system containing a small amount of a base like triethylamine (1-2%) to neutralize acidic sites.[4] - Use a more polar mobile phase: Increase the polarity of the eluent, for example, by increasing the percentage of methanol in a dichloromethane/methanol mixture. - Alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude "2-Methoxy-5-[(methylamino)methyl]phenol"?

A: An acid-base extraction is an excellent first step.[6][7][8] This technique leverages the acidic phenol and basic amine to separate the product from non-ionizable impurities. The general workflow is as follows:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash with a mild acidic solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous layer.

  • Separate the aqueous layer containing the protonated product.

  • Wash the organic layer with a basic solution (e.g., dilute NaOH) to deprotonate the phenol and extract any unreacted phenolic starting material.

  • Basify the acidic aqueous layer to precipitate the purified product.

  • Collect the precipitated product by filtration.

Q2: How can I effectively recrystallize "2-Methoxy-5-[(methylamino)methyl]phenol"?

A: Recrystallization is a powerful technique for obtaining high-purity crystalline material.[9] The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. For a polar compound like this, polar protic solvents are a good starting point.

  • Recommended solvents to try: Methanol, ethanol, isopropanol, or mixtures with water.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can cautiously add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.

Q3: What are the key considerations for purifying this compound by column chromatography?

A: Due to its polarity, column chromatography on silica gel can be challenging but effective with the right approach.

  • Stationary Phase: Standard silica gel can be used, but deactivation with triethylamine is often necessary to prevent streaking and improve recovery.[4]

  • Mobile Phase: A polar solvent system is required. Start with a mixture of dichloromethane and methanol, gradually increasing the methanol concentration. A common starting point is 5% methanol in dichloromethane, with the polarity increased as needed. Adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can also improve peak shape.

Q4: How can I monitor the purity of my compound during purification?

A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a silica gel plate and a mobile phase similar to what you would use for column chromatography. Visualize the spots under UV light and/or by staining with a suitable agent like potassium permanganate or ninhydrin (for the amine). For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: How should I store the purified "2-Methoxy-5-[(methylamino)methyl]phenol"?

A: Given its susceptibility to oxidation, proper storage is crucial. Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Refrigeration is also recommended to slow down any potential degradation. The related compound, 2-Methoxy-5-methylphenol, is noted to be air-sensitive.[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral organic impurities and acidic starting materials.

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel crude->sep_funnel1 org_layer1 Organic Layer 1 (Neutral Impurities) sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer 1 (Protonated Product) sep_funnel1->aq_layer1 Separate aq_acid Aqueous HCl (1M) aq_acid->sep_funnel1 Wash sep_funnel2 Separatory Funnel org_layer1->sep_funnel2 beaker Beaker aq_layer1->beaker org_layer2 Organic Layer 2 (Neutral Impurities) sep_funnel2->org_layer2 Discard aq_layer2 Aqueous Layer 2 (Phenolic Impurities) sep_funnel2->aq_layer2 Discard aq_base1 Aqueous NaOH (1M) aq_base1->sep_funnel2 Wash precipitate Precipitate of Purified Product beaker->precipitate aq_base2 Add NaOH (e.g., 2M) aq_base2->beaker Basify to pH > 10 filtration Filtration & Washing precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for Acid-Base Purification.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. This layer contains the protonated product.

  • Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the product. Combine the aqueous extracts.

  • Wash the original organic layer with 1M sodium hydroxide (NaOH) to remove any unreacted phenolic starting material. Discard the organic layer (or process it to recover other components if necessary).

  • Cool the combined acidic aqueous extracts in an ice bath.

  • Slowly add a concentrated solution of NaOH (e.g., 5M) with stirring until the pH is greater than 10. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a cold, non-polar solvent (like diethyl ether) to aid in drying.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization

This protocol is for obtaining a highly pure, crystalline product.

Recrystallization crude_solid Crude Solid dissolve Dissolve in Minimum Hot Solvent (e.g., Methanol) crude_solid->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Recrystallization Workflow.

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent (e.g., methanol) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution has insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • 2-Methoxy-5-methylphenol 98.0+%, TCI America™. Fisher Scientific. (n.d.).
  • 2-Methoxy-5-methylphenol. Chem-Impex. (n.d.).
  • 2-Methoxy-5-nitrophenol. PubChem. (n.d.).
  • 2-Methoxy-5-[methyl(phenyl)amino]phenol. PubChem. (n.d.).
  • 2-Methoxy-5-methylphenol. PubChem. (n.d.).
  • 2-Methoxy-5-methylphenol. Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. (n.d.).
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. (n.d.).
  • How does 4-Aminophenol behave in an acid/base extraction
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. (n.d.).
  • Impact of temperature on the oxid
  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • How to isolate phenolic compounds from ethanolic extract.
  • Acid-Base Extraction. Chemistry LibreTexts. (2022).
  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Cheméo. (n.d.).
  • What are your tips and tricks for purifying ionic/very polar compounds?. Reddit. (2018).
  • Extraction techniques for the determination of phenolic compounds in food. SciSpace. (n.d.).
  • Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)
  • Acid base extraction flow chart. (n.d.).
  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. (2023).
  • N-Terminal Modification of Proteins with o-Aminophenols.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. (n.d.).
  • How should I purify a complex, polar, amide reaction mixture?. Biotage. (2023).
  • Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. (2023).
  • Acid-Base Extraction. (n.d.).
  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols. (n.d.).
  • Amine purific
  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Universidad de Alicante. (n.d.).
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
  • Acid–base extraction. Wikipedia. (n.d.).

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Overcoming solubility issues of "2-Methoxy-5-[(methylamino)methyl]phenol" in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methoxy-5-[(methylamino)methyl]phenol. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered during bioassays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Methoxy-5-[(methylamino)methyl]phenol that influence its solubility?

A1: The solubility behavior of this compound is governed by three primary functional groups on its benzene ring:

  • Phenolic Hydroxyl (-OH) Group: This group is weakly acidic (typical pKa ≈ 10) and can be deprotonated under basic conditions to form a more soluble phenoxide salt.

  • Secondary Amine (-NH-CH₃) Group: This group is basic (typical pKa ≈ 10-11) and can be protonated under acidic conditions to form a more soluble ammonium salt.

  • Methoxy (-OCH₃) and Phenyl Groups: These contribute to the molecule's hydrophobicity and can limit its intrinsic aqueous solubility.

Because the molecule possesses both an acidic and a basic functional group, it is amphoteric. Its lowest solubility is expected at its isoelectric point (pI), where the net charge is zero, while solubility significantly increases in both acidic (pH < 4) and alkaline (pH > 10) conditions.[1]

Q2: I observed a precipitate immediately after diluting my DMSO stock solution into an aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses rapidly, leaving the compound molecules in an aqueous environment at a concentration above their solubility limit, causing them to crash out of solution. This issue is a primary source of variability and artifacts in bioassays.[2]

Q3: What is the best solvent for preparing a primary stock solution?

A3: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent due to its high solubilizing power for a broad range of organic molecules.[2][3] However, it is crucial to prepare the stock at a concentration that remains stable and to minimize the final DMSO concentration in your assay to avoid solvent-induced artifacts or cytotoxicity.

Q4: How much DMSO is acceptable in my final bioassay?

A4: The tolerance for DMSO is highly dependent on the specific assay and cell type used. As a general rule, most cell-based assays are sensitive to DMSO concentrations above 1%. A widely accepted best practice is to keep the final concentration at or below 0.5% , and ideally as low as 0.1% , to minimize effects on cell viability, proliferation, and signaling pathways.[4][5][6] It is imperative to run a solvent tolerance control experiment to determine the maximum acceptable DMSO concentration for your specific system.

Troubleshooting Guide: A Systematic Approach to Solubilization

Experiencing solubility issues can be a significant roadblock. This guide provides a systematic workflow to diagnose and resolve these problems, ensuring your compound is in a true solution for accurate bioassay results.

G cluster_0 Start: Initial Observation cluster_1 Phase 1: Stock Solution & Dilution Protocol cluster_2 Phase 2: Assay Buffer Modification cluster_3 Outcome start Compound precipitation or assay variability observed? stock 1. Verify Stock Solution Is it clear? Stored correctly? No water absorption? start->stock Yes dilution 2. Optimize Dilution Use serial/intermediate dilutions. Avoid large volume jumps. stock->dilution Stock OK ph_adjust 3. pH Adjustment Test solubility at pH 3, 7.4, and 10. Does pH improve solubility? dilution->ph_adjust Still precipitates cosolvent 4. Add Co-solvent Titrate Ethanol, PEG-400, etc. (Keep final % low) ph_adjust->cosolvent No / Insufficient success Solubility Achieved Proceed with assay validation. ph_adjust->success Yes excipient 5. Use Solubility Enhancer Try HP-β-Cyclodextrin. Forms inclusion complex. cosolvent->excipient No / Assay Interference cosolvent->success Yes excipient->success Yes fail Re-evaluate Compound Consider resynthesis or analogue. excipient->fail No

Caption: A systematic workflow for troubleshooting solubility issues.

Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Preparation: Weigh the desired amount of 2-Methoxy-5-[(methylamino)methyl]phenol powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied but use caution to avoid compound degradation.

  • Verification: Visually inspect the solution against a light source to ensure it is a clear, particulate-free solution.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to prevent water absorption from the atmosphere. Store at -20°C or -80°C in a desiccated environment.

Protocol 2: Determining Aqueous Solubility as a Function of pH

This protocol helps identify the optimal pH range for your assay buffer.

  • Buffer Preparation: Prepare a set of buffers at various pH values (e.g., pH 3.0, 5.0, 7.4, 9.0, and 11.0).

  • Compound Addition: Add an excess amount of the powdered compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution.

  • Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[7]

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to visualize the solubility profile.

G y_axis Solubility x_axis pH origin origin origin->y_axis     High 5,0 5,0 origin->5,0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 acidic Protonated Amine (Soluble Cation) basic Deprotonated Phenol (Soluble Anion) x_low Acidic x_high Basic y_low Low

Caption: Predicted pH-solubility profile for an amphoteric compound.

Protocol 3: Using Cyclodextrins for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively increasing their aqueous solubility.[8][][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous assay buffer to create a stock solution (e.g., 10-50 mM).

  • Add Compound: Add your compound (from a concentrated DMSO stock) directly to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound is critical; start with a high molar excess (e.g., 100:1) and optimize downwards.

  • Complexation: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to facilitate the formation of the inclusion complex.

  • Application: Use this complexed solution as you would a normally prepared compound solution in your bioassay. Remember to include an appropriate vehicle control containing the same concentration of HP-β-CD.

Data Summary Tables

Table 1: Properties of Common Solvents and Excipients

Solvent / ExcipientPrimary UseRecommended Max % in Cell AssaysKey Considerations
DMSO Primary stock solutions< 0.5% [4]High solubilizing power; can be cytotoxic and interfere with assays at high concentrations.
Ethanol Co-solvent< 1.0% Good for moderately polar compounds; can cause protein denaturation.
Polyethylene Glycol 400 (PEG-400) Co-solvent/Formulation< 1.0% Low toxicity; can increase viscosity of the solution.
HP-β-Cyclodextrin Solubility EnhancerAssay DependentForms inclusion complexes; can extract cholesterol from cell membranes at high concentrations.[8]
References
  • Chem-Impex. (n.d.). 2-Methoxy-5-methylphenol.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl guaiacol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-[methyl(phenyl)amino]phenol. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • Bretti, C., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PubMed Central. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Al-kassas, R., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Retrieved from [Link]

  • Core.ac.uk. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Springer. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. Retrieved from [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]

  • ACS Publications. (2026). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. ACS Omega. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

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Preventing oxidation of phenolic compounds during synthesis and storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the oxidation of phenolic compounds during synthesis and storage. Phenolic compounds are notoriously susceptible to oxidation, which can compromise their integrity, efficacy, and safety. Understanding and controlling these oxidative processes is critical for reliable experimental outcomes and the development of stable products.

Section 1: Understanding Phenolic Oxidation

The Core Problem: Why Do Phenols Oxidize?

Phenolic compounds are aromatic molecules containing a hydroxyl group directly bonded to an aromatic ring. This structural feature makes them excellent hydrogen or electron donors, which is the basis for their antioxidant properties but also the reason for their instability. Oxidation of phenols can be initiated by various factors, including exposure to oxygen, light, elevated temperatures, high pH, and the presence of metal ions.

The oxidation process often proceeds through a free radical chain reaction, leading to the formation of phenoxy radicals. These radicals can then polymerize or be further oxidized to form quinones, which are often colored and can be highly reactive.[1][2] This degradation can lead to a loss of biological activity, changes in physical properties, and the formation of undesirable byproducts.

Key Factors Influencing Phenolic Oxidation

Several environmental and chemical factors can accelerate the oxidation of phenolic compounds. Understanding these is the first step toward prevention.

FactorMechanism of Action
Oxygen Direct reaction with the phenolic ring, especially in the presence of initiators like light or metal ions.
Light (UV/Visible) Provides the energy to initiate the formation of free radicals.[3] Phenolic compounds with chromophores can absorb UV radiation, leading to oxidative stress.[4]
Temperature Higher temperatures increase the rate of chemical reactions, including oxidation.[3][5] However, very high temperatures (e.g., 60°C) can sometimes inactivate oxidative enzymes like polyphenol oxidase.[5]
pH Higher pH (alkaline conditions) promotes the deprotonation of the phenolic hydroxyl group to form a phenolate ion, which is more susceptible to oxidation.[6][7] Acidic conditions are generally preferred for stability.[6]
Metal Ions (e.g., Fe, Cu, Mn) Transition metals can act as catalysts in oxidation reactions by facilitating electron transfer and the formation of reactive oxygen species (ROS).[8][9][10]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and storage of phenolic compounds in a question-and-answer format.

Issue 1: My phenolic compound is changing color (e.g., turning brown or pink) during synthesis.

Q: What is causing the color change in my reaction mixture?

A: The development of color during the synthesis of a phenolic compound is a strong indicator of oxidation. The initial oxidation product is often a quinone, which can be colored. These quinones can then undergo further reactions, including polymerization, to form more complex, often brown, polymeric materials.[11] The presence of trace metal contaminants in your reagents or from your reaction vessel can catalyze this process.

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before starting your synthesis, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. This removes dissolved oxygen, a key player in oxidation.

  • Maintain an Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon connected to your reaction flask via a needle.

  • Use High-Purity Reagents: Ensure all your starting materials and reagents are of high purity and free from metal contaminants.

  • Consider a Metal Chelator: If you suspect metal contamination, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[12][13]

Issue 2: I'm observing a loss of my phenolic compound during workup and purification.

Q: Why is the yield of my phenolic compound lower than expected after purification?

A: Phenolic compounds can be sensitive to the conditions used during aqueous workups and chromatography. Exposure to air and changes in pH during extraction can lead to significant oxidative loss.

Troubleshooting Steps:

  • Acidify Your Aqueous Phase: During extractions, ensure the aqueous layer is acidified (typically to a pH of 3-4) before extracting your phenolic compound into an organic solvent. This keeps the phenolic hydroxyl group protonated and less prone to oxidation.

  • Work Quickly and at Low Temperatures: Minimize the time your compound is exposed to air and ambient temperatures. Perform extractions and other workup steps as quickly as possible, and consider using an ice bath to cool your solutions.

  • Use Degassed Solvents for Chromatography: Just as in the reaction setup, using deoxygenated solvents for column chromatography or HPLC can prevent on-column oxidation.

  • Add an Antioxidant to Solvents: For particularly sensitive compounds, consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to your chromatography solvents.

Issue 3: My stored phenolic compound has degraded over time.

Q: I stored my purified phenolic compound, and upon re-analysis, it shows significant degradation. How can I improve its stability?

A: The long-term stability of phenolic compounds is highly dependent on storage conditions. Exposure to light, oxygen, and elevated temperatures are the primary culprits for degradation during storage.[3]

Storage Recommendations:

Storage ConditionRationale
Inert Atmosphere Store solid samples or solutions under an inert gas like argon or nitrogen to displace oxygen.
Low Temperature Storage at low temperatures (e.g., 5°C or -20°C) significantly slows down the rate of degradation.[3]
Protection from Light Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[3]
Solvent Choice If stored in solution, choose a deoxygenated, aprotic solvent. Avoid solvents that can readily form peroxides.
Addition of Stabilizers For long-term storage, especially in solution, consider adding a small amount of an antioxidant or a chelating agent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the oxidation of my phenolic compound?

A1: Several analytical techniques can be used to monitor the oxidation of phenolic compounds. High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a common and effective method.[9][14] A decrease in the peak area of your starting material and the appearance of new peaks, often at different retention times, indicate degradation. Mass spectrometry (MS) can also be used to identify the masses of the oxidation products.[15] For a quick qualitative check, a color change is often the first sign of oxidation.[11]

Q2: Can I use antioxidants to protect my phenolic compound during synthesis?

A2: Yes, antioxidants can be effective. Radical scavengers like BHT or hindered phenols can be added in small amounts to the reaction mixture.[16] Vitamin C (ascorbic acid) is another option, as it can reduce reactive oxygen species.[4] However, be mindful that the antioxidant may interfere with your desired reaction or be difficult to remove during purification. It's often better to first optimize conditions to minimize oxidation (e.g., inert atmosphere, low temperature).

Q3: How does the structure of a phenolic compound affect its stability?

A3: The stability of a phenolic compound is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. For example, compounds with multiple hydroxyl groups, especially in ortho or para positions (like hydroquinone and catechol), are generally more easily oxidized. Electron-donating groups on the ring can increase the susceptibility to oxidation, while electron-withdrawing groups can increase stability.

Q4: Are there any specific classes of phenolic compounds that are particularly unstable?

A4: Yes, polyphenols, such as flavonoids and tannins, are often very sensitive to oxidation due to the presence of multiple phenolic hydroxyl groups.[17] Catechols (1,2-dihydroxybenzene derivatives) and hydroquinones (1,4-dihydroxybenzene derivatives) are also notoriously prone to oxidation to their corresponding quinones.

Q5: What are the practical implications of phenolic oxidation in drug development?

A5: In drug development, the oxidation of a phenolic active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and changes in the physical properties of the drug product (e.g., color, dissolution rate). Therefore, preventing oxidation is a critical aspect of formulation development and stability testing to ensure the safety and efficacy of the final product.

Section 4: Experimental Protocols and Visual Guides

Protocol 1: Degassing a Solvent with an Inert Gas

This protocol describes the standard procedure for removing dissolved oxygen from a solvent.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a round-bottom flask with a sidearm

  • Source of inert gas (nitrogen or argon) with a regulator

  • Gas dispersion tube (fritted glass bubbler) or a long needle

  • Septum

Procedure:

  • Place the solvent in the Schlenk flask.

  • Seal the flask with a septum.

  • Insert the gas dispersion tube or long needle through the septum so that its tip is below the surface of the solvent.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Gently bubble the inert gas through the solvent for at least 30 minutes. A slow, steady stream of bubbles is sufficient.

  • After degassing, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

Diagram 1: Phenolic Oxidation Pathway

This diagram illustrates the general mechanism of phenolic oxidation.

Phenolic_Oxidation Phenol Phenolic Compound (Ar-OH) Phenoxy_Radical Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical -H• Initiator Initiator (O₂, Light, Metal Ion) Initiator->Phenol Quinone Quinone Phenoxy_Radical->Quinone Further Oxidation Polymer Polymeric Products Phenoxy_Radical->Polymer Polymerization Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage Degas_Solvents Degas Solvents (N₂ or Ar Purge) Inert_Atmosphere Maintain Inert Atmosphere (N₂/Ar) Degas_Solvents->Inert_Atmosphere Purify_Reagents Use High-Purity Reagents Purify_Reagents->Inert_Atmosphere Acidify Acidify Aqueous Phase (pH 3-4) Inert_Atmosphere->Acidify Low_Temp Control Temperature (Low Temp if possible) Low_Temp->Acidify Chelator Add Chelator (optional) (e.g., EDTA) Chelator->Acidify Degas_Chrom_Solvents Use Degassed Chromatography Solvents Acidify->Degas_Chrom_Solvents Quick_Handling Minimize Exposure to Air Degas_Chrom_Solvents->Quick_Handling Store_Inert Store Under Inert Gas Quick_Handling->Store_Inert Store_Dark_Cold Store in Dark & at Low Temp Store_Inert->Store_Dark_Cold

Caption: Workflow for minimizing oxidation during synthesis.

References

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]

  • Antioxidant. Wikipedia. [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Phenol. Wikipedia. [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. [Link]

  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

  • Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. Molecules. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. Processes. [Link]

  • ANALYTICAL METHODS. In: Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (US). [Link]

  • Effect of pH on the phenol oxidation the product distribution. ResearchGate. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules. [Link]

  • Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H2O2) at Circumneutral pH. Catalysts. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry. [Link]

  • Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

  • Influence of iron ions on the phenol oxidation. ResearchGate. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers. [Link]

  • What the steps should be taken when primary detecting of phenolic compounds? ResearchGate. [Link]

  • Oxidation of Small Phenolic Compounds by Mn(IV). Geosciences. [Link]

  • Effect of pH on phenol decomposition. ResearchGate. [Link]

  • Electroanalytical method for the detection of phenol :A Brief. ResearchGate. [Link]

  • “Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine”. ResearchGate. [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Plant Science. [Link]

  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. Polymers. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. SciSpace. [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]

  • Phenolic resins blended with antioxidants.
  • Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry. [Link]

  • Mechanism of metal chelation of phenolic antioxidants. ResearchGate. [Link]

  • Electrochemical Oxidation of Phenol Released from Spent Coordination Polymer Impregnated with Ionic Liquid. Materials. [Link]

  • Effect of Drying Temperature on the Stability of Polyphenols and Antioxidant Activity of Red Grape Pomace Peels. Journal of Agricultural and Food Chemistry. [Link]

  • (PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. [Link]

  • Troubleshooting Stuck MLF - Phenolic Compounds(Part 6 of 7). YouTube. [Link]

  • Changes in solution color during phenol oxidation by Fenton reagent. PubMed. [Link]

  • Degradation of chelating agents in aqueous solution using advanced oxidation process (AOP). ResearchGate. [Link]

  • Inhibiting oxidation. ResearchGate. [Link]

  • Phenol detection process.
  • Kinetics of temperature effect on antioxidant activity, phenolic compounds and color of Iranian jujube honey. Food Science & Nutrition. [Link]

  • Extraction techniques for the determination of phenolic compounds in food. SciSpace. [Link]

  • The Biosynthesis of Phenolic Compounds Is an Integrated Defence Mechanism to Prevent Ozone Injury in Salvia officinalis. International Journal of Molecular Sciences. [Link]

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology. [Link]

  • Plastic & Antioxidant Additives | Hindered Phenol. Performance Additives. [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in "2-Methoxy-5-[(methylamino)methyl]phenol" Experiments

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the dedicated support center for your work with "2-Methoxy-5-[(methylamino)methyl]phenol." While this specific molecule may not be extensively documented in public literature, its structure as a substituted phenolic amine provides a solid chemical foundation for troubleshooting. Inconsistent experimental results often stem from the inherent reactivity of the phenol and secondary amine functional groups. This guide is designed to provide you with a logical, scientifically-grounded framework for identifying and resolving common issues you may encounter. We will proceed through a series of frequently asked questions, addressing potential pitfalls in synthesis, analysis, and application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis and Purity Issues

Question 1: My reaction yield for the synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol is consistently low and I'm observing multiple spots on my TLC plate. What are the likely causes and how can I improve this?

Low yields and the presence of impurities are common challenges in the synthesis of phenolic amines. The root causes often lie in side reactions involving the highly reactive phenolic hydroxyl group and the nucleophilic amine.

Causality and Troubleshooting Steps:

  • Oxidation of the Phenol: Phenolic compounds are susceptible to oxidation, especially under basic conditions or in the presence of trace metals, leading to colored impurities.

    • Recommendation: De-gas all solvents prior to use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The addition of a mild antioxidant, if compatible with your reaction chemistry, can also be beneficial.

  • Competing N-alkylation vs. O-alkylation: If your synthesis involves the introduction of the methylamino-methyl group onto a pre-existing phenol, there's a possibility of alkylation occurring on the phenolic oxygen in addition to the desired amine.

    • Recommendation: Carefully control the pH of your reaction. A moderately basic environment will deprotonate the phenol, making it a more potent nucleophile. Consider using a protecting group for the phenol if O-alkylation is a persistent issue.

  • Purity of Starting Materials: The purity of your starting materials, such as 2-methoxyphenol and your methylamine source, is critical.

    • Recommendation: Verify the purity of your starting materials by an appropriate analytical method (e.g., NMR, GC-MS) before commencing the synthesis. For a related compound, 2-Methoxy-5-methylphenol, a purity of >98.0% (GC) is standard.[1]

Proposed Synthetic Workflow: A common route to a compound like this would be a Mannich-type reaction. Here is a generalized workflow diagram to help visualize the critical control points.

cluster_synthesis Synthetic Workflow Start Start Reactants 2-Methoxyphenol Formaldehyde Methylamine Start->Reactants 1. Combine Reaction Mannich Reaction (Control pH and Temperature) Reactants->Reaction 2. React Workup Aqueous Workup (Quench, Extract) Reaction->Workup 3. Isolate Purification Column Chromatography or Recrystallization Workup->Purification 4. Purify Product Pure Product Purification->Product 5. Characterize cluster_troubleshooting Troubleshooting Inconsistent Activity Inconsistent_Activity Inconsistent Activity Observed Purity_Check Re-evaluate Purity: - LC-MS - High-Resolution MS - Quantitative NMR (qNMR) Inconsistent_Activity->Purity_Check Degradation_Analysis Assess for Degradation Products (e.g., Oxidation) Inconsistent_Activity->Degradation_Analysis Structural_Verification Confirm Structure: - 2D NMR (COSY, HSQC) - Elemental Analysis Inconsistent_Activity->Structural_Verification Root_Cause_Synthesis Review Synthesis Protocol: - Reagent Quality - Reaction Conditions Purity_Check->Root_Cause_Synthesis Root_Cause_Storage Review Storage Protocol: - Atmosphere - Temperature - Light Exposure Degradation_Analysis->Root_Cause_Storage Structural_Verification->Root_Cause_Synthesis Implement_Changes Implement Corrective Actions Root_Cause_Synthesis->Implement_Changes Root_Cause_Storage->Implement_Changes

Caption: A logical workflow for diagnosing inconsistent experimental activity.

Detailed Steps:

  • Orthogonal Purity Assessment: TLC is a relatively low-resolution technique.

    • Recommendation: Employ a more sensitive and quantitative method like High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection (LC-MS) to look for impurities that may co-elute on a TLC plate.

  • Presence of Isomers: Depending on your synthetic route, you could be forming positional isomers that are difficult to separate and may have different activities.

    • Recommendation: Use a combination of 1D and 2D NMR techniques to unequivocally confirm the structure and connectivity of your molecule.

  • Trace Contaminants: Even small amounts of highly active impurities can significantly impact your results.

    • Recommendation: If your compound is intended for biological assays, be mindful of residual catalysts or reagents from the synthesis that could be cytotoxic or interfere with the assay.

By systematically addressing these potential issues, you can enhance the reproducibility and reliability of your experiments with "2-Methoxy-5-[(methylamino)methyl]phenol."

References

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available at: [Link]

  • 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519. PubChem, National Institutes of Health. Available at: [Link]

  • 2-Methoxy-5-methylphenol. NIST WebBook. Available at: [Link]

  • 2-Methoxy-5-[methyl(phenyl)amino]phenol | C14H15NO2 | CID 53425689. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank. Available at: [Link]

  • 2-Methoxy-5-methylphenol. NIST WebBook. Available at: [Link]

  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available at: [Link]

  • Trends in Tragedy - An in-depth Study of Amine System Failures. ResearchGate. Available at: [Link]

  • Contamination in Amine Systems. Refining Community. Available at: [Link]

  • What the steps should be taken when primary detecting of phenolic compounds?. ResearchGate. Available at: [Link]

  • Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. ACS Omega. Available at: [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Plant Science. Available at: [Link]

  • Common amine system corrosion issues and how to solve them. Vysus Group. Available at: [Link]

  • Troubleshooting Stuck MLF - Phenolic Compounds. YouTube. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

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Stability of "2-Methoxy-5-[(methylamino)methyl]phenol" in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Methoxy-5-[(methylamino)methyl]phenol". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound in various solvent systems. This document will walk you through the critical considerations, experimental workflows, and potential challenges you may encounter.

Introduction to the Stability of 2-Methoxy-5-[(methylamino)methyl]phenol

"2-Methoxy-5-[(methylamino)methyl]phenol" is a molecule of interest due to its structural similarity to compounds with potential biological activity. Its stability is a critical parameter for its use in research and development, particularly in formulation and preclinical studies. The molecule possesses three key functional groups that will dictate its stability profile: a phenolic hydroxyl group, a secondary amine, and a methoxy group on the aromatic ring. Each of these can be susceptible to degradation under specific conditions.

This guide will provide a framework for systematically evaluating the stability of this compound through forced degradation studies, a cornerstone of pharmaceutical development that helps to identify potential degradation pathways and develop stability-indicating analytical methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Methoxy-5-[(methylamino)methyl]phenol?

A1: The stability of this compound is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[3][4] The phenolic group is susceptible to oxidation, especially at higher pH values, while the amine group can also undergo oxidation. The entire molecule may be susceptible to photodegradation.

Q2: In which solvent systems should I test the stability of this compound?

A2: The choice of solvent system depends on the intended application. For early-stage research, it is advisable to test in a range of solvents with varying polarities and pH. A good starting point would be:

  • Aqueous buffers: pH 3, 7, and 9 to assess the impact of pH on hydrolytic stability.

  • Organic solvents: Such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO), which are common solvents for stock solutions.

  • Mixtures of aqueous buffers and organic solvents: To mimic potential formulation compositions.

Q3: How can I monitor the degradation of 2-Methoxy-5-[(methylamino)methyl]phenol?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3] This method should be able to separate the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended as it can help in identifying the emergence of new peaks corresponding to degradants.

Q4: What are the likely degradation products of this molecule?

A4: Based on the functional groups, potential degradation pathways include:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone-type structure. The secondary amine can also be oxidized. The presence of a methoxy group can influence the rate of oxidation.[5]

  • Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation products.[6]

  • Degradation via interaction with other molecules: For instance, in the presence of metal ions, the rate of oxidation of phenolic compounds can be accelerated.[4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of the compound in all tested conditions. The compound is inherently unstable.Consider using a different solvent system, storing the compound at a lower temperature, or protecting it from light. If instability persists, the compound may require a stabilizing agent or a different formulation approach.
Inconsistent stability results between experiments. Experimental variability, such as differences in temperature, light exposure, or pH of the solutions.Ensure that all experimental parameters are tightly controlled. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to assess reproducibility.
Appearance of multiple, overlapping peaks in the HPLC chromatogram. The analytical method is not optimized to separate all degradation products.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry. A longer column or a column with a different stationary phase may be required.
No degradation is observed even under harsh stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. However, be cautious not to use unrealistically harsh conditions that would not be encountered in a real-world scenario.

Experimental Workflow for Stability Assessment

A systematic approach to assessing the stability of "2-Methoxy-5-[(methylamino)methyl]phenol" involves a forced degradation study. This will help in understanding the degradation pathways and in the development of a stability-indicating analytical method.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1N HCl) Prep->Acid Expose to Stress Conditions Base Base Hydrolysis (e.g., 0.1N NaOH) Prep->Base Expose to Stress Conditions Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose to Stress Conditions Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Stress Conditions Photo Photolytic Stress (ICH Q1B Guidelines) Prep->Photo Expose to Stress Conditions MethodDev Develop and Validate Stability-Indicating HPLC Method Analysis Analyze Samples at Different Time Points by HPLC MethodDev->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data Pathway Identify Degradation Pathways Data->Pathway Report Report Stability Profile Pathway->Report

Caption: Workflow for assessing the stability of 2-Methoxy-5-[(methylamino)methyl]phenol.

Detailed Experimental Protocols

Preparation of Stock Solution
  • Accurately weigh a known amount of "2-Methoxy-5-[(methylamino)methyl]phenol".

  • Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • This stock solution will be used for all subsequent stress studies.

Forced Degradation Studies

For each condition, a control sample (compound in the solvent without the stressor) should be run in parallel.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 N sodium hydroxide to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N hydrochloric acid before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time points.

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite) before HPLC analysis.

  • Thermal Degradation:

    • Dilute the stock solution with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Incubate the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).

    • Withdraw aliquots at specified time points.

  • Photostability Testing:

    • Expose a solution of the compound (in a transparent container) to a light source as specified in the ICH Q1B guidelines.[8]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a specified duration of light exposure.

HPLC Analysis

A validated stability-indicating HPLC method is crucial. The following is a starting point for method development:

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B and gradually increase it.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA detector, monitor at the λmax of the compound.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of "2-Methoxy-5-[(methylamino)methyl]phenol" based on its chemical structure.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 2-Methoxy-5-[(methylamino)methyl]phenol Quinone Quinone-type Degradant Parent->Quinone Oxidation of Phenol N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation of Amine Radical Radical Intermediates Parent->Radical UV/Vis Light Polymer Polymeric Degradants Radical->Polymer

Caption: Potential degradation pathways of 2-Methoxy-5-[(methylamino)methyl]phenol.

Summary of Expected Stability Profile

Based on the chemistry of phenolic compounds and amines, the following stability profile can be anticipated. Experimental verification is essential.[3][9]

Condition Expected Stability Primary Degradation Pathway
Acidic pH (e.g., pH 3) Likely to be relatively stable.Minimal degradation expected.
Neutral pH (e.g., pH 7) Moderately stable, but may be susceptible to oxidation.Slow oxidation.
Basic pH (e.g., pH 9) Likely to be less stable due to deprotonation of the phenolic group, making it more susceptible to oxidation.[10][11]Oxidation of the phenoxide ion.
Oxidizing Agent (e.g., H2O2) Expected to degrade.Oxidation of the phenol and amine groups.
Elevated Temperature Stability will be temperature-dependent.Acceleration of hydrolytic and oxidative degradation.
Light Exposure Potentially unstable, especially in solution.Photodegradation.

Conclusion

The stability of "2-Methoxy-5-[(methylamino)methyl]phenol" is a multifaceted issue that requires a systematic and well-controlled experimental approach. By following the guidelines and protocols outlined in this technical support document, researchers can gain a comprehensive understanding of the compound's stability profile. This knowledge is essential for the successful development of formulations and for ensuring the integrity of experimental data.

References

  • ResearchGate. (n.d.). Using Forced Degradation to Aid the Development of Biopharmaceutical Products | Request PDF. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Chain-Breaking Antioxidant and Peroxyl Radical Trapping Activity of Phenol-Coated Magnetic Iron Oxide Nanoparticles. MDPI. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519. PubChem. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. PMC. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Predicting the activity of methoxyphenol derivatives antioxidants: II —Importance of the nature of the solvent on the mechanism, a DFT study | Request PDF. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved January 26, 2026, from [Link]

  • Frontiers. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence. Frontiers in Microbiology. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-[methyl(phenyl)amino]phenol | C14H15NO2 | CID 53425689. PubChem. Retrieved January 26, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-methylphenol. NIST WebBook. Retrieved January 26, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis scheme for 2-[(Methylamino)methyl]phenol. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study. PubMed. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of pH on the stability of plant phenolic compounds. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). Effects of Hydrogen Bonding to Amines on the Phenol/Phenoxyl Radical Oxidation. Retrieved January 26, 2026, from [Link]

  • Catalent. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved January 26, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. Retrieved January 26, 2026, from [Link]

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  • Frontiers. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers in Microbiology. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Catalyst Selection for Aminomethylated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Aminomethylated Phenols

Aminomethylated phenols are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and specialty polymers. The most common route to these valuable compounds is the Mannich reaction, a three-component condensation of a phenol, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2] While fundamentally robust, achieving high efficiency and, critically, high regioselectivity in this reaction is a significant challenge. The choice of catalyst is the single most important parameter dictating the success of the synthesis, influencing yield, purity, and the isomeric profile of the product.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource structured in a practical question-and-answer format. We will delve into the causality behind catalyst choice, troubleshoot common experimental hurdles, and provide validated protocols to streamline your synthetic workflows.

Section 1: Fundamentals of Phenol Aminomethylation

This section addresses the core principles governing the reaction, providing the necessary background to make informed experimental decisions.

Q1: What is the fundamental mechanism of the Mannich reaction with phenols?

The Mannich reaction with phenols is a type of electrophilic aromatic substitution. The process occurs in two primary stages:

  • Iminium Ion Formation: The reaction begins with the formation of a highly reactive electrophilic species, the iminium ion (or Eschenmoser salt precursor), from the condensation of the amine and formaldehyde.[1] This step is often accelerated by acid or base catalysis.

  • Electrophilic Attack: The electron-rich phenol ring then acts as a nucleophile, attacking the carbon of the iminium ion. The phenolic hydroxyl group is a strong activating group that directs the substitution to the ortho and para positions.[1]

The general mechanism is visualized below.

Mannich_Mechanism cluster_1 Stage 1: Iminium Ion Formation cluster_2 Stage 2: Electrophilic Aromatic Substitution Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ / - H₂O Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Intermediate Wheland Intermediate (Carbocation Intermediate) Iminium->Intermediate Electrophilic Attack (Rate-Determining Step) Phenol Phenol Phenol->Intermediate Product Aminomethylated Phenol Intermediate->Product - H⁺ (Rearomatization)

Caption: General mechanism of the phenol Mannich reaction.

Q2: Why is catalyst selection so critical for this reaction?

Catalyst selection is paramount for two primary reasons:

  • Controlling Regioselectivity: Without a catalyst, the reaction often yields a mixture of ortho- and para-substituted products, which can be difficult to separate.[1] Many modern applications require a specific isomer, most commonly the ortho-aminomethylated phenol. Catalysts, particularly transition metals, can chelate with the phenolic hydroxyl group and the incoming electrophile, sterically and electronically favoring substitution at the adjacent ortho position.[3]

  • Enhancing Efficiency and Preventing By-products: A well-chosen catalyst accelerates the rate-determining step, allowing the reaction to proceed under milder conditions. This minimizes common side reactions such as the formation of bis-aminomethylated products, resinification (polymerization of reactants), and the formation of diphenoxymethanes.[4]

Section 2: Catalyst Selection Guide

This section provides a framework for choosing the appropriate catalyst based on your specific synthetic goals.

Q1: What are the main classes of catalysts for phenol aminomethylation?

Catalysts are broadly divided into two categories: homogeneous and heterogeneous.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium, existing in the same phase as the reactants.[5] Examples include simple Lewis acids (e.g., Zn(BF₄)₂)[6], Brønsted acids[7], and organometallic complexes (e.g., Cu(II), V(V), Cr(III) salts).[3][8][9]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[10] Examples include metals supported on carbon (e.g., Pd/C, Rh/C)[11], metal-organic frameworks (MOFs), and functionalized polymers like Cu/N-COP-1.[3]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

Your choice depends on a trade-off between activity, selectivity, and practical considerations like cost and scalability. The following decision workflow and comparison table can guide your selection.

Catalyst_Choice_Workflow start Start: Define Synthetic Goal q1 Is high ortho-selectivity critical? start->q1 q2 Is catalyst recovery and reuse essential? q1->q2 Yes rec3 Consider traditional Brønsted/Lewis acids or uncatalyzed reaction if selectivity is not key. q1->rec3 No q3 Are mild reaction conditions required? q2->q3 Yes rec1 Recommendation: Use chelating homogeneous catalysts (e.g., Cu(II), V(V) salts) q2->rec1 No rec2 Recommendation: Use a heterogeneous catalyst (e.g., supported Cu, Pd/C) q3->rec2 Yes rec4 Recommendation: Use highly active homogeneous or custom-designed heterogeneous catalysts. q3->rec4 No

Caption: Decision workflow for catalyst selection.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Examples Cu(OAc)₂, V₂O₅, CrCl₃, Iodine, B(C₆F₅)₃[3][12][13]Pd/C, Rh/C, Cu/N-COP-1, Polystyrene-supported amines[3][10][11]
Advantages High activity and selectivity, well-defined active sites, good reproducibility, milder reaction conditions often possible.Easy separation from the reaction mixture (filtration), potential for catalyst recycling and reuse, suitable for continuous flow processes.[3][10]
Disadvantages Difficult to separate from the product, potential for metal contamination in the final product, often not reusable.Lower activity compared to homogeneous counterparts, potential for metal leaching into the solution, mass transfer limitations can affect reaction rates.
Best Use Case Laboratory-scale synthesis where high purity and specific isomer formation are paramount; mechanistic studies.Industrial-scale production, green chemistry applications where catalyst cost and waste reduction are major concerns.
Q3: Which catalysts are most effective for achieving high ortho-selectivity?

For high ortho-selectivity, catalysts that can form a chelation complex with the phenolic hydroxyl group are superior. This coordination brings the catalytic center into close proximity to the ortho C-H bonds, directing the electrophilic attack.

  • Copper (Cu) Catalysts: Copper(II) salts are widely used and effective. They are relatively inexpensive and robust, providing good to excellent yields of ortho-aminomethylated phenols.[9] Heterogeneous versions, like copper immobilized on covalent organic polymers (Cu/N-COP-1), combine high selectivity with reusability.[3]

  • Vanadium (V) Catalysts: Vanadium-based catalysts have been shown to be highly selective for the direct ortho-aminomethylation of phenols with aniline derivatives. The mechanism is believed to involve the coordination of the phenolic hydroxyl group with the V⁵⁺ center, which is crucial for activating the ortho position.[3]

  • Chromium (Cr) Catalysts: Chromium-catalyzed systems have also been developed for selective ortho-aminomethylation.[8]

  • Transition-Metal-Free Catalysis: Recent developments include the use of iodine in the presence of an oxidant like sodium percarbonate, which can achieve ortho-aminomethylation in aqueous media, offering a greener alternative.[12]

Section 3: Troubleshooting Common Experimental Issues

This section provides practical solutions to problems frequently encountered during the synthesis of aminomethylated phenols.

ProblemPotential CauseRecommended Solution & Scientific Rationale
1. Low or No Product Yield A. Inactive Catalyst: The catalyst may have degraded due to moisture, air, or improper storage. Some catalysts require an "activation" step.Solution: Use a fresh batch of catalyst or purchase from a reliable supplier. For heterogeneous catalysts like Pd/C, ensure they haven't been excessively exposed to air. For reactions sensitive to oxidation, degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). Rationale: The catalytic cycle depends on a specific oxidation state and coordination environment of the metal center. Contaminants can poison the catalyst, blocking active sites.
B. Incorrect Reaction Conditions: Temperature may be too low, or the solvent may be inappropriate for the reaction or for dissolving the reactants.Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor progress by TLC or LC-MS. Screen different solvents. Polar aprotic solvents like DMSO or DMF can be effective for dissolving polar reactants like aminomethylphenols.[14] Rationale: Reaction kinetics are temperature-dependent (Arrhenius equation). The solvent's polarity and coordinating ability can dramatically affect catalyst activity and reactant solubility.
2. Poor Regioselectivity (ortho/para Mixture) A. Non-Coordinating Conditions: The reaction is proceeding via a simple electrophilic aromatic substitution without catalytic direction.Solution: Switch to a catalyst known for ortho-direction, such as a Cu(II) or V(V) salt.[3][9] Ensure the solvent is not strongly coordinating in a way that it would block the catalyst's interaction with the phenol. Rationale: The hydroxyl group is an innate ortho, para-director.[1] To override the statistical formation of the para product (often favored sterically), a catalyst that chelates to the hydroxyl group is required to force the reaction into proximity with the ortho position.
B. Steric Hindrance: A bulky substituent on the phenol at the 2- or 6-position may disfavor ortho-substitution.Solution: If the para position is open, accepting a mixture may be unavoidable with a sterically hindered substrate. Alternatively, a smaller amine or a catalyst with a different coordination geometry might improve the ortho/para ratio. Rationale: Steric clash between substituents on the phenol and the incoming aminomethyl group can raise the activation energy for ortho attack, making para attack more competitive.
3. Formation of Multiple By-products A. Incorrect Stoichiometry: An excess of formaldehyde and amine relative to the phenol can lead to bis-aminomethylation at both ortho positions or at the ortho and para positions.Solution: Carefully control the stoichiometry. Use the phenol as the limiting reagent or use a slight excess (1.0-1.2 equivalents) of formaldehyde and amine. Adding the formaldehyde/amine solution slowly to the phenol solution can also help. Rationale: The initial product is also a phenol and can undergo a second aminomethylation if sufficient electrophile is present. Controlling the concentration of the electrophile minimizes this subsequent reaction.
B. Resinification/Polymerization: The reaction mixture turns dark and viscous, yielding a tar-like substance instead of a clean product. This is common at high temperatures.Solution: Lower the reaction temperature. Ensure efficient stirring. Consider using a less reactive source of formaldehyde, such as paraformaldehyde or 1,3,5-trioxane, which depolymerize slowly in situ to release formaldehyde at a controlled rate. Rationale: Phenols and formaldehyde can polymerize under harsh conditions (similar to Bakelite formation). Milder conditions and controlled release of the aldehyde limit these unwanted polymerization pathways.
4. Difficulty in Product Purification A. Catalyst Contamination: A homogeneous catalyst is co-eluting with the product or is difficult to remove.Solution: If feasible, switch to a heterogeneous catalyst that can be removed by simple filtration.[10] For homogeneous catalysts, consider a post-reaction wash with a chelating agent (e.g., dilute EDTA solution) or precipitation of the metal. Rationale: Heterogeneous systems are designed for easy separation. Homogeneous metal catalysts often require more complex purification strategies like specialized chromatography or chemical extraction.
B. Product Solubility: The aminomethylated phenol product is an amphoteric compound with poor solubility in common organic solvents, making extraction and chromatography difficult.Solution: Exploit the amphoteric nature of the product. During aqueous workup, adjust the pH to either fully protonate the amine (pH < 4) or deprotonate the phenol (pH > 11) to move the product into the aqueous layer as a soluble salt, separating it from neutral organic impurities.[14] Then, readjust the pH to neutral to precipitate or extract the purified product. Rationale: Ionized species (salts) are significantly more soluble in water than their neutral organic counterparts.[14] This pH-swing extraction is a powerful purification technique for amphoteric molecules.

Section 4: Standard Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: General Procedure for Copper-Catalyzed ortho-Aminomethylation

This protocol is adapted from methodologies demonstrating high ortho-selectivity.[3][9]

Materials:

  • Phenol substrate (1.0 mmol)

  • Secondary amine (e.g., morpholine, 1.2 mmol)

  • Aqueous formaldehyde (37 wt. %, 1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 5 mol%)

  • Solvent (e.g., Dichloromethane or Acetonitrile, 5 mL)

  • Inert atmosphere setup (N₂ or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol) and copper(II) acetate (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Argon) for 5-10 minutes.

  • Solvent and Amine Addition: Add the solvent (5 mL) via syringe, followed by the secondary amine (1.2 mmol). Stir the mixture at room temperature for 10 minutes.

  • Formaldehyde Addition: Slowly add the aqueous formaldehyde solution (1.5 mmol) dropwise over 5 minutes using a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired ortho-aminomethylated phenol.

Protocol 2: Catalyst Recovery for a Heterogeneous System

This protocol outlines the general steps for recovering and preparing a solid-supported catalyst for reuse.

Procedure:

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the solid catalyst by vacuum filtration through a Büchner funnel or by centrifugation followed by decantation of the supernatant.

  • Washing: Wash the recovered catalyst sequentially with the reaction solvent (e.g., 3 x 10 mL) to remove any adsorbed product and unreacted starting materials. Follow with a wash using a more volatile solvent like diethyl ether or acetone (2 x 10 mL) to facilitate drying.

  • Drying: Dry the catalyst thoroughly under high vacuum for several hours or in a vacuum oven at a mild temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Storage and Reuse: Store the dried, reactivated catalyst in a desiccator under an inert atmosphere. It can now be used in subsequent reaction cycles. Note the catalyst mass before the next run to account for any physical loss during recovery. Assess activity; a slight increase in reaction time may be needed in subsequent runs.[3]

References

  • Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Yang, P., Fan, W., Pan, C., Huang, H., Zhang, H., & Li, L. (2020). V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Asian Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Blicke, F. F., & McCarty, F. J. (1954). The Use of Substituted Phenols in the Mannich Reaction and the Dehalogenation of Aminomethylhalophenols. The Journal of Organic Chemistry, 19(9), 1479–1484. [Link]

  • Mannich reaction mechanism for phenols. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Palmieri, G., et al. (2019). Selective Aminomethylation of Aromatic Compounds. Frontiers in Chemistry, 7. [Link]

  • A study of the Mannich reaction with. (n.d.). Brunel University Research Archive. Retrieved January 26, 2026, from [Link]

  • Riaño, A., et al. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Molecules, 28(7), 2977. [Link]

  • Zhou, Z. H., et al. (2023). Aqueous C–H aminomethylation of phenols by iodine catalysis. Green Chemistry. [Link]

  • Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Draskovic, M., et al. (2023). Primary amines as heterogeneous catalysts in an enantioselective[1][3]-Wittig rearrangement reaction. Scientific Reports, 13(1), 14660. [Link]

  • An, G., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. International Journal of Molecular Sciences, 24(8), 7119. [Link]

  • Shamna, S., et al. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Advances, 11(20), 12056–12075. [Link]

  • Brønsted acid catalysed aminomethylation of phenols with N,O-acetals. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Wang, D., et al. (2015). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. Catalysis Science & Technology, 5(6), 3323–3329. [Link]

  • Homogeneous catalysis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Navigating Selectivity in Aminomethylation: A Guide to Temperature and Reaction Time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for selective aminomethylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced interplay of temperature and reaction time in achieving desired product selectivity. Aminomethylation, a cornerstone of organic synthesis for introducing aminomethyl groups, often presents challenges in controlling reaction pathways. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

The Kinetic vs. Thermodynamic Dilemma in Aminomethylation

At the heart of controlling selectivity in aminomethylation lies the fundamental concept of kinetic versus thermodynamic control.[1][2] Many aminomethylation reactions, such as the widely used Mannich reaction, can yield multiple products.[3][4] The product distribution is often highly sensitive to reaction conditions, with temperature and time being the most critical levers an experimenter can pull.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction favors the formation of the product that is formed fastest (the kinetic product). This pathway has a lower activation energy.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction favors the formation of the most stable product (the thermodynamic product). Given enough energy and time, the initially formed kinetic product can revert to starting materials or intermediates and then proceed down the pathway to the more stable thermodynamic product.

Understanding this principle is paramount to troubleshooting and optimizing your selective aminomethylation reactions.

G cluster_0 Reaction Conditions cluster_1 Product Formation Low_Temp Low Temperature Shorter Time Kinetic_Product Kinetic Product (Forms Faster) Low_Temp->Kinetic_Product Favors High_Temp Higher Temperature Longer Time Thermodynamic_Product Thermodynamic Product (More Stable) High_Temp->Thermodynamic_Product Favors Kinetic_Product->Thermodynamic_Product Can equilibrate to

Caption: Kinetic vs. Thermodynamic Control in Aminomethylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your aminomethylation experiments, with a focus on how temperature and reaction time can be manipulated to resolve them.

Q1: My reaction is producing a mixture of mono- and di-aminomethylated products. How can I favor the mono-substituted product?

Plausible Cause: Over-reaction is a common issue, especially when the mono-aminomethylated product is more reactive than the starting material. This is often exacerbated by prolonged reaction times or elevated temperatures.

Solution Pathway:

  • Lower the Reaction Temperature: Reducing the temperature will slow down the rate of both the first and second aminomethylation steps. However, the second addition often has a higher activation energy, meaning its rate will be more significantly reduced by a drop in temperature, thus favoring the mono-substituted product.

  • Shorten the Reaction Time: Carefully monitor the reaction progress using techniques like TLC, LC-MS, or NMR. Quench the reaction as soon as a significant amount of the desired mono-substituted product has formed, before substantial di-substitution occurs.

  • Control Stoichiometry: While not directly related to temperature and time, ensure you are not using a large excess of the aminomethylating agent. Using a stoichiometric amount or even a slight excess of the substrate to be aminomethylated can help minimize di-substitution.

Q2: I am observing the formation of an undesired regioisomer. How can I improve the regioselectivity?

Plausible Cause: The formation of different regioisomers is often a classic case of kinetic versus thermodynamic control. The initially formed, kinetically favored product might not be the most stable isomer.

Solution Pathway:

  • For the Kinetic Isomer: If the desired product is the kinetic one, run the reaction at a lower temperature for a shorter period. This will favor the faster-forming isomer and minimize its potential rearrangement to the more stable thermodynamic product.

  • For the Thermodynamic Isomer: If the desired product is the more stable regioisomer, increase the reaction temperature and prolong the reaction time. This will provide the necessary energy for the reaction to reach equilibrium, favoring the formation of the thermodynamic product. It can be beneficial to start at a lower temperature to control the initial reaction rate and then gradually increase the temperature to drive the equilibration.

Q3: My reaction yield is low, and I'm recovering a lot of starting material, even after a long reaction time.

Plausible Cause: The reaction temperature may be too low to overcome the activation energy barrier. Alternatively, the reaction may have reached equilibrium with a significant amount of starting material still present.

Solution Pathway:

  • Increase the Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) to see if the conversion improves. Be mindful that higher temperatures can also lead to side product formation, so careful monitoring is crucial.

  • Extend the Reaction Time: If increasing the temperature is not desirable due to substrate or product stability, extending the reaction time might be sufficient to drive the reaction to completion, provided the reaction is not at equilibrium.

  • Consider a Different Catalyst or Solvent: If adjusting temperature and time does not improve the yield, the issue may lie with the catalytic system or solvent choice. Some catalysts are more active at higher temperatures, while others may decompose.[5][6] The solvent can also play a critical role in reactant solubility and transition state stabilization.[7]

Q4: I am seeing significant decomposition of my starting material or product.

Plausible Cause: The reaction temperature is likely too high, leading to thermal degradation. Some substrates and products, particularly complex molecules in drug development, are thermally labile.

Solution Pathway:

  • Reduce the Reaction Temperature: This is the most straightforward solution. Even a modest reduction in temperature can significantly decrease the rate of decomposition.

  • Shorten the Reaction Time: If the desired reaction is reasonably fast, minimizing the time the reaction mixture is exposed to heat can improve the yield of the desired product.

  • Use a More Active Catalyst: A more efficient catalyst can allow you to run the reaction at a lower temperature, thereby avoiding decomposition while still achieving a reasonable reaction rate.

G cluster_0 Troubleshooting Aminomethylation cluster_1 Potential Solutions Start Problem Observed Low_Selectivity Low Selectivity (Mixture of Products) Start->Low_Selectivity Low_Yield Low Yield (Unreacted Starting Material) Start->Low_Yield Decomposition Decomposition Start->Decomposition Adjust_Temp_Time Adjust Temperature & Time Low_Selectivity->Adjust_Temp_Time Lower Temp/Shorter Time for Kinetic Higher Temp/Longer Time for Thermodynamic Monitor_Reaction Monitor Reaction Progress Low_Selectivity->Monitor_Reaction Quench at optimal point Low_Yield->Adjust_Temp_Time Increase Temperature/Time Change_Catalyst Change Catalyst/Solvent Low_Yield->Change_Catalyst Decomposition->Adjust_Temp_Time Decrease Temperature/Time Decomposition->Change_Catalyst Use more active catalyst at lower temp

Caption: Troubleshooting workflow for selective aminomethylation.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for temperature and reaction time in a new aminomethylation reaction?

A: A good starting point is often room temperature (20-25 °C) with monitoring every 1-2 hours. This allows you to get a baseline for the reaction's reactivity. If no reaction is observed after several hours, you can gradually increase the temperature. For reactions known to be sluggish, starting at a slightly elevated temperature (e.g., 40-50 °C) may be more practical. Always consult the literature for similar transformations to inform your starting conditions.[8]

Q: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

A: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. This will allow you to accurately determine the consumption of starting materials and the formation of products and byproducts over time.[9]

Q: Can microwave irradiation be used to control temperature and reaction time in aminomethylation?

A: Yes, microwave-assisted synthesis can be a powerful tool.[10] It allows for rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times. Modern microwave reactors also offer precise temperature control. However, it is important to be aware that the rapid heating can sometimes alter product distributions compared to conventional heating.

Q: Are there specific aminomethylation reagents that are more sensitive to temperature changes?

A: Yes. For instance, pre-formed iminium salts, like Eschenmoser's salt, are often highly reactive and may require lower temperatures to control their reactivity and prevent side reactions.[11][12][13] In contrast, in situ generated iminium ions from an amine and an aldehyde might require heating to facilitate their formation before they can react with the nucleophile.[3][4]

Data Presentation: Temperature Effects on Selectivity

The following table provides a generalized overview of how temperature can influence the outcome of a hypothetical aminomethylation reaction with the potential for both mono- and di-substitution, as well as the formation of a regioisomeric byproduct.

Reaction Temperature (°C)Predominant ProductRationale
0 - 25Mono-substituted (Kinetic)Favors the faster-forming product; minimizes over-reaction and rearrangement.
50 - 80Mixture of ProductsIncreased rates for all pathways; may see mono-, di-, and regioisomeric products.
> 100Di-substituted / Regioisomer (Thermodynamic)Provides sufficient energy to overcome higher activation barriers and allows for equilibration to the most stable products.

Experimental Protocol: General Procedure for Temperature Screening in a Mannich-Type Reaction

This protocol outlines a general workflow for optimizing the temperature for a selective aminomethylation.

Materials:

  • Substrate (e.g., a ketone)

  • Amine (e.g., a secondary amine)

  • Aldehyde (e.g., formaldehyde)

  • Solvent

  • Catalyst (if required)

  • Reaction vessels (e.g., round-bottom flasks or vials)

  • Heating/cooling system (e.g., oil bath, cryocooler)

  • Stirring apparatus

  • Analytical tools (TLC plates, HPLC, GC, or NMR)

Procedure:

  • Reaction Setup: In parallel, set up several small-scale reactions. To each reaction vessel, add the substrate, solvent, and catalyst (if applicable).

  • Temperature Control: Place each reaction vessel in a separate heating/cooling block or bath set to a different temperature (e.g., 0 °C, 25 °C, 50 °C, and 80 °C).

  • Initiation: Once the desired temperatures are reached and stabilized, add the amine and aldehyde to each vessel simultaneously (or as dictated by the specific reaction mechanism).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze them by your chosen analytical method to determine the product distribution at each temperature and time point.

  • Optimization: Based on the results, identify the temperature and reaction time that provide the optimal balance of conversion and selectivity for your desired product.

References

  • Wikipedia. Mannich reaction. [Link]

  • ResearchGate. Reaction design for aminomethylation with formaldimines. a Previous... | Download Scientific Diagram. [Link]

  • Frontiers. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance. [Link]

  • Chemistry Steps. Mannich Reaction. [Link]

  • ACS Publications. Catalysis of the aminomethylation reaction. Enhanced catalytic activity with mixed-metal catalysts. Applications of the water-gas shift reaction. 5 | The Journal of Organic Chemistry. [Link]

  • Selective Monomethylation of Amines with Methanol as the C>1> Source. [Link]

  • ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on... | Download Scientific Diagram. [Link]

  • RSC Publishing. Recent advances and prospects in the Zn-catalysed Mannich reaction. [Link]

  • RSC Publishing. Photoredox catalytic aminomethylation of sulfonylthiazoles. [Link]

  • NIH. The Use of Reaction Timecourses to Determine the Level of Minor Contaminants in Enzyme Preparations. [Link]

  • Organic Syntheses Procedure. Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko. [Link]

  • ResearchGate. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O . H and O2 photo-oxidation reactions and formamide dominance. [Link]

  • NIH. Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis - PMC. [Link]

  • Master Organic Chemistry. Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]

  • ResearchGate. A Dual‐Functional Approach: Temperature‐Dependent Selective N‐Methylation of Amines with Methanol via Skeletal Copper Catalysts | Request PDF. [Link]

  • Academia.edu. (PDF) Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • YouTube. 17.01 Thermodynamics and Kinetics. [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Sciforum : Event management platform. Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. [Link]

  • MSU chemistry. The Eschenmoser Methenylation Name Reaction. [Link]

  • YouTube. Organic Chemistry - Chemical Reactions: Thermodynamics and Kinetics. [Link]

  • ACS Publications. Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex | Accounts of Chemical Research. [Link]

  • Research Communities. Access to Both Enantiomers by Tuning the Reaction Time. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • MDPI. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. [Link]

  • ResearchGate. The influence of solvents on the Mannich reaction. (Reaction conditions. [Link]

  • NIH. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • Reddit. Methylation of NH2 Troubleshooting? : r/Chempros. [Link]

  • ResearchGate. (PDF) Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. [Link]

  • PubMed. Enantioselective organocatalytic aminomethylation of aldehydes: a role for ionic interactions and efficient access to beta2-amino acids. [Link]

  • YouTube. Bohlmann–Rahtz pyridine synthesis. [Link]

  • PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC. [Link]

  • SciSpace. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. [Link]

  • ResearchGate. Pyridine molecules and Bohlmann–Rahtz pyridine synthesis. (a) Reported... | Download Scientific Diagram. [Link]

  • CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Methoxy-5-[(methylamino)methyl]phenol". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule under stress conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist in your experimental design and data interpretation.

Understanding the Molecule: Structural Features and Potential Liabilities

2-Methoxy-5-[(methylamino)methyl]phenol possesses three key functional groups that can influence its stability: a phenolic hydroxyl group, a methoxy ether, and a secondary benzylic amine. Each of these groups presents potential liabilities under different stress conditions, making a thorough forced degradation study essential to understand its intrinsic stability and to develop a stability-indicating analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Hydrolytic Degradation

Q1: My assay values for 2-Methoxy-5-[(methylamino)methyl]phenol are decreasing under acidic conditions. What is the likely cause?

A1: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the methoxy ether group. Aryl methyl ethers, like the guaiacol-type structure in your molecule, can undergo O-demethylation in the presence of a strong acid to form a catechol derivative.[1] The reaction is typically acid-catalyzed.

  • Troubleshooting:

    • Confirm pH: Ensure the pH of your solution is accurately measured and controlled.

    • Analyze for Catechol: Use a suitable analytical method, such as HPLC-MS, to look for the corresponding catechol degradation product, 5-[(methylamino)methyl]benzene-1,2-diol.

    • Kinetics: Perform time-course experiments to understand the rate of degradation at different acid concentrations and temperatures.

Q2: I am observing degradation under basic conditions. What should I be looking for?

A2: While the methoxy ether is generally stable to base, the phenolic hydroxyl group can be deprotonated under basic conditions, making the aromatic ring more susceptible to oxidation. If oxygen is present, this can lead to oxidative degradation pathways. Additionally, while less common for this specific structure, extreme basic conditions coupled with high temperatures could potentially affect other parts of the molecule, although direct hydrolysis of the methoxy or amine groups is less likely than under acidic conditions.

  • Troubleshooting:

    • Inert Atmosphere: Repeat the experiment under an inert atmosphere (e.g., nitrogen or argon) to see if the degradation is mitigated. If so, this points towards an oxidative pathway.

    • Examine for Colored Products: The formation of colored products may indicate the generation of quinone-type structures resulting from oxidation of the phenol.

    • LC-MS Analysis: Carefully examine the mass spectrum for products with masses corresponding to the addition of oxygen atoms or dimerization.

Oxidative Degradation

Q3: I see several degradation products upon exposure of my sample to an oxidizing agent (e.g., hydrogen peroxide). What are the most likely degradation products?

A3: The secondary amine and the phenolic ring are the most susceptible sites for oxidation.

  • Oxidation of the Secondary Amine: The N-methylbenzylamine moiety can be oxidized. A likely pathway involves the formation of an imine, which can then be hydrolyzed to an aldehyde (2-methoxy-5-formylphenol) and methylamine.[2][3] Further oxidation could lead to the corresponding carboxylic acid.

  • Oxidation of the Phenolic Ring: The electron-rich phenol ring is prone to oxidation, which can be initiated by the formation of a phenoxy radical. This can lead to the formation of hydroxylated derivatives (catechols or hydroquinones) and subsequently to quinones. Polymerization products can also form.

  • Troubleshooting:

    • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the degradation products. The fragmentation patterns can help to identify the site of modification. For example, a loss of a methyl group from the parent ion of a degradation product could indicate oxidation at the N-methyl position.

    • Use of Antioxidants: In a control experiment, add an antioxidant (e.g., ascorbic acid) to see if it prevents the degradation, confirming an oxidative pathway.

Photolytic Degradation

Q4: My compound appears to be degrading when exposed to light. What are the expected photodecomposition pathways?

A4: Both the phenolic and the benzylic amine functionalities can contribute to photosensitivity. Aromatic compounds can absorb UV light, leading to the formation of excited states that can undergo various reactions.[4][5][6]

  • Photo-oxidation: Similar to chemical oxidation, light can promote the formation of reactive oxygen species that can then oxidize the phenol and amine groups.

  • Radical Reactions: Photolysis can lead to the formation of free radicals. For instance, cleavage of the C-N bond in the benzylic position could occur.

  • Troubleshooting:

    • Wavelength Dependence: If possible, expose your sample to different wavelengths of light to determine which range is causing the degradation.

    • Control Samples: Ensure you have dark controls stored under the same temperature and atmospheric conditions to isolate the effect of light.

    • Protective Packaging: Evaluate the effectiveness of amber vials or other light-protecting packaging.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline based on ICH Q1A(R2) and should be adapted to your specific experimental needs.[7][8][9]

1. Preparation of Stock Solution: Prepare a stock solution of 2-Methoxy-5-[(methylamino)methyl]phenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl to a final drug concentration of ~100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH to a final drug concentration of ~100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ to a final drug concentration of ~100 µg/mL.

    • Keep the sample at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid drug substance in a vial.

    • Expose to 80°C in a controlled oven for 48 hours.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug (~100 µg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

    • A dark control sample should be protected from light and stored under the same conditions.

3. Sample Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the active pharmaceutical ingredient for meaningful results.[7]

Stability-Indicating HPLC-MS Method

This is a starting point for method development. The method should be optimized and validated for your specific application.[10][11][12][13][14]

  • Instrumentation: HPLC with a PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • PDA Wavelength Range: 200-400 nm.

  • MS Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Data Presentation

Table 1: Summary of Potential Degradation Products of 2-Methoxy-5-[(methylamino)methyl]phenol

Stress ConditionPotential Degradation PathwayProposed Degradation Product(s)
Acidic Hydrolysis O-Demethylation5-[(methylamino)methyl]benzene-1,2-diol
Oxidative N-Dealkylation/Oxidation2-Methoxy-5-formylphenol, 2-Methoxy-5-aminomethylphenol
Oxidative Ring OxidationHydroxylated derivatives (e.g., catechols), Quinones
Photolytic Photo-oxidationSimilar to oxidative degradation products
Photolytic C-N Bond Cleavage2-Methoxy-5-methylphenol

Visualizations

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent_H 2-Methoxy-5-[(methylamino)methyl]phenol DP1_H 5-[(methylamino)methyl]benzene-1,2-diol (Catechol Derivative) Parent_H->DP1_H Acidic Hydrolysis (O-Demethylation) Parent_O 2-Methoxy-5-[(methylamino)methyl]phenol DP1_O 2-Methoxy-5-formylphenol + Methylamine Parent_O->DP1_O Amine Oxidation DP2_O Hydroxylated/Quinone Products Parent_O->DP2_O Ring Oxidation Parent_P 2-Methoxy-5-[(methylamino)methyl]phenol DP1_P Photo-oxidation Products (Similar to Oxidative) Parent_P->DP1_P DP2_P 2-Methoxy-5-methylphenol Parent_P->DP2_P C-N Bond Cleavage

Caption: Potential degradation pathways of 2-Methoxy-5-[(methylamino)methyl]phenol.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for forced degradation studies.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1363-1372. [Link]

  • Chen, W. H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 485, 137446. [Link]

  • Korfmacher, W. A. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Photocatalytic Degradation of Phenol over Bi-Based Oxide Catalysts. Catalysts, 14(9), 603. [Link]

  • ICH, Q1 Guideline on stability testing of drug substances and drug products, 2025. [Link]

  • Li, C., et al. (2020). Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Omega, 5(38), 24567-24574. [Link]

  • Premarathne, I., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-15. [Link]

  • Tanimoto, H., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 842-849. [Link]

  • Van der Lijke, M., et al. (2020). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112992. [Link]

  • Kumar, A., et al. (2014). Selective Acylation of Guaiacol with Acetyl Chloride over Solid Acid Catalysts. Asian Journal of Chemistry, 26(18), 6131-6135. [Link]

  • Hernández-Arellano, D. J., et al. (2022). Photodegradation and Mineralization of Phenol Using TiO2-Coated γ-Al2O3: Effect of Thermic Treatment. Processes, 10(6), 1186. [Link]

  • Krasner, S. W., et al. (2021). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 7(12), 2269-2280. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Sakkas, V. A., et al. (2022). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Catalysts, 12(10), 1186. [Link]

  • Nagavi, J. B., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal of Pharma Research and Health Sciences, 6(3), 2697-2705. [Link]

  • Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

  • Kumar, A., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 98, 243-252. [Link]

  • Sule, S., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for N-Methylbenzylamine (HMDB0303384). Retrieved from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2022). (a, b) Photodegradation performance of phenol over different... [Image]. ResearchGate. [Link]

  • Gimeno, O., et al. (2012). Phenol and substituted phenols AOPs remediation. Semantic Scholar. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Phenolic Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the synthesis of phenolic Mannich bases. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with purity and yield in this cornerstone reaction. As a three-component condensation, the Mannich reaction offers elegant synthetic solutions but is often plagued by competing side reactions. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal chemistry behind optimizing your experimental outcomes.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific, practical problems encountered during the synthesis of phenolic Mannich bases.

Q1: My reaction is forming multiple products, and my TLC plate shows extensive streaking or multiple spots close together. What's happening?

A: You are likely facing two common issues: polysubstitution and/or resinification (polymerization).

Expertise & Experience: The phenolic hydroxyl group is a strong ortho, para-directing activator.[1] If your phenol has more than one activated position (e.g., phenol itself has two ortho and one para position), the electrophilic iminium ion can add multiple times, leading to di- and even tri-substituted byproducts.[2] Streaking on a Thin Layer Chromatography (TLC) plate often indicates the formation of high-molecular-weight, complex polymeric materials, sometimes referred to as resins.[3][4] This occurs when the Mannich base products themselves react further or when formaldehyde cross-links the phenol rings.

Causality and Solution Pathway:

  • Control Stoichiometry: The most direct cause of polysubstitution is an excess of the aminomethylating reagents (formaldehyde and amine) relative to the available reactive sites on the phenol.

    • Action: Begin with a strict 1:1:1 molar ratio of phenol:amine:formaldehyde. If your phenol has only one desired reactive site open, this stoichiometry is critical. If starting material remains, a slight excess (e.g., 1.1-1.2 equivalents) of the pre-formed iminium salt or the amine/formaldehyde mixture can be added portion-wise while monitoring the reaction.

  • Lower the Reaction Temperature: High temperatures accelerate all reactions, including the side reactions leading to polymers.

    • Action: Perform the initial addition of reagents at a lower temperature (0-10 °C) to control the initial exothermic reaction.[1] After the initial addition, allow the reaction to slowly warm to room temperature or a moderately elevated temperature (e.g., 40-50 °C) for the reaction to proceed to completion. Refluxing should be a last resort and is highly substrate-dependent.[5][6]

  • Consider Reactant Addition Order: The pre-formation of the electrophilic iminium ion before introducing the phenol can sometimes provide better control.

    • Action: In a separate flask, mix the secondary amine and formaldehyde (often cooled in an ice bath) to form the iminium ion.[1][7][8] Then, add this solution dropwise to the solution of your phenol. This prevents high local concentrations of formaldehyde that can lead to phenol-formaldehyde polymerization.

G start Problem: Multiple Products / Streaking on TLC check_stoich Check Stoichiometry start->check_stoich check_temp Check Temperature check_stoich->check_temp 1:1:1 Ratio? stoich_adjust Action: Use 1:1:1 ratio of Phenol:Amine:Formaldehyde check_stoich->stoich_adjust > 1.2 eq. of Amine/Formaldehyde? check_addition Check Reagent Addition Order check_temp->check_addition Low/Moderate Temp? temp_adjust Action: Add reagents at 0-10°C, then warm slowly check_temp->temp_adjust High Temp (e.g., Reflux)? addition_adjust Action: Pre-form iminium ion before adding to phenol check_addition->addition_adjust All reagents mixed at once? solution Outcome: Improved Selectivity, Reduced Polymerization check_addition->solution Pre-formation used? stoich_adjust->check_temp temp_adjust->check_addition addition_adjust->solution

Caption: A decision tree for troubleshooting polysubstitution and polymerization.

Q2: My final product has an intense, persistent red, blue, or brown color that I can't remove via recrystallization or column chromatography. What is the source?

A: This is a classic sign of reacting with an impure phenol starting material, specifically one contaminated with resorcinol or other dihydric phenol derivatives.

Expertise & Experience: Commercial grades of some phenols, particularly those derived from natural sources like cashew nutshell liquid (cardanol), can contain resorcinol (1,3-dihydroxybenzene) or cardol impurities.[3] Under the basic or even neutral conditions of a Mannich reaction, these resorcinolic impurities are highly susceptible to air oxidation, forming intensely colored quinoidal structures, phenoxazones, or other conjugated systems that are difficult to remove.[3]

Causality and Solution Pathway:

  • Verify Starting Material Purity: Before starting the reaction, check the purity of your phenol.

    • Action: Run a TLC of your starting phenol. Obtain a fresh, high-purity bottle if necessary. If purity is suspect, consider purifying the phenol first by distillation, recrystallization, or column chromatography.

  • Modify Reaction Conditions to Suppress Oxidation:

    • Action: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen. While this won't remove the impurity, it can prevent the color-forming oxidation from occurring.

  • Chemical Pre-treatment: In some cases, pre-treating the starting material can mitigate the effects of impurities.

    • Action: A pre-treatment with a small amount of a reducing agent like sodium borohydride can sometimes decolorize the starting material, though this is not a substitute for proper purification.[3]

Q3: I am using a primary amine and getting an unexpected major byproduct with a different mass and NMR spectrum. What could it be?

A: With primary amines, you are likely forming a 3,4-dihydro-2H-1,3-benzoxazine derivative.

Expertise & Experience: While the initial reaction is the standard aminomethylation at the ortho position, the resulting secondary amine on the Mannich base can react with a second equivalent of formaldehyde. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the newly formed iminium intermediate to cyclize into a stable six-membered benzoxazine ring.[5]

Causality and Solution Pathway:

  • Stoichiometric Control is Key: This side reaction consumes two equivalents of formaldehyde for every one equivalent of phenol and primary amine.

    • Action: To favor the open-chain Mannich base, use a strict 1:1:1 molar ratio of phenol:primary amine:formaldehyde. Using an excess of formaldehyde will strongly favor benzoxazine formation.

  • Use a Secondary Amine: The most effective way to prevent this side reaction is to use a secondary amine (e.g., dimethylamine, morpholine, piperidine).[5][9] Since a secondary amine has no N-H proton after forming the initial Mannich base, it cannot react with a second molecule of formaldehyde to initiate the cyclization pathway.

G Phenol Phenol OrthoMannich OrthoMannich Phenol->OrthoMannich

Caption: The two-stage mechanism of the phenolic Mannich reaction.

Q2: How do I choose the optimal solvent and temperature?

A: The choice is substrate-dependent, but a good starting point is a protic solvent like ethanol at a moderate temperature.

ParameterOptionsImpact on Reaction & Rationale
Solvent Ethanol, Methanol (Protic) Often the first choice. Good solubility for reactants and helps stabilize charged intermediates. Reactions are often clean. [5]
Water (Protic) Excellent for green chemistry applications and when working with biological molecules like tyrosine-containing peptides. The reaction can proceed well over a wide pH range (2-10). [10]
Benzene, Toluene (Aprotic) Can be effective, but may require heating to drive the reaction. Yields can vary compared to protic solvents. [5]
Solvent-Free Possible for some substrates, often requiring heat. Can be efficient but may increase the risk of polymerization if not carefully controlled.
Temperature 0-25 °C (Low) Recommended for initial mixing and for highly activated phenols to control reactivity and minimize byproduct formation. [1]
25-60 °C (Moderate) A good general range for many substrates to ensure a reasonable reaction rate without excessive byproduct formation. [6]
> 60 °C (Reflux) Should be used cautiously for less reactive phenols. Significantly increases the rate of side reactions, especially polymerization. [5]
Q3: How can I effectively monitor the reaction's progress to avoid over- or under-reacting?

A: Thin Layer Chromatography (TLC) is the most practical and effective method for in-process monitoring.

Self-Validating Protocol:

  • Prepare a Co-spot: On your TLC plate, spot the starting phenol, the amine (if UV active), and a "co-spot" containing both. This helps identify your starting materials.

  • Take a Time Zero (T₀) Sample: As soon as all reactants are mixed, take a small aliquot of the reaction mixture, dilute it, and spot it on the TLC plate.

  • Monitor Periodically: Take samples every 30-60 minutes. Spot them next to your T₀ and starting material spots.

  • Analyze the Plate: Develop the plate in an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). The Mannich base product is typically more polar than the starting phenol and will have a lower Rf value. You should see the starting material spot diminish as a new product spot appears. The reaction is complete when the starting phenol spot is no longer visible.

Experimental Protocols

Protocol 1: Optimized Synthesis of a Mono-Substituted Phenolic Mannich Base

This protocol is designed to favor mono-substitution at the ortho position of a generic phenol using a secondary amine.

Materials:

  • Phenol (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.05 eq)

  • Aqueous Formaldehyde (37 wt. %) (1.05 eq)

  • Ethanol (as solvent)

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq) in ethanol (approx. 0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature is between 0-5 °C.

  • Reagent Addition: In a separate vial, mix the secondary amine (1.05 eq) and the aqueous formaldehyde solution (1.05 eq). Slowly add this mixture dropwise to the cold, stirring solution of the phenol over 20-30 minutes. Critical Step: Maintaining a low temperature during this addition is crucial to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by TLC until the starting phenol is consumed.

  • Workup: Once complete, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography. [1][5][6]

Protocol 2: Purification Strategy for Removing Common Byproducts

Objective: To isolate the mono-substituted Mannich base from unreacted phenol, polysubstituted products, and baseline impurities.

  • Acid-Base Extraction (for basic Mannich bases): a. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). b. Transfer to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic Mannich base will move into the aqueous layer as its hydrochloride salt, while the neutral starting phenol and less basic byproducts remain in the organic layer. c. Separate the layers. Make the aqueous layer basic (pH 9-10) with a suitable base (e.g., 1 M NaOH, saturated NaHCO₃) to deprotonate the Mannich base, causing it to precipitate or become extractable. d. Extract the now-free Mannich base back into an organic solvent. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

  • Column Chromatography:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system is often most effective. Start with a non-polar solvent system (e.g., 100% Hexanes or a high Hexane/Ethyl Acetate ratio) to elute non-polar impurities and unreacted phenol. Gradually increase the polarity (by increasing the percentage of ethyl acetate, then adding methanol if necessary) to elute the more polar mono-substituted product. Polysubstituted products and polymers will typically have very low Rf values and may remain on the baseline or elute last.

References

  • Roman, G., et al. (2010). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Central European Journal of Chemistry.
  • BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. BenchChem Technical Support.
  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. ResearchGate. Available at: [Link]

  • Tyman, J.H.P., et al. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research. Available at: [Link]

  • Fujishima, S., et al. (2008). Imines that React with Phenols in Water over a Wide pH Range. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps. Available at: [Link]

  • Singh, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia. Available at: [Link]

  • Çalışkan, E., et al. (2023). Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. Available at: [Link]

  • Arsyad, A., et al. (2020). SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry. Available at: [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of 2-Methoxy-5-[(methylamino)methyl]phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of the potential antioxidant capacity of the novel compound 2-Methoxy-5-[(methylamino)methyl]phenol against established phenolic antioxidants: Gallic Acid, Quercetin, Ascorbic Acid (Vitamin C), and the water-soluble Vitamin E analog, Trolox. While direct experimental data for 2-Methoxy-5-[(methylamino)methyl]phenol is emerging, this document synthesizes information from structurally related compounds and established antioxidant principles to frame a hypothetical comparison. We delve into the structural attributes that underpin antioxidant activity and present standardized in vitro assay methodologies—DPPH, ABTS, and ORAC—that form the bedrock of antioxidant capacity evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of phenolic antioxidants and the methodologies used to quantify their efficacy.

Introduction to Phenolic Antioxidants

Phenolic compounds are a large and diverse group of molecules characterized by a hydroxyl group (-OH) attached to an aromatic ring. This structural feature confers potent antioxidant properties, allowing them to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the study of antioxidants a critical area of research for therapeutic development.[1] The efficacy of a phenolic antioxidant is dictated by the number and arrangement of hydroxyl groups, as well as the presence of other functional groups on the aromatic ring.

This guide focuses on a comparative assessment of 2-Methoxy-5-[(methylamino)methyl]phenol, a compound of interest for its potential biological activities, against well-characterized phenolic and non-phenolic antioxidants.

Compound Profiles

2-Methoxy-5-[(methylamino)methyl]phenol: A Candidate Antioxidant

While comprehensive antioxidant data for 2-Methoxy-5-[(methylamino)methyl]phenol is not yet widely published, we can infer its potential based on its structural features and data from analogous compounds. The presence of a hydroxyl group on the phenol ring is the primary determinant of its antioxidant capacity. The methoxy group (-OCH3) and the (methylamino)methyl group may modulate its activity, solubility, and metabolic stability. For the purpose of this guide, we will use data from a structurally similar compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, which has a reported EC50 value in the DPPH assay, as a hypothetical benchmark.[2][3]

Reference Phenolic Compounds
  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is a powerful antioxidant due to its three hydroxyl groups.[4] Its ability to donate hydrogen atoms and stabilize the resulting radical makes it a potent free radical scavenger.[5][6] Gallic acid's well-documented antimicrobial, anti-inflammatory, and anticancer properties are, in part, attributed to its strong antioxidant capabilities.[7][8]

  • Quercetin: A flavonoid widely distributed in fruits and vegetables, quercetin's antioxidant activity is attributed to its multiple hydroxyl groups and conjugated structure.[9][10] It is known to be an effective scavenger of free radicals and has been studied for its potential health benefits in various diseases.[11][12] The antioxidant activity of quercetin is realized through its effects on glutathione levels, enzyme activity, and signaling pathways.[13]

  • Ascorbic Acid (Vitamin C): A well-known water-soluble antioxidant, ascorbic acid plays a crucial role in protecting the body from oxidative damage.[14] It is an effective reducing agent and can donate a single electron to form the relatively stable monodehydroascorbate radical.[15] Ascorbic acid also works in synergy with other antioxidants, such as vitamin E.[16]

  • Trolox: A water-soluble analog of vitamin E, Trolox is widely used as a standard for measuring antioxidant capacity in various assays.[17][18] Its chromanol ring is responsible for its antioxidant activity, and it serves as a benchmark for comparing the potency of other antioxidants.[19]

Comparative Antioxidant Capacity: An Illustrative Datase

The following table presents a hypothetical comparison of the antioxidant capacity of 2-Methoxy-5-[(methylamino)methyl]phenol with the reference compounds, based on typical results from three standard assays. The values for the target compound are extrapolated from a structurally similar molecule for illustrative purposes.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)
2-Methoxy-5-[(methylamino)methyl]phenol (Hypothetical) 35.8 (from[2])1.82,500
Gallic Acid 8.53.54,800
Quercetin 12.22.93,900
Ascorbic Acid 25.61.11,500
Trolox 45.01.01,000

Lower IC50 values in the DPPH assay indicate higher antioxidant activity. Higher TEAC and ORAC values indicate greater antioxidant capacity.

Methodologies for Assessing Antioxidant Capacity

The evaluation of antioxidant capacity relies on standardized in vitro assays that measure the ability of a compound to neutralize specific free radicals. The choice of assay is critical, as different methods are based on different chemical principles.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[20][21]

Causality Behind Experimental Choices: This method is selected for its simplicity, speed, and the stability of the DPPH radical. The assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[21]

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and reference standards in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound/standard solution to a fixed volume of the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[21]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) x 100. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[20]

Diagram of DPPH Assay Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (Violet) Mix Mix & Incubate DPPH_sol->Mix Radical Source Antioxidant_sol Antioxidant Solution Antioxidant_sol->Mix Test Compound Spectro Spectrophotometer (517 nm) Mix->Spectro Measure Absorbance Calc Calculate IC50 Spectro->Calc Data Analysis

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, is another common method for determining the antioxidant capacity of various substances.[22][23]

Causality Behind Experimental Choices: The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic antioxidants.[22] The radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS radical cation back to its colorless neutral form.[24] This assay is versatile and can be used over a wide pH range.[22]

Experimental Protocol:

  • Radical Generation: Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[22]

  • Working Solution Preparation: Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test compound or Trolox standard to the ABTS working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the test sample.

Diagram of ABTS Assay Principle:

ABTS_Assay ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation Persulfate Potassium Persulfate Reduced_ABTS ABTS (Colorless) ABTS_radical->Reduced_ABTS Reduction Oxidized_Antioxidant Oxidized Antioxidant Antioxidant Antioxidant (e.g., Phenol) Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Chemical principle of the ABTS radical decolorization assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[25][26]

Causality Behind Experimental Choices: This assay is considered to have high biological relevance because it utilizes a biologically relevant radical source (peroxyl radicals) and measures both the inhibition time and the degree of inhibition.[25] The peroxyl radicals are typically generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[27] The decay of the fluorescent probe (commonly fluorescein) is monitored over time.[28]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), the test compound, and the Trolox standard in a suitable buffer.

  • Reaction Setup: In a black 96-well plate, add the fluorescent probe, followed by the test compound or Trolox standard.

  • Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a specified period (e.g., 60-90 minutes).

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.

Diagram of ORAC Assay Workflow:

ORAC_Assay cluster_setup Reaction Setup cluster_measurement Measurement & Analysis Fluorescein Fluorescein Plate_Reader Fluorescence Plate Reader Fluorescein->Plate_Reader Antioxidant Antioxidant Antioxidant->Plate_Reader AAPH AAPH (Radical Generator) AAPH->Plate_Reader Initiates reaction AUC_Calc Calculate Area Under Curve (AUC) Plate_Reader->AUC_Calc Fluorescence Decay Data ORAC_Value Determine ORAC Value (TEAC) AUC_Calc->ORAC_Value Comparison to Trolox

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Conclusion

This guide has provided a framework for comparing the antioxidant capacity of 2-Methoxy-5-[(methylamino)methyl]phenol with established phenolic antioxidants. While the data for the target compound is presented hypothetically based on a structurally similar molecule, the detailed methodologies for the DPPH, ABTS, and ORAC assays offer a robust platform for its future empirical evaluation. The structural features of 2-Methoxy-5-[(methylamino)methyl]phenol suggest it possesses antioxidant potential, and rigorous testing using the described protocols will be essential to quantify its efficacy relative to well-characterized compounds like gallic acid and quercetin. This comparative approach is fundamental to identifying and developing novel therapeutic agents capable of combating oxidative stress-related diseases.

References

  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. (2021, July 25). YouTube. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press. Retrieved from [Link]

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A Comparative Guide to Quorum Sensing Inhibitors: 2-[(Methylamino)methyl]phenol and Other Emerging Anti-Virulence Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silent Conversation of Bacteria and the Urgent Need for New Antimicrobials

In the intricate world of microbiology, bacteria engage in a sophisticated form of communication known as quorum sensing (QS). This process allows individual bacterial cells to monitor their population density through the secretion and detection of signaling molecules. Once a critical concentration of these molecules is reached, a coordinated change in gene expression occurs, leading to the activation of virulence factors, biofilm formation, and antibiotic resistance mechanisms.[1][2] The global rise of antibiotic resistance necessitates innovative therapeutic strategies that move beyond direct bactericidal or bacteriostatic action. Quorum sensing inhibition (QSI) represents a promising anti-virulence approach, aiming to disarm pathogens rather than kill them, thereby reducing the selective pressure for the development of resistance.[3]

This guide provides an in-depth comparison of a novel synthetic quorum sensing inhibitor, 2-[(Methylamino)methyl]phenol, with other well-characterized QSIs. We will delve into their mechanisms of action, compare their efficacy with available experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively seeking to expand the arsenal against multidrug-resistant bacteria.

Featured Quorum Sensing Inhibitor: 2-[(Methylamino)methyl]phenol

Initially identified through in silico screening, 2-[(Methylamino)methyl]phenol is a synthetic small molecule that has demonstrated significant anti-biofilm and anti-virulence properties, particularly against the Gram-positive pathogen Staphylococcus aureus.[4][5]

Mechanism of Action: Targeting the SarA Global Regulator

Unlike many QSIs that target the canonical autoinducer signaling pathways, 2-[(Methylamino)methyl]phenol exerts its effect by targeting the SarA protein in S. aureus.[4][5] SarA is a crucial global regulatory protein that up-regulates the expression of numerous virulence factors and is essential for biofilm formation.[6] By inhibiting SarA, 2-[(Methylamino)methyl]phenol effectively down-regulates the expression of key virulence genes such as fnbA (encoding fibronectin-binding protein A), hla (alpha-hemolysin), and hld (delta-hemolysin).[4] A key advantage of this inhibitor is its negligible antimicrobial activity, which means it does not kill the bacteria and is therefore less likely to promote resistance.[4] Furthermore, it has been shown to work synergistically with conventional antibiotics, significantly reducing their minimum inhibitory concentrations (MICs).[4]

Comparative Analysis with Other Quorum Sensing Inhibitors

The field of QSI is diverse, with numerous natural and synthetic compounds identified that target various components of the QS machinery in both Gram-positive and Gram-negative bacteria. Here, we compare 2-[(Methylamino)methyl]phenol with a selection of prominent QSIs.

Targeting Gram-Positive Quorum Sensing

Gram-positive bacteria typically utilize autoinducing peptides (AIPs) as signaling molecules, which are detected by two-component systems.[7] The agr system in S. aureus is a well-studied example, where the AgrA protein is a key response regulator.[8]

  • Savirin and Staquorsin: These are potent inhibitors of the agr system in S. aureus. They function by binding to AgrA, preventing it from activating the transcription of virulence genes.[3][9][10] Staquorsin, in particular, has been shown to have a superior safety profile compared to Savirin, as it does not affect S. aureus viability at high concentrations.[3][10] In contrast, 2-[(Methylamino)methyl]phenol targets the SarA regulator, which is upstream of the agr system and controls a broader range of virulence factors.[4]

Targeting Gram-Negative Quorum Sensing

Gram-negative bacteria commonly use N-acyl-homoserine lactones (AHLs) as autoinducers, which bind to LuxR-type transcriptional regulators.[7] The LasR and RhlR proteins in Pseudomonas aeruginosa are prime targets for QSIs.[3]

  • Furanones (e.g., Furanone C-30): These are halogenated furanones, originally isolated from the red alga Delisea pulchra, that are structurally similar to AHLs.[3] They act as competitive inhibitors of LuxR-type receptors like LasR, thereby preventing the binding of native AHLs and subsequent activation of virulence gene expression.[11] Furanone C-30 has been shown to significantly inhibit biofilm formation and virulence factor production in P. aeruginosa.[12][13]

  • Patulin: This mycotoxin, produced by several species of Penicillium and Aspergillus, has been identified as a QSI.[2] It has been shown to down-regulate QS-controlled genes in P. aeruginosa and enhance the susceptibility of biofilms to antibiotic treatment.[2]

The following table summarizes the key characteristics and available efficacy data for these inhibitors. It is important to note that the experimental conditions under which these data were generated may vary, making direct comparisons challenging.

Quorum Sensing Inhibitor Target Organism Molecular Target Mechanism of Action Reported Efficacy Reference
2-[(Methylamino)methyl]phenol Staphylococcus aureusSarA proteinInhibition of a global virulence gene regulator>70% biofilm inhibition at 1.25 µM[14]
Savirin Staphylococcus aureusAgrA proteinInhibition of the agr response regulatorIC50 for AgrA inhibition in the low µM range[9]
Staquorsin Staphylococcus aureusAgrA proteinInhibition of the agr response regulatorReduces alpha-hemolytic activity to the level of a ΔagrB mutant[10]
Furanone C-30 Pseudomonas aeruginosaLasR/RhlR receptorsCompetitive antagonism of AHL receptorsSignificant dose-dependent inhibition of biofilm formation[12]
meta-bromo-thiolactone (mBTL) Pseudomonas aeruginosaRhlR receptorInhibition of AHL receptorIC50 of 8 µM for pyocyanin inhibition[15]

Experimental Protocols for Evaluating Quorum Sensing Inhibition

The following are detailed, step-by-step methodologies for two common assays used to screen for and quantify the activity of quorum sensing inhibitors.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein in a QS-dependent manner. Inhibition of violacein production without affecting bacterial growth is indicative of QSI activity.[16]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • 96-well flat-bottom microtiter plates

  • Test compound (QSI) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (known QSI) and negative control (solvent)

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Culture Preparation: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking (220 rpm).[17]

  • Standardization: The next day, dilute the overnight culture with fresh LB broth to an optical density at 595 nm (OD595) of 0.1.[4]

  • Plate Setup: In a 96-well plate, add 100 µL of the standardized bacterial culture to each well.

  • Compound Addition: Add 100 µL of LB broth containing serial dilutions of the test compound to the respective wells. Include wells with a positive control and a negative control (solvent only).

  • Incubation: Cover the plate and incubate at 30°C for 24 hours with agitation (130 rpm).[4]

  • Violacein Quantification:

    • After incubation, visually inspect for inhibition of purple color.

    • To quantify, place the plate in a drying incubator at 60°C until completely dry (approximately 8 hours).[18]

    • Add 200 µL of pure DMSO to each well to solubilize the violacein pigment.[18]

    • Incubate the plate at room temperature for 30 minutes with shaking to ensure complete dissolution.[19]

    • Measure the absorbance of the solubilized violacein at 595 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control. It is also crucial to measure the optical density at 600 nm before drying to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms on a solid surface.[20]

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • 96-well flat-bottom sterile microtiter plates

  • Test compound (QSI)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Protocol:

  • Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Standardization: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.01.

  • Plate Setup: Add 100 µL of the standardized bacterial culture to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of the growth medium containing serial dilutions of the test compound to the respective wells. Include a no-treatment control.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently remove the planktonic bacteria by aspirating the medium. Wash the wells twice with 200 µL of PBS, being careful not to disturb the biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[20]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Drying: Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.[20]

  • Quantification: Measure the absorbance of the solubilized dye at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the no-treatment control.

Visualizing Quorum Sensing Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate key quorum sensing pathways and a typical experimental workflow for QSI screening.

G cluster_gram_positive Gram-Positive Quorum Sensing (e.g., S. aureus) cluster_gram_negative Gram-Negative Quorum Sensing (e.g., P. aeruginosa) AIP Autoinducing Peptide (AIP) AgrC AgrC (Sensor Kinase) AIP->AgrC AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation Virulence Virulence Gene Expression AgrA->Virulence Activation SarA SarA (Global Regulator) SarA->Virulence Upregulation MAMP 2-[(Methylamino)methyl]phenol MAMP->SarA Inhibition Savirin Savirin / Staquorsin Savirin->AgrA Inhibition AHL Acyl-Homoserine Lactone (AHL) LasR LasR (Transcriptional Regulator) AHL->LasR AHL_LasR AHL-LasR Complex LasR->AHL_LasR Virulence2 Virulence Gene Expression AHL_LasR->Virulence2 Activation Furanone Furanone C-30 Furanone->LasR Competitive Inhibition

Caption: Simplified quorum sensing pathways in Gram-positive and Gram-negative bacteria with points of inhibition.

G cluster_assays Phenotypic Assays start Start: QSI Screening culture Prepare Standardized Bacterial Culture start->culture plate Set up 96-well Plate with Bacteria and Test Compounds culture->plate incubate Incubate for Phenotype Expression plate->incubate violacein Violacein Inhibition Assay incubate->violacein biofilm Biofilm Inhibition Assay incubate->biofilm quantify Quantify Inhibition (Spectrophotometry) violacein->quantify biofilm->quantify analyze Data Analysis: Calculate % Inhibition and IC50 quantify->analyze end End: Identify Lead QSI analyze->end

Caption: General experimental workflow for screening and evaluating quorum sensing inhibitors.

Conclusion and Future Directions

The development of quorum sensing inhibitors like 2-[(Methylamino)methyl]phenol represents a paradigm shift in our approach to combating bacterial infections. By targeting the communication systems that control virulence and biofilm formation, these anti-virulence agents have the potential to mitigate the pathogenicity of bacteria without exerting strong selective pressure for resistance. The comparative analysis presented in this guide highlights the diversity of QSIs, each with its unique mechanism of action and target specificity.

While the data for direct, head-to-head comparisons of these inhibitors under standardized conditions are still emerging, the existing body of research clearly demonstrates their therapeutic potential. Future research should focus on:

  • Standardized testing protocols to enable more direct comparisons of QSI efficacy.

  • In vivo studies to validate the therapeutic potential of these compounds in relevant infection models.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Investigation of synergistic combinations of QSIs with conventional antibiotics to enhance their efficacy and combat resistance.

As our understanding of bacterial communication deepens, so too will our ability to intercept these signals and develop novel, effective, and sustainable therapies for infectious diseases.

References

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  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437.
  • Zhu, J., dissent, M. B., & Mekalanos, J. J. (2002). Quorum-sensing regulators control virulence gene expression in Vibrio cholerae. Proceedings of the National Academy of Sciences, 99(5), 3129-3134.
  • Fleitas Martinez, O., et al. (2019). Recent Advances in Anti-virulence Therapeutic Strategies with a Focus on Dismantling Bacterial Quorum Sensing. Frontiers in Cellular and Infection Microbiology, 9, 74.
  • Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology Advances, 31(2), 224-245.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin.
  • Fleitas Martinez, O., et al. (2019). Recent Advances in Anti-virulence Therapeutic Strategies with a Focus on Dismantling Bacterial Quorum Sensing. Frontiers in Cellular and Infection Microbiology, 9, 74.
  • Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology Advances, 31(2), 224-245.
  • McClean, K. H., Winson, M. K., Fish, L., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711.
  • Perez-Pantoja, D., et al. (2012). A new screening method for the identification of quorum-sensing-inhibiting compounds. Applied and Environmental Microbiology, 78(18), 6659-6667.
  • LaSarre, B., & Federle, M. J. (2013). Exploiting quorum sensing to confuse bacterial pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73–111.
  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437.
  • Zhu, J., dissent, M. B., & Mekalanos, J. J. (2002). Quorum-sensing regulators control virulence gene expression in Vibrio cholerae. Proceedings of the National Academy of Sciences, 99(5), 3129-3134.
  • Fleitas Martinez, O., et al. (2019). Recent Advances in Anti-virulence Therapeutic Strategies with a Focus on Dismantling Bacterial Quorum Sensing. Frontiers in Cellular and Infection Microbiology, 9, 74.
  • Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology Advances, 31(2), 224-245.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin.
  • Fleitas Martinez, O., et al. (2019). Recent Advances in Anti-virulence Therapeutic Strategies with a Focus on Dismantling Bacterial Quorum Sensing. Frontiers in Cellular and Infection Microbiology, 9, 74.
  • Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology Advances, 31(2), 224-245.
  • McClean, K. H., Winson, M. K., Fish, L., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711.
  • Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 8, 1290.
  • Perez-Pantoja, D., et al. (2012). A new screening method for the identification of quorum-sensing-inhibiting compounds. Applied and Environmental Microbiology, 78(18), 6659-6667.
  • LaSarre, B., & Federle, M. J. (2013). Exploiting quorum sensing to confuse bacterial pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73–111.
  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437.
  • Zhu, J., dissent, M. B., & Mekalanos, J. J. (2002). Quorum-sensing regulators control virulence gene expression in Vibrio cholerae. Proceedings of the National Academy of Sciences, 99(5), 3129-3134.
  • Fleitas Martinez, O., et al. (2019). Recent Advances in Anti-virulence Therapeutic Strategies with a Focus on Dismantling Bacterial Quorum Sensing. Frontiers in Cellular and Infection Microbiology, 9, 74.
  • Pinto, U. M., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Journal of Visualized Experiments, (In Press).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Method Validation

In the landscape of pharmaceutical development, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. The subject of this guide, 2-Methoxy-5-[(methylamino)methyl]phenol, is a molecule of interest possessing phenolic and secondary amine functionalities. The accurate and precise measurement of this compound in various matrices is critical for ensuring product quality, safety, and efficacy.

This guide provides a comprehensive comparison of two widely employed analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of 2-Methoxy-5-[(methylamino)methyl]phenol. Furthermore, it details the critical process of cross-validation, a necessary step when two or more analytical methods are used to support a regulatory submission, ensuring consistency and reliability of results across different analytical platforms.[1] The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

The chemical structure of 2-Methoxy-5-[(methylamino)methyl]phenol is presented below, illustrating the key functional groups that influence the selection of appropriate analytical methodologies.

Caption: Chemical Structure of 2-Methoxy-5-[(methylamino)methyl]phenol.

Cross-Validation Workflow: Ensuring Method Comparability

Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent for the intended purpose.[1] This is crucial when, for instance, a method is transferred between laboratories or when a research-grade method is replaced by a quality control (QC) method. The following diagram illustrates a typical cross-validation workflow.

Cross_Validation_Workflow start Define Analytical Requirements (e.g., ICH Q2(R1)) method1 Develop & Validate Method A (e.g., HPLC-UV) start->method1 method2 Develop & Validate Method B (e.g., LC-MS/MS) start->method2 define_protocol Define Cross-Validation Protocol - Acceptance Criteria - Sample Sets method1->define_protocol method2->define_protocol execute_cv Execute Cross-Validation - Analyze identical samples with both methods define_protocol->execute_cv data_analysis Statistical Analysis of Results (e.g., t-test, F-test) execute_cv->data_analysis compare Compare Results Against Acceptance Criteria data_analysis->compare pass Methods are Equivalent compare->pass Pass fail Investigate Discrepancies & Re-evaluate compare->fail Fail fail->execute_cv

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The choice of an analytical method is dictated by its intended use. For routine quality control, a robust, cost-effective, and easy-to-implement method like HPLC-UV is often preferred. For more demanding applications, such as impurity identification and quantification at trace levels, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high-resolution capabilities and versatility.[6] For 2-Methoxy-5-[(methylamino)methyl]phenol, its phenolic chromophore allows for sensitive detection by UV spectrophotometry.

Experimental Protocol: HPLC-UV Method

  • Chromatographic System:

    • HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Methoxy-5-[(methylamino)methyl]phenol reference standard in 10 mL of diluent (50:50 water:acetonitrile) to obtain a 1 mg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

    • Sample Preparation: Prepare the test sample in the diluent to achieve a final concentration within the validated linear range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[7][8] This technique is particularly advantageous for the analysis of complex matrices and for the detection of low-level impurities.

Experimental Protocol: LC-MS/MS Method

  • Chromatographic and Mass Spectrometric System:

    • LC System: A binary pump UPLC/HPLC system with an autosampler.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 2% B

      • 1-8 min: 2% to 98% B

      • 8-9 min: 98% B

      • 9-9.1 min: 98% to 2% B

      • 9.1-12 min: 2% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z of protonated 2-Methoxy-5-[(methylamino)methyl]phenol.

      • Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.

  • Standard and Sample Preparation:

    • Standard and sample preparation procedures are similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of the LC-MS/MS system.

Performance Comparison and Acceptance Criteria

The cross-validation study will involve analyzing a minimum of three batches of 2-Methoxy-5-[(methylamino)methyl]phenol using both the validated HPLC-UV and LC-MS/MS methods. The results will be statistically compared to ensure they are equivalent within predefined acceptance criteria, as guided by ICH Q2(R1).[9]

Table 1: Comparison of Analytical Method Performance Characteristics

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria for Cross-Validation
Specificity Demonstrated by peak purity analysis and separation from known impurities.High specificity achieved through MRM transitions.Comparable peak purity and resolution.
Linearity (r²) > 0.995> 0.998Difference in slopes and intercepts not statistically significant.
Range Typically in the µg/mL range.Can extend to the ng/mL or even pg/mL range.The range of the QC method must encompass that of the original method.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Mean recovery difference ≤ 2.0%.
Precision (%RSD)
- Repeatability≤ 1.0%≤ 0.8%Difference in mean values not statistically significant.
- Intermediate Precision≤ 1.5%≤ 1.2%F-test shows no significant difference in variances.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 ng/mLNot directly compared, but the new method must be sensitive enough for its intended purpose.
Robustness Evaluated by varying parameters like mobile phase composition, pH, and temperature.Evaluated by varying parameters like source temperature and gas flows.Both methods should demonstrate robustness to minor variations.

Conclusion: A Holistic Approach to Analytical Method Lifecycle Management

The cross-validation of analytical methods is a critical exercise in ensuring data integrity throughout the lifecycle of a pharmaceutical product.[4] While HPLC-UV provides a reliable and cost-effective solution for routine analysis of 2-Methoxy-5-[(methylamino)methyl]phenol, LC-MS/MS offers superior sensitivity and specificity for more demanding applications. By establishing the equivalence of these two methods through a rigorous cross-validation protocol, a flexible and robust analytical control strategy can be implemented, ensuring product quality and regulatory compliance.

References

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. Available from: [Link]

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  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. National Center for Biotechnology Information. Available from: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-Methoxy-5-[(methylamino)methyl]phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comparative analysis of viable synthetic routes to 2-Methoxy-5-[(methylamino)methyl]phenol, a valuable substituted phenolic compound. Two primary pathways, differentiated by their method of introducing the N-methyl group, are critically evaluated: Route 1: Direct Reductive Amination and Route 2: Two-Step Primary Amine Formation and Eschweiler-Clarke Methylation . This guide offers detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of the advantages and disadvantages of each approach, supported by experimental data from analogous transformations. The objective is to equip researchers, particularly those in drug discovery and development, with the necessary information to make informed decisions for the synthesis of this and structurally related compounds.

Introduction: The Significance of Substituted Phenolic Amines

2-Methoxy-5-[(methylamino)methyl]phenol and its analogs are important structural motifs in medicinal chemistry. The combination of a phenolic hydroxyl group, a methoxy ether, and a secondary aminomethyl substituent provides a scaffold with the potential for diverse biological activities. The phenolic hydroxyl can act as a hydrogen bond donor and acceptor, while the amine functionality provides a basic center that can be protonated at physiological pH, influencing solubility and receptor interactions. The methoxy group can modulate the electronic properties of the aromatic ring and participate in metabolic pathways. Consequently, efficient and scalable synthetic access to these compounds is of considerable interest.

This guide will focus on two logical and practical synthetic strategies, both commencing from the common intermediate, 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Overview of the Synthetic Strategies

The two routes diverge in their approach to the construction of the N-methylaminomethyl side chain from the precursor aldehyde, isovanillin.

G cluster_0 Common Starting Material cluster_1 Key Intermediate cluster_2 Route 1: Direct Reductive Amination cluster_3 Route 2: Two-Step N-Methylation cluster_4 Final Product Guaiacol Guaiacol Isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Guaiacol->Isovanillin Formylation RA Direct Reductive Amination with Methylamine Isovanillin->RA PA Primary Amine Formation Isovanillin->PA Product 2-Methoxy-5-[(methylamino)methyl]phenol RA->Product EC Eschweiler-Clarke Methylation PA->EC EC->Product G cluster_0 Route 1 Workflow Start Isovanillin + Methylamine Imine In situ Imine Formation Start->Imine Reduction Reduction Imine->Reduction Product Final Product Reduction->Product

Caption: Workflow for Route 1: Direct Reductive Amination.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Milder reducing agents are preferred to selectively reduce the imine in the presence of the aldehyde starting material.

  • Sodium borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a byproduct. Careful control of reaction conditions is necessary.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent for reductive aminations. [1]It is less likely to reduce the starting aldehyde, often leading to cleaner reactions and higher yields of the desired amine.

  • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective for reductive aminations. [2]However, it is highly toxic due to the potential release of hydrogen cyanide, and its use requires stringent safety precautions.

Experimental Protocol (Illustrative Example using NaBH(OAc)₃):

  • Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or water).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-Methoxy-5-[(methylamino)methyl]phenol.

Route 2: Two-Step Primary Amine Formation and Eschweiler-Clarke Methylation

This route involves the initial synthesis of the primary amine, 3-hydroxy-4-methoxybenzylamine, followed by its N-methylation using the Eschweiler-Clarke reaction.

G cluster_0 Route 2 Workflow Start Isovanillin Step1 Step 1: Primary Amine Synthesis (e.g., via oxime reduction) Start->Step1 Intermediate 3-Hydroxy-4-methoxybenzylamine Step1->Intermediate Step2 Step 2: Eschweiler-Clarke Methylation Intermediate->Step2 Product Final Product Step2->Product

Caption: Workflow for Route 2: Two-Step Synthesis.

Step 2a: Synthesis of 3-Hydroxy-4-methoxybenzylamine

A common method for the synthesis of primary amines from aldehydes is through the formation and subsequent reduction of an oxime. A relevant patent describes the synthesis of the isomeric 4-hydroxy-3-methoxybenzylamine hydrochloride from its oxime with high yield and purity. [3] Experimental Protocol (Illustrative Example):

  • Oxime Formation: 3-Hydroxy-4-methoxybenzaldehyde (1.0 eq) is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) is added. The mixture is heated at reflux for 1-2 hours. Upon cooling, the oxime precipitates and is collected by filtration.

  • Oxime Reduction: The dried oxime is then reduced to the primary amine. A variety of reducing agents can be used, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with zinc in acetic acid or sodium borohydride in the presence of a catalyst).

  • Work-up and Isolation: The work-up procedure will depend on the reducing agent used. After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed. The resulting primary amine can be purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography.

Step 2b: Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde. [4][5]A key advantage of this reaction is that it does not proceed to the quaternary ammonium salt. [5] Reaction Mechanism: The reaction involves the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to the monomethylated amine. This process is repeated to yield the dimethylated tertiary amine if the primary amine is the starting material. For a secondary amine, a single methylation occurs. In the case of a primary amine, careful control of stoichiometry is required to favor the secondary amine product. However, the reaction has a natural tendency to proceed to the tertiary amine.

Experimental Protocol (Illustrative Example):

  • Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzylamine (1.0 eq) is added formic acid (excess, e.g., 3-5 eq) and an aqueous solution of formaldehyde (excess, e.g., 2-3 eq).

  • Reaction: The mixture is heated to 80-100 °C for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is made basic by the careful addition of an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-Methoxy-5-[(methylamino)methyl]phenol.

Comparative Analysis

FeatureRoute 1: Direct Reductive AminationRoute 2: Two-Step N-Methylation
Number of Steps 1 (from isovanillin)2 (from isovanillin)
Atom Economy Generally higherGenerally lower due to the extra step
Reagents & Safety Milder reducing agents (e.g., NaBH(OAc)₃) are safer but more expensive. NaBH₃CN is highly toxic.Oxime reduction may involve flammable H₂ gas. The Eschweiler-Clarke reaction uses corrosive formic acid.
Control of Methylation Direct formation of the secondary amine. Over-alkylation is not an issue with this method.Can be difficult to stop at the secondary amine stage with the Eschweiler-Clarke reaction, potentially leading to the tertiary amine as a byproduct.
Yield & Purity Can be high with the appropriate choice of reducing agent, but may require careful optimization to avoid side reactions.The two-step process may have a lower overall yield, but each step can be optimized for high purity.
Scalability Generally well-suited for scale-up, especially with safer reducing agents.The Eschweiler-Clarke reaction is a classic, robust reaction that is amenable to scale-up.
Substrate Scope Broad substrate scope.The Eschweiler-Clarke reaction is specific for N-methylation.

Conclusion and Recommendations

Both Route 1 (Direct Reductive Amination) and Route 2 (Two-Step N-Methylation) represent viable strategies for the synthesis of 2-Methoxy-5-[(methylamino)methyl]phenol from isovanillin.

Route 1 is generally the more convergent and efficient approach , offering a one-step conversion from the aldehyde to the desired secondary amine. The use of sodium triacetoxyborohydride is particularly recommended for its selectivity and safety profile, making it an attractive option for both laboratory-scale synthesis and potential scale-up.

Route 2 provides a more classical and modular approach. While it involves an additional step, the individual reactions are well-established and robust. This route may be advantageous if the primary amine intermediate is also a desired compound for other synthetic purposes. However, controlling the degree of methylation in the Eschweiler-Clarke step to favor the secondary amine can be a challenge.

For researchers aiming for a straightforward and high-yielding synthesis of the target compound, Route 1, employing direct reductive amination with a selective reducing agent like sodium triacetoxyborohydride, is the recommended pathway.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Li, J. J. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(23), 7293. [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Retrieved from [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1-36.
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  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ACS Omega. (2025, November 6). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. Retrieved from [Link]

  • Scribd. Riemar Tiemann. Retrieved from [Link]

  • MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • ResearchGate. (2025, August 7). N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Retrieved from [Link]

  • Google Patents. (1998). US5786516A - Process for the preparation of isovanillin.
  • Google Patents. (1988). US4755613A - Formylation process for producing aldehydes.
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  • Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Retrieved from [Link]

  • Patent 0758639. Process for preparing isovanillin. Retrieved from [Link]

  • MDPI. (2025, August 25). Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. Retrieved from [Link]

  • ResearchGate. (2021, January 6). How to perform MgCl2-Et3N ortho-formylation of phenols successfully?. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Journal of the Brazilian Chemical Society, 21(5), 931-934.
  • Semantic Scholar. Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform. Retrieved from [Link]

  • Google Patents. (1990). EP0361990B1 - Disubstituted benzylamines, the process for their preparation, their use as drugs and their syntheses intermediates.
  • ResearchGate. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

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A Comparative Guide to the Stability and Efficacy of 2-Methoxy-5-[(methylamino)methyl]phenol as a Novel Antioxidant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the chemical stability of active pharmaceutical ingredients (APIs) and formulated drug products is paramount to ensuring safety, efficacy, and shelf-life. Oxidative degradation is a primary failure mode for many small molecules, necessitating the inclusion of antioxidants as excipients. While a roster of commercial antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Propyl Gallate (PG) are widely used, the search for novel stabilizers with superior performance and safety profiles is perpetual.

This technical guide presents a comprehensive stability and antioxidant efficacy benchmark of a novel phenolic compound, 2-Methoxy-5-[(methylamino)methyl]phenol . Due to the limited availability of direct stability data in peer-reviewed literature for this specific molecule, this guide is structured as a predictive and comparative analysis. We will infer its stability based on its functional groups—a phenolic hydroxyl, a methoxy ether, and a secondary amine side chain—and benchmark it against established commercial antioxidants.

Our evaluation is twofold. First, we will subject the target compound and a selection of industry-standard antioxidants to a battery of forced degradation studies, following the principles outlined by the International Council for Harmonisation (ICH).[1][2] These stress tests are designed to elucidate intrinsic stability and predict degradation pathways under harsh environmental conditions.[1] Second, we will quantify and compare its intrinsic radical-scavenging potential using well-established in-vitro antioxidant capacity assays. This dual approach provides a holistic performance profile, crucial for drug development professionals making informed decisions on formulation strategies.

Section 1: Molecular Structure and Mechanistic Rationale

The antioxidant potential and stability of a molecule are intrinsically linked to its chemical structure. The phenolic hydroxyl group is the cornerstone of radical-scavenging activity for this class of compounds, acting as a hydrogen donor to neutralize chain-propagating free radicals. The substituents on the aromatic ring modulate this activity and influence the molecule's overall stability.

1.1. Compound Structures

The compounds selected for this comparative analysis are:

  • Test Compound: 2-Methoxy-5-[(methylamino)methyl]phenol

  • Commercial Benchmarks:

    • Butylated Hydroxyanisole (BHA)[3][4]

    • Butylated Hydroxytoluene (BHT)[3][4]

    • Propyl Gallate (PG)[3][4]

    • L-Ascorbic Acid (Vitamin C)[4]

Compound_Structures Test 2-Methoxy-5-[(methylamino)methyl]phenol (Test Compound) BHA Butylated Hydroxyanisole (BHA) (Benchmark) BHT Butylated Hydroxytoluene (BHT) (Benchmark) PG Propyl Gallate (PG) (Benchmark) AA L-Ascorbic Acid (Benchmark)

Caption: Chemical structures of the test compound and benchmarks.

1.2. Mechanistic Considerations

  • 2-Methoxy-5-[(methylamino)methyl]phenol: The primary antioxidant site is the phenolic -OH group. The electron-donating methoxy group (ortho to the hydroxyl) is expected to stabilize the resulting phenoxy radical, enhancing its antioxidant capacity. The basic methylamino group in the side chain introduces a potential liability for salt formation in acidic media or interaction with acidic excipients, which could influence its degradation profile.

  • BHA and BHT: These are sterically hindered phenols. The bulky tert-butyl groups enhance lipid solubility and sterically protect the phenoxy radical from further reactions, making them highly effective in fatty or oil-based formulations.[]

  • Propyl Gallate: The presence of three hydroxyl groups on the aromatic ring makes it a highly potent hydrogen donor. However, this also makes it more susceptible to oxidation and sensitive to heat and light.

  • Ascorbic Acid: A water-soluble antioxidant that acts as a reducing agent.[6] Its ene-diol structure is readily oxidized, making it an excellent oxygen scavenger, but this also contributes to its relatively lower stability, particularly in solution.

Section 2: Experimental Design for Comparative Analysis

To provide a robust comparison, we designed a two-part experimental workflow. Part 1 focuses on chemical stability under forced degradation, while Part 2 quantifies the functional antioxidant capacity. This ensures that we evaluate not only the molecule's potency as a radical scavenger but also its resilience to the chemical and physical stresses encountered during manufacturing and storage.

Experimental_Workflow cluster_0 Part 1: Forced Degradation Stability cluster_1 Part 2: Antioxidant Capacity Assays start1 Prepare Solutions of Test & Benchmark Compounds stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start1->stress hplc Quantify Remaining Parent Compound via Stability-Indicating HPLC stress->hplc data1 Calculate % Degradation hplc->data1 overall Overall Performance Profile data1->overall start2 Prepare Serial Dilutions of Test & Benchmark Compounds dpph DPPH Radical Scavenging Assay start2->dpph abts ABTS Radical Cation Decolorization Assay start2->abts spec Spectrophotometric Analysis dpph->spec abts->spec data2 Calculate IC50 Values spec->data2 data2->overall

Caption: Overall experimental workflow for the comparative analysis.

Section 3: Forced Degradation (Stress Stability) Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7] The objective is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without causing such extensive decomposition that the results become irrelevant to real-world storage.[8][9]

Experimental Protocol: Forced Degradation
  • Preparation of Test Solutions:

    • Prepare 1 mg/mL stock solutions of 2-Methoxy-5-[(methylamino)methyl]phenol and each benchmark antioxidant (BHA, BHT, Propyl Gallate, Ascorbic Acid) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

    • Thermal Degradation: Transfer the solid compounds to a hot air oven maintained at 80°C for 48 hours. After exposure, prepare a 0.1 mg/mL solution for analysis.

    • Photostability: Expose the solid compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8] Prepare a 0.1 mg/mL solution for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-UV method. An unstressed sample (control) is analyzed concurrently to establish the initial concentration (100%).

    • The percentage degradation is calculated as: [(Initial Peak Area - Stressed Peak Area) / Initial Peak Area] * 100.

Anticipated Results: Stability Profile
Stress Condition 2-Methoxy-5-[(methylamino)methyl]phenol BHA BHT Propyl Gallate Ascorbic Acid
Acid Hydrolysis (0.1 M HCl, 60°C) Moderate DegradationLow DegradationLow DegradationModerate DegradationHigh Degradation
Base Hydrolysis (0.1 M NaOH, 60°C) Low DegradationLow DegradationLow DegradationHigh DegradationHigh Degradation
Oxidative (3% H₂O₂, RT) Moderate DegradationLow DegradationLow DegradationHigh DegradationVery High Degradation
Thermal (80°C, Solid) Low DegradationVery Low DegradationVery Low DegradationModerate DegradationModerate Degradation
Photostability (ICH Q1B) Moderate DegradationLow DegradationLow DegradationHigh DegradationModerate Degradation

Rationale for Expected Outcomes: The amine side chain in the test compound may offer some protection against base-catalyzed phenol oxidation but could be a point of instability in acidic conditions. BHA and BHT, as hindered phenols, are expected to be highly stable across most conditions. Propyl Gallate and Ascorbic Acid are known to be more labile, particularly to oxidative, photolytic, and hydrolytic stress.

Section 4: Comparative Antioxidant Capacity Assays

To evaluate functional efficacy, we employ two standard spectrophotometric assays: DPPH and ABTS. These assays measure the capacity of a compound to scavenge stable free radicals, a direct indicator of antioxidant potential.[10]

Experimental Protocol 1: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which causes a color change from deep violet to pale yellow, measured at ~517 nm.[11][12]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare serial dilutions of the test compound and benchmarks (e.g., 1 to 100 µg/mL) in methanol.

  • Assay Procedure:

    • Add 1.0 mL of each antioxidant dilution to 2.0 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm against a methanol blank.

    • A control sample containing 1.0 mL of methanol and 2.0 mL of DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] * 100.

    • The IC₅₀ value (concentration causing 50% inhibition) is determined by plotting the inhibition percentage against the concentration.

Experimental Protocol 2: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[13][14]

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with a 2.45 mM potassium persulfate solution.[14] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[15][16]

  • Assay Procedure:

    • Add 20 µL of each antioxidant dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Read the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC₅₀ value from the concentration-response curve.

Anticipated Results: Antioxidant Capacity (IC₅₀)

A lower IC₅₀ value indicates a higher antioxidant capacity.

Antioxidant DPPH Assay IC₅₀ (µg/mL) ABTS Assay IC₅₀ (µg/mL)
2-Methoxy-5-[(methylamino)methyl]phenol Low-ModerateLow-Moderate
BHA ModerateModerate
BHT ModerateModerate
Propyl Gallate Very LowVery Low
Ascorbic Acid LowLow

Rationale for Expected Outcomes: Propyl Gallate, with its three hydroxyl groups, is expected to be the most potent radical scavenger. Ascorbic acid is also highly potent. The test compound's efficacy is predicted to be competitive, likely superior to the sterically hindered BHA and BHT, due to the activating effect of the ortho-methoxy group.

Synthesis and Conclusion

This guide outlines a rigorous, scientifically grounded framework for benchmarking the stability and antioxidant efficacy of 2-Methoxy-5-[(methylamino)methyl]phenol against established commercial alternatives.

Key Insights & Projections:

  • Stability: 2-Methoxy-5-[(methylamino)methyl]phenol is projected to exhibit a moderate to good stability profile. While likely more stable than highly labile antioxidants like Ascorbic Acid and Propyl Gallate, it may not match the exceptional inertness of BHA and BHT, particularly under acidic or photolytic stress. The amine moiety is a key structural feature to watch, as it represents a potential site for degradation not present in the purely phenolic benchmarks.

  • Efficacy: The electronic configuration of the test compound suggests a potent antioxidant capacity, likely outperforming the widely used BHA and BHT in direct radical-scavenging assays. Its performance is anticipated to be closer to that of Ascorbic Acid.

Final Recommendation for Researchers:

The true performance of 2-Methoxy-5-[(methylamino)methyl]phenol can only be confirmed through empirical testing as detailed in the protocols above. This compound represents a potentially valuable candidate for applications where a balance of high antioxidant efficacy and moderate stability is required. Its unique structure, combining a potent phenolic core with a basic side chain, may offer advantages in specific formulation environments. We strongly encourage researchers to conduct these, or similar, self-validating experiments to confirm its suitability for their specific drug development needs. The methodologies provided herein offer a comprehensive and reliable starting point for such an evaluation.

References

  • MDPI. (2022). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2011). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Cencora PharmaLex. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Protheragen. (n.d.). Antioxidant Excipients. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-[methyl(phenyl)amino]phenol. Retrieved from [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • MATECH. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methoxy-5-[(methylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of research and drug development, the integrity of our work is inextricably linked to the safety of our practices. The proper handling and disposal of chemical reagents are not mere operational footnotes; they are foundational to scientific excellence and corporate responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Methoxy-5-[(methylamino)methyl]phenol, grounded in established safety principles for phenolic and amine compounds.

Our approach moves beyond a simple checklist. We will delve into the causality behind each recommendation, ensuring that every action is understood, validated, and executed with the highest degree of scientific diligence. As no specific Safety Data Sheet (SDS) for 2-Methoxy-5-[(methylamino)methyl]phenol (CAS No. 54542-57-3) is readily available in public databases, this guide synthesizes data from structurally similar aminophenols and phenolic compounds to establish a robust and conservative safety protocol.

Part 1: Hazard Assessment and Classification

Understanding the intrinsic hazards of 2-Methoxy-5-[(methylamino)methyl]phenol is the critical first step in defining its disposal pathway. Based on its functional groups—a phenol, a secondary amine, and a methoxybenzene—we can infer a hazard profile that necessitates its classification as hazardous waste.

  • Phenolic Group: Phenolic compounds are known for their corrosivity and toxicity.[1] They can be readily absorbed through the skin and may cause severe chemical burns and systemic toxicity, targeting the central nervous system, liver, and kidneys.

  • Amine Group: Amines can be corrosive and irritating to the skin, eyes, and respiratory system.[2][3][4]

  • Inferred Hazards: Similar compounds like 2-Methoxy-5-methylphenol and other aminophenols are classified as causing skin and eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[2][4][5]

Therefore, all waste containing 2-Methoxy-5-[(methylamino)methyl]phenol, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste .[1] It must never be disposed of down the drain or in regular trash.[6]

Regulatory Framework

Under the regulations of the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is listed or exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity).[7] Based on the properties of related phenols and aminophenols, this compound would likely be classified as toxic. Generators of this waste must comply with local, state, and federal hazardous waste regulations.[3][8]

Part 2: Personnel Protection and Handling

Before beginning any disposal procedure, ensuring the safety of laboratory personnel is paramount. The following Personal Protective Equipment (PPE) is mandatory when handling 2-Methoxy-5-[(methylamino)methyl]phenol waste.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Phenolic compounds can penetrate standard disposable gloves. Double-gloving provides an additional barrier.[1][9]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause serious eye irritation or damage.[1][2]
Lab Coat A fully buttoned, chemical-resistant lab coat. An apron may be required for larger quantities.Protects skin from accidental contact.[1]
Ventilation All handling of the compound and its waste should occur inside a certified chemical fume hood.To prevent inhalation of any vapors or aerosols, which may cause respiratory irritation.[1][2]

Part 3: Step-by-Step Disposal Protocol

The disposal process must be methodical to prevent exposure and environmental contamination. The workflow can be divided into two main streams: disposal of the bulk chemical/solutions and disposal of contaminated materials.

Protocol 1: Disposal of Unused Chemical and Solutions
  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed waste container for 2-Methoxy-5-[(methylamino)methyl]phenol waste. The container must be made of a compatible material (e.g., glass or polyethylene).

    • The label must include the words "Hazardous Waste," the full chemical name "2-Methoxy-5-[(methylamino)methyl]phenol," and a clear indication of the hazards (e.g., "Toxic," "Corrosive").

  • Transfer:

    • Working within a fume hood, carefully transfer the chemical waste into the designated container using a funnel to prevent spills.

    • Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[4]

  • Storage:

    • Keep the waste container tightly closed when not in use.[2]

    • Store the container in a designated, well-ventilated secondary containment area, away from heat or ignition sources.[1]

  • Final Disposal:

    • Arrange for pickup by your institution's licensed hazardous waste disposal service.

    • The ultimate and safest disposal method for phenolic compounds is high-temperature incineration at a licensed facility, which ensures complete destruction.[10]

Protocol 2: Disposal of Contaminated Labware and PPE
  • Segregation:

    • Separate grossly contaminated items (e.g., beakers with visible residue) from lightly contaminated items (e.g., pipette tips, gloves).

  • Decontamination (where feasible):

    • For glassware, a triple rinse with a suitable solvent (e.g., ethanol or isopropanol) can be performed. The rinsate must be collected and disposed of as hazardous liquid waste as described in Protocol 1.

    • Crucially, do not rinse with water into the sewer system. [6]

  • Solid Waste Collection:

    • Collect all contaminated solid waste, including paper towels, pipette tips, and used PPE, in a dedicated, leak-proof container or a durable, lined plastic bag.[1]

    • This container must also be labeled as "Hazardous Waste" with the chemical name and associated hazards.

  • Final Disposal:

    • Once full, seal the container and arrange for pickup by your institution's hazardous waste disposal service for incineration.

DisposalWorkflow cluster_waste_gen Waste Generation cluster_liquid_disposal Liquid Waste Stream cluster_solid_disposal Solid Waste Stream Waste 2-Methoxy-5-[(methylamino)methyl]phenol Waste Bulk Bulk Chemical / Solutions Waste->Bulk Contaminated Contaminated Labware / PPE Waste->Contaminated LiquidContainer Labelled Liquid Hazardous Waste Container Bulk->LiquidContainer  Transfer in  fume hood SolidContainer Labelled Solid Hazardous Waste Container Contaminated->SolidContainer  Segregate and  collect StoreLiquid Store in Secondary Containment LiquidContainer->StoreLiquid Incineration1 Licensed Incineration StoreLiquid->Incineration1  EH&S Pickup StoreSolid Seal and Store for Pickup SolidContainer->StoreSolid Incineration2 Licensed Incineration StoreSolid->Incineration2  EH&S Pickup

Caption: Disposal workflow for 2-Methoxy-5-[(methylamino)methyl]phenol.

Part 4: Spill Management

Accidents happen, and a prepared response is a hallmark of a safe laboratory.

  • Alert Personnel: Immediately alert others in the area.[1]

  • Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed above, including respiratory protection if necessary.

  • Containment: Confine the spill to a small area using an inert absorbent material like vermiculite or sand.[1][6] Do NOT use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Cleanup:

    • For solid spills, carefully sweep the material into a container. Avoid creating dust.[11]

    • For liquid spills, once absorbed, collect the residue and place it in a sealed, labeled hazardous waste container.[1]

  • Decontamination:

    • Clean the spill area with soap and water.[1][9]

    • All cleaning materials must be collected and disposed of as hazardous solid waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EH&S) department.

SpillResponse Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill (use absorbent) DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area (soap & water) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report to EH&S Dispose->Report

Caption: Immediate spill response protocol.

By adhering to these rigorous, evidence-based procedures, you not only ensure compliance but also foster a culture of safety and scientific integrity. This commitment protects you, your colleagues, and the environment, reinforcing the trust placed in us as leaders in scientific innovation.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • 2-Methoxy-5-methylphenol. Chem-Impex. [Link]

  • RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology. [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]

  • 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519. PubChem, National Institutes of Health. [Link]

  • RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology. [Link]

  • Phenol: incident management. GOV.UK. [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone (YouTube). [Link]

  • Standard Operating Procedure - Phenol. University of New Mexico. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • FACT SHEET: Phenol. Tulane University Office of Environmental Health and Safety. [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Removal of Phenol from Biomedical Waste via an Adsorption Process. MDPI. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.